molecular formula C9H10BrNO3 B15238285 (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

カタログ番号: B15238285
分子量: 260.08 g/mol
InChIキー: MSPXYAMOMRDXEZ-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10BrNO3 and its molecular weight is 260.08 g/mol. The purity is usually 95%.
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特性

分子式

C9H10BrNO3

分子量

260.08 g/mol

IUPAC名

(3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO3/c10-5-1-2-8(12)6(3-5)7(11)4-9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1

InChIキー

MSPXYAMOMRDXEZ-SSDOTTSWSA-N

異性体SMILES

C1=CC(=C(C=C1Br)[C@@H](CC(=O)O)N)O

正規SMILES

C1=CC(=C(C=C1Br)C(CC(=O)O)N)O

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular weight and exact mass of the compound (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles differentiating these two crucial molecular metrics, details their calculation, and outlines the practical application of mass spectrometry for their experimental determination.

Executive Summary

Understanding the precise mass of a molecule is fundamental in the fields of chemistry, pharmacology, and materials science. This guide focuses on (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a compound of interest in synthetic and medicinal chemistry. We will dissect the concepts of molecular weight and exact mass, provide meticulously calculated values for this specific molecule, and present a validated protocol for their experimental verification. This document aims to serve as an authoritative resource, blending theoretical knowledge with practical, field-proven insights.

Chemical Identity of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

To accurately determine the molecular weight and exact mass, we must first establish the precise molecular formula. Based on the IUPAC name, the structure of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is as follows:

  • A propanoic acid backbone.

  • An amino group at the third position (C3), with an R-stereochemical configuration.

  • A phenyl group also attached to C3.

  • A bromo substituent at the fifth position of the phenyl ring.

  • A hydroxyl group at the second position of the phenyl ring.

This structure corresponds to the molecular formula: C₉H₁₀BrNO₃ .

molecular_structure cluster_phenyl 5-bromo-2-hydroxyphenyl cluster_substituents cluster_propanoic Propanoic Acid Chain cluster_functional_groups C1 C C2 C C1->C2 C3_chain C C1->C3_chain Bond C3_p C C2->C3_p OH OH C2->OH C4 C C3_p->C4 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->C1 C2_chain C C3_chain->C2_chain NH2 NH₂ C3_chain->NH2 C1_chain C C2_chain->C1_chain O_double O C1_chain->O_double OH_acid OH C1_chain->OH_acid caption Molecular structure of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Figure 1: A diagram illustrating the connectivity of atoms in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Distinguishing Molecular Weight from Exact Mass

In analytical sciences, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts.

  • Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The atomic weights used for this calculation are sourced from the periodic table, which reflect the natural isotopic abundance on Earth.[1] Molecular weight is typically expressed in atomic mass units (amu) or daltons (Da).

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2][3] This value is crucial in high-resolution mass spectrometry, where instruments can resolve ions differing by the mass of a single neutron.

The distinction is critical. For instance, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance. The molecular weight calculation will use the weighted average atomic mass of bromine (approximately 79.904 amu), while the exact mass will be calculated for the molecule containing the most abundant isotope, ⁷⁹Br.[4][5][6]

Quantitative Data Summary

The calculated values for the molecular weight and exact mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (C₉H₁₀BrNO₃) are presented below.

ParameterValue
Molecular FormulaC₉H₁₀BrNO₃
Molecular Weight 276.08 g/mol
Exact Mass 274.98441 Da
Detailed Calculation

4.1.1 Molecular Weight Calculation

The molecular weight is calculated using the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopes.[7][8][9][10]

  • Carbon (C): 9 x 12.011 amu = 108.099 amu

  • Hydrogen (H): 10 x 1.008 amu = 10.080 amu[8][11][12][13]

  • Bromine (Br): 1 x 79.904 amu = 79.904 amu[5][14]

  • Nitrogen (N): 1 x 14.007 amu = 14.007 amu[9][15][16][17]

  • Oxygen (O): 3 x 15.999 amu = 47.997 amu[18][19][20]

Total Molecular Weight = 108.099 + 10.080 + 79.904 + 14.007 + 47.997 = 276.087 amu

4.1.2 Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.[2][3][21][22][23]

  • Carbon (¹²C): 9 x 12.000000 Da = 108.000000 Da[24][25]

  • Hydrogen (¹H): 10 x 1.007825 Da = 10.078250 Da

  • Bromine (⁷⁹Br): 1 x 78.918337 Da = 78.918337 Da[6]

  • Nitrogen (¹⁴N): 1 x 14.003074 Da = 14.003074 Da[26]

  • Oxygen (¹⁶O): 3 x 15.994915 Da = 47.984745 Da[27]

Total Exact Mass = 108.000000 + 10.078250 + 78.918337 + 14.003074 + 47.984745 = 274.984406 Da

Experimental Determination via Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the definitive technique for the experimental determination of a compound's exact mass. The workflow involves ionization of the molecule followed by the separation of ions based on their mass-to-charge ratio (m/z).

mass_spec_workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing Sample Dissolve sample in appropriate solvent Ionization Ionization Source (e.g., ESI, APCI) Sample->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->MassAnalyzer Ion Acceleration & Separation Detector Detector MassAnalyzer->Detector Ion Detection DataAcquisition Data Acquisition System Detector->DataAcquisition Signal Conversion MassSpectrum Generate Mass Spectrum DataAcquisition->MassSpectrum MassDetermination Determine m/z of Monoisotopic Peak MassSpectrum->MassDetermination

Figure 2: A generalized workflow for the determination of exact mass using mass spectrometry.

Protocol: Exact Mass Determination by Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

This protocol outlines a self-validating system for the precise determination of the exact mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

5.1.1 Instrumentation and Reagents

  • High-Resolution Mass Spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF, Thermo Scientific Q Exactive HF)

  • Electrospray Ionization (ESI) source

  • HPLC-grade methanol and water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

  • A suitable calibration solution for the mass spectrometer

5.1.2 Sample Preparation

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of methanol and water.

  • For positive ion mode, add 0.1% (v/v) formic acid to the final solution. For negative ion mode, add 0.1% (v/v) ammonium hydroxide.

5.1.3 Instrument Calibration

  • Calibrate the mass spectrometer according to the manufacturer's guidelines using the appropriate calibration solution. This step is crucial for ensuring high mass accuracy.

  • The calibration should be performed immediately before the analysis of the sample.

5.1.4 Data Acquisition

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve stable and efficient ionization.

  • Acquire data in the appropriate mass range (e.g., m/z 100-500) with high resolution (>10,000 FWHM).

  • Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

5.1.5 Data Analysis

  • Process the acquired data using the instrument's software.

  • Identify the monoisotopic peak corresponding to the analyte. Due to the presence of bromine, a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da (for ⁷⁹Br and ⁸¹Br) will be observed.

  • The exact mass will be determined from the m/z value of the peak corresponding to the molecule containing the ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br isotopes.

  • Compare the experimentally determined exact mass with the calculated theoretical exact mass. The mass accuracy should be within a few parts per million (ppm).

Conclusion

This guide has provided a detailed exposition on the molecular weight and exact mass of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. By differentiating these fundamental concepts, providing precise calculated values, and outlining a robust experimental protocol, we have established a comprehensive resource for scientists and researchers. The accurate determination of molecular mass is a cornerstone of chemical analysis, and the methodologies described herein are essential for ensuring the integrity and validity of scientific research in drug development and beyond.

References

  • Title: Atomic Weight of Hydrogen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: Atomic Weight of Nitrogen Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: Oxygen | Discovery, Symbol, Properties, Uses, & Facts Source: Britannica URL: [Link]

  • Title: How heavy is one atom of carbon? Source: Quora URL: [Link]

  • Title: What is the atomic weight of Bromine? Source: Brainly URL: [Link]

  • Title: Bromine (Br) - Chemical Elements.com Source: ChemicalElements.com URL: [Link]

  • Title: How many grams does an atom of hydrogen weigh? Source: askIITians URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for Nitrogen Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for Bromine Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: nglos324 - oxygen Source: University of Cambridge URL: [Link]

  • Title: nglos324 - bromine Source: University of Cambridge URL: [Link]

  • Title: Hydrogen - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Atomic Weight of Bromine Source: IUPAC Commission on Isotopic Abundances and Atomic Weights URL: [Link]

  • Title: Nitrogen - Element information, properties and uses Source: Royal Society of Chemistry URL: [Link]

  • Title: Why is the atomic weight of oxygen 15.9994? Source: Quora URL: [Link]

  • Title: Nitrogen | N (Element) Source: PubChem URL: [Link]

  • Title: Hydrogen | H (Element) Source: PubChem URL: [Link]

  • Title: Why is the atomic weight of carbon reported as 12.011 Source: Pearson URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for Carbon Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: How much does one hydrogen atom weigh (grams)? Source: Wyzant URL: [Link]

  • Title: Atomic Weights and Isotopic Compositions for Oxygen Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Atomic Data for Nitrogen (N) Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Oxygen, atomic Source: National Institute of Standards and Technology (NIST) URL: [Link]

  • Title: Carbon-12 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University URL: [Link]

  • Title: Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Source: University of California, Davis URL: [Link]

  • Title: Exact Masses of Common Elements and Isotopes Source: University of California, Los Angeles URL: [Link]

  • Title: Exact Masses of the Elements and Isotopic Abundances Source: Scientific Instrument Services URL: [Link]

  • Title: Table of Isotopic Masses and Natural Abundances Source: University of Alberta URL: [Link]

  • Title: (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid Source: PubChem URL: [Link]

  • Title: 2-Amino-3-(4-hydroxyphenyl)-propanoic acid Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

Biosynthetic Engineering of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Non-proteinogenic β -amino acids are critical pharmacophores in modern drug development, providing enhanced proteolytic stability and unique structural rigidity to peptide therapeutics. Among these, (3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid represents a highly functionalized, chiral building block. Its synthesis requires precise control over both stereochemistry (the 3R configuration) and regiochemistry (bromination at the 5-position). This whitepaper details a rational, chemoenzymatic biosynthetic pathway leveraging MIO-dependent aminomutases and flavin-dependent halogenases to achieve this complex transformation.

Retrobiosynthetic Logic & Pathway Design

Designing a self-contained biosynthetic cascade requires selecting enzymes that not only accept the target substrate but also dictate the correct absolute stereochemistry and regioselectivity.

  • The Chiral Gatekeeper (Aminomutation): The conversion of an α -amino acid to a β -amino acid is catalyzed by aminomutases. While the bacterial enzyme PaPAM (from Pantoea agglomerans) yields the (3S)-enantiomer[1], the homologous TcPAM (from Taxus canadensis) is strictly (3R)-selective[2]. Therefore, TcPAM is selected to convert the precursor L-ortho-tyrosine (2-hydroxyphenylalanine) into (3R)- β -ortho-tyrosine.

  • Regioselective Halogenation: Flavin-dependent halogenases (FDHs) such as RebH or BrvH utilize FADH₂ and molecular oxygen to generate a hypohalous acid equivalent[3]. When supplied with sodium bromide, these enzymes act as brominases[4]. The 2-hydroxyl group on the phenyl ring is a strong electron-donating group. By resonance, it activates the ortho and para positions. Due to the steric bulk of the β -amino acid backbone at the 1-position, electrophilic aromatic substitution (EAS) is naturally directed to the 5-position (para to the hydroxyl group), yielding the target 5-bromo derivative.

Biosynthesis S1 L-ortho-Tyrosine (2-Hydroxyphenylalanine) E1 TcPAM (Aminomutase) MIO-dependent isomerization S1->E1 I1 (3R)-beta-ortho-Tyrosine (Chiral Intermediate) E1->I1 NH2 migration (Retention of config) E2 FDH (e.g., RebH/BrvH) Flavin-dependent bromination I1->E2 P1 (3R)-3-Amino-3-(5-bromo- 2-hydroxyphenyl)propanoic acid E2->P1 Regioselective EAS (para to OH)

Biosynthetic pathway from L-ortho-tyrosine to the target brominated beta-amino acid.

Mechanistic Deep Dive

As application scientists, we must look beyond the overall transformation and understand the transient intermediates that dictate enzyme efficacy.

MIO-Dependent Aminomutation

TcPAM utilizes a unique 4-methylideneimidazole-5-one (MIO) prosthetic group formed autocatalytically from an Ala-Ser-Gly triad[1]. The reaction initiates with the substrate's α -amino group attacking the MIO electrophile. Following deprotonation at the β -carbon, an (E)-cinnamate intermediate is formed. Crucially, to achieve the (3R) stereochemistry, TcPAM forces the cinnamate skeleton to undergo a 180° rotation within the active site before the amino group is re-added to the β -position[2]. This intramolecular facial selectivity is the cornerstone of our pathway's chiral control.

Flavin-Dependent Halogenation

FDHs spatially separate the generation of the reactive halogen species from the substrate halogenation event to prevent off-target oxidation and cellular toxicity[5]. A partner flavin reductase (e.g., RebF) reduces FAD to FADH₂. Within the FDH active site, FADH₂ reacts with O₂ to form a C4a-hydroperoxyflavin intermediate[3]. Reaction with Br⁻ yields hypobromous acid (HOBr), which diffuses through a ~10 Å internal tunnel to the substrate-binding pocket[5]. Here, a conserved Lys/Glu catalytic dyad activates HOBr, facilitating the regioselective EAS at the electron-rich 5-position of the (3R)- β -ortho-tyrosine[4]. Single-component systems like AetF, which fuse the reductase and halogenase domains, can also be employed to increase the local concentration of FADH₂[6].

FDH_Mechanism N1 FADH2 + O2 N2 FAD(C4a)-OOH N1->N2 Flavin Reductase (e.g., RebF) N3 HOBr Generation (Reaction with Br-) N2->N3 N4 10 Å Tunnel Diffusion N3->N4 N5 Electrophilic Aromatic Substitution (EAS) N4->N5 Lys/Glu Activation

Mechanistic sequence of Flavin-Dependent Halogenases (FDH) generating HOBr for EAS.

Quantitative Enzyme Parameters

To optimize the biocatalytic cascade, it is essential to compare the kinetic parameters of the involved enzymes to prevent bottlenecking.

EnzymeClassSubstrate PreferenceStereoselectivity / Regioselectivitykcat (s⁻¹)
TcPAM AminomutaseL- α -Phenylalanine / L-o-Tyrosine(3R)- β -amino acid~0.053
PaPAM AminomutaseL- α -Phenylalanine(3S)- β -amino acid~0.061
RebH HalogenaseTryptophan / Phenols7-Cl / 7-Br (Indole core)~0.050
BrvH HalogenaseIndoles / PhenolsPrefers BrominationN/A

Data synthesized from established mechanistic studies on PAMs and FDHs.

Experimental Workflow: One-Pot Biocatalytic Cascade

The following self-validating protocol describes the synthesis of (3R)-3-amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The protocol is designed to decouple the slower aminomutation from the oxidative halogenation to prevent the accumulation of dead-end oxidized intermediates.

Step 1: Cofactor Regeneration System Setup
  • Action: In a 50 mL aerated bioreactor, prepare 50 mM HEPES buffer (pH 7.4). Add 1 mM NAD⁺, 100 µM FAD, 50 mM Glucose, and 100 mM NaBr. Introduce Glucose Dehydrogenase (GDH, 5 U/mL) and Flavin Reductase (RebF, 5 µM).

  • Causality: GDH continuously recycles NAD⁺ to NADH. RebF utilizes this NADH to reduce FAD to FADH₂. Maintaining a high FADH₂ pool is critical; without it, the FDH will uncouple, producing cytotoxic hydrogen peroxide instead of HOBr[6].

Step 2: Aminomutation (Chiral Establishment)
  • Action: Add 10 mM L-ortho-tyrosine and 10 µM purified TcPAM. Incubate the mixture at 30°C for 4 hours under gentle agitation.

  • Causality: TcPAM requires time to reach steady-state conversion of the α -amino acid to the (3R)- β -isomer. Pre-incubating ensures a sufficient pool of the chiral intermediate is generated before introducing the halogenase.

Step 3: Regioselective Bromination
  • Action: Introduce 10 µM of the FDH (e.g., RebH or BrvH). Ensure the bioreactor remains open to ambient air (O₂ is a required co-substrate). Incubate for an additional 16 hours at 25°C.

  • Causality: The FDH generates HOBr in situ. The 2-hydroxyl group of the substrate directs the electrophilic attack exclusively to the 5-position. Lowering the temperature to 25°C stabilizes the C4a-hydroperoxyflavin intermediate, maximizing bromination efficiency[3].

Step 4: Quenching and Self-Validating Analysis
  • Action: Quench the reaction with an equal volume of ice-cold methanol. Centrifuge (10,000 x g, 15 min) to remove precipitated proteins.

  • Validation: Derivatize the supernatant with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyze via LC-MS/MS.

  • Causality: Marfey's reagent reacts with the β -amino group to form diastereomers that are easily resolved by reverse-phase HPLC. This directly validates the (3R) stereochemical fidelity dictated by TcPAM. Concurrently, MS/MS will show a characteristic +78/80 Da isotopic mass shift, confirming mono-bromination, while post-purification ¹H-NMR confirms the 5-position regioselectivity via the loss of the para-proton coupling.

References

  • [1] Walker, K. D. et al. "Stereochemistry and Mechanism of a Microbial Phenylalanine Aminomutase." Journal of the American Chemical Society.1

  • [2] Wanninayake, U. et al. "(S)-Styryl-α-alanine used to probe the intermolecular mechanism of an intramolecular MIO-aminomutase." Biochemistry. 2

  • [3] Yeh, E. et al. "Chlorination by a Long-Lived Intermediate in the Mechanism of Flavin-Dependent Halogenases." Biochemistry. 3

  • [4] Neubauer, P. et al. "A flavin-dependent halogenase from metagenomic analysis prefers bromination over chlorination." PLoS ONE. 4

  • [5] Latham, J. et al. "Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation." Chemical Society Reviews.5

  • [6] Andalo, C. et al. "The Single-Component Flavin Reductase/Flavin-Dependent Halogenase AetF is a Versatile Catalyst for Selective Bromination and Iodination of Arenes and Olefins." Angewandte Chemie. 6

Sources

safety data sheet SDS (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Introduction

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a specialized, non-proteinogenic β-amino acid. Its structure, featuring a stereocenter, a bromine-substituted phenol ring, and both carboxylic acid and amino functional groups, makes it a valuable chiral building block in medicinal chemistry and drug development. Compounds of this class are being investigated for a range of bioactivities, including as scaffolds for novel antimicrobial agents targeting multidrug-resistant pathogens[1][2].

This guide provides a comprehensive overview of the critical safety and handling information for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, synthesized from the most current data available for structurally analogous compounds. Given that a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document serves as a technical resource for researchers, scientists, and drug development professionals by extrapolating data from closely related chemical entities. The focus is on providing a robust framework for risk assessment and the implementation of safe laboratory practices.

Physicochemical and Structural Information

A precise experimental determination of the physicochemical properties of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is not available in public literature. However, we can infer key characteristics based on its structure and data from similar compounds.

PropertyInferred Data & Remarks
Chemical Structure Chemical Structure
Molecular Formula C₉H₁₀BrNO₃
Molecular Weight 276.09 g/mol
Appearance Likely a solid (white to off-white powder), based on analogous compounds.
Solubility Expected to have limited solubility in water and non-polar organic solvents. Likely soluble in polar organic solvents like DMSO and DMF, and aqueous acidic or basic solutions.
Melting Point Not determined. Solid with likely a high melting point.
Stability Stable under recommended storage conditions. May be sensitive to light and strong oxidizing agents.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for structurally similar brominated and non-brominated hydroxyphenyl amino acids, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid should be handled as a hazardous substance.[3][4][5][6] The anticipated classifications are summarized below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[3][4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[3][4][5]

Signal Word: Warning [3][4][5]

Pictograms:

  • GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling is essential to minimize exposure. The following workflow outlines the necessary precautions from material receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Handling Phase cluster_Post Post-Handling Phase Risk_Assessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE Risk_Assessment->PPE_Selection Informs Fume_Hood Work in a Certified Chemical Fume Hood PPE_Selection->Fume_Hood Weighing Weigh Solid Carefully to Avoid Dust Fume_Hood->Weighing Dissolution Dissolve in Appropriate Solvent Weighing->Dissolution Decontamination Decontaminate Work Area and Equipment Dissolution->Decontamination Waste_Disposal Segregate and Dispose of Chemical Waste Decontamination->Waste_Disposal Hand_Washing Wash Hands Thoroughly Waste_Disposal->Hand_Washing

Caption: Workflow for Safe Handling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Engineering Controls
  • Ventilation: Always handle this compound within a certified chemical fume hood to control exposure to dust and potential vapors.[3] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374. Change gloves immediately if they become contaminated.

    • Lab Coat: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_first_aid First Aid Response cluster_action Follow-Up Action Inhalation Inhalation Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Skin_Contact Skin Contact Wash_Skin Wash off immediately with plenty of soap and water for at least 15 minutes. Skin_Contact->Wash_Skin Eye_Contact Eye Contact Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses. Eye_Contact->Rinse_Eyes Ingestion Ingestion Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek immediate medical attention. Bring SDS. Move_to_Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: First Aid Procedures for Accidental Exposure.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[3][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation persists, seek medical advice.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][4]

Spill and Leak Procedures
  • Personal Precautions: Wear appropriate PPE as described above. Ensure adequate ventilation and evacuate unprotected personnel. Avoid breathing dust.[8]

  • Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[3] Carefully sweep or vacuum up the spilled material, minimizing dust generation, and place it into a suitable, labeled container for disposal.[3][8] Do not let the product enter drains or waterways.[3]

Storage, Stability, and Disposal

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from incompatible substances such as strong oxidizing agents.[8] Some related compounds recommend storage at 2 - 8 °C.[8]

  • Chemical Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to heat and ignition sources.

  • Disposal: Disposal of this substance and its container must be done in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of at an approved waste disposal plant.[3]

Toxicological and Ecological Information

  • Toxicology: No specific toxicological studies have been performed on (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The hazard classifications are based on irritation and acute toxicity data from analogous compounds. The long-term effects, such as carcinogenicity, mutagenicity, or reproductive toxicity, are unknown.

  • Ecology: No specific ecological data is available. It is crucial to prevent its release into the environment, as its impact on aquatic life and its persistence and degradability are unknown.[3][7]

Conclusion

While (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid holds promise as a building block in pharmaceutical research, it must be handled with the care appropriate for a hazardous chemical. The information synthesized in this guide, derived from structurally related compounds, provides a strong foundation for safe laboratory practices. Researchers must always supplement this information with a thorough, experiment-specific risk assessment and adhere to all institutional safety protocols.

References

  • AK Scientific, Inc. Safety Data Sheet: 3-Amino-3-(2-hydroxyphenyl)propanoic acid.

  • BLDpharm. (3R)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid.

  • BLDpharm. (3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid.

  • Fisher Scientific. Safety Data Sheet.

  • AiFChem. (3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.

  • PubChem. (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid.

  • Synquest Labs. Safety Data Sheet: 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid.

  • NextSDS. 3-AMINO-3-(5-BROMO-2-ETHOXY-PHENYL)-PROPIONIC ACID.

  • NextSDS. 3-AMINO-3-(3,5-DIBROMO-2-HYDROXY-PHENYL)-PROPIONIC ACID.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.

  • CymitQuimica. Safety Data Sheet: (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as promising scaffolds for the development of antimicrobial candidates targeting multidrug-resistant bacterial and fungal pathogens. KTU ePubl.

  • Angene Chemical. Safety Data Sheet: (RS)-3-Amino-3-(3-hydroxyphenyl)-propionic acid.

  • Sigma-Aldrich. (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid.

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Methodological & Application

protocol for solid-phase peptide synthesis using (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Solid-Phase Peptide Synthesis (SPPS) Utilizing (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid

Introduction: Expanding the Peptidomimetic Toolkit

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of modern peptide chemistry, enabling the rapid assembly of complex peptide sequences.[1][2] The strategic incorporation of non-canonical or unnatural amino acids is a critical frontier in drug discovery, allowing researchers to design peptides with enhanced stability, novel structural motifs, and tailored biological activity. This application note provides a comprehensive protocol and technical guidance for the incorporation of a unique β-amino acid, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid , into a peptide sequence using Fmoc-based SPPS.

The unique structure of this building block—featuring a β-amino group, a sterically demanding substituted phenyl ring, and a reactive phenolic hydroxyl group—presents specific challenges that require a carefully optimized synthetic strategy. This guide will explain the causality behind each experimental choice, from protecting group strategy to coupling activation, providing researchers with a robust framework for success.

Core Principles: An Orthogonal Strategy for a Complex Building Block

The success of any complex peptide synthesis hinges on an orthogonal protection strategy, wherein different classes of protecting groups can be selectively removed under specific conditions without affecting others.[3][4] For this protocol, we will employ the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers mild deprotection conditions for the temporary α-amino protecting group.[5][6]

Key Synthetic Challenges & Solutions
  • The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is acidic and nucleophilic. If left unprotected, it can be acylated during the coupling steps, leading to undesired side-products and chain termination.

    • Solution: Protection with a tert-butyl (tBu) ether. The tBu group is stable to the basic conditions (piperidine) used for Fmoc removal but is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin.[7][8] This orthogonality is the key to a successful synthesis. The required building block is therefore Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid .

  • Steric Hindrance: The combination of a β-amino acid structure and a bulky substituted aromatic ring can significantly slow down the rate of peptide bond formation.

    • Solution: Utilization of a high-efficiency coupling reagent. Standard carbodiimide activators may be insufficient.[9] We recommend the use of a uronium/aminium-based reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) . These reagents form highly reactive O-acylisourea esters that can overcome significant steric barriers.[10][11] In cases of extremely difficult couplings, a "double coupling" strategy may be employed.[10]

Visualizing the Key Components and Workflow

A clear understanding of the chemical structures and process flow is essential for executing the protocol successfully.

cluster_0 Protected Amino Acid Building Block AA Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid

Caption: The essential building block with orthogonal protecting groups.

spss_workflow start Start: Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, HATU, DIPEA) wash1->coupling wash2 4. DMF Wash coupling->wash2 kaiser_test Kaiser Test (Check for completion) wash2->kaiser_test kaiser_test->coupling Positive (Recouple) end_cycle Repeat for next amino acid kaiser_test->end_cycle Negative end_cycle->deprotection final_cleavage Final Cleavage & Deprotection (TFA Cocktail) end_cycle->final_cleavage End of Sequence coupling_mechanism reagents Fmoc-AA-COOH HATU DIPEA (Base) activated_ester Highly Reactive Intermediate (O-acylisourea ester) reagents->activated_ester Activation peptide_bond New Peptide Bond Formed (Fmoc-AA-NH-Peptide-Resin) activated_ester:f0->peptide_bond Coupling resin Resin-Bound Peptide H₂N- (Free Amine) resin->peptide_bond

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

This protocol assumes a starting scale of 0.1 mmol on a standard solid-phase synthesis vessel. All steps are performed at room temperature unless otherwise specified.

PART 1: Materials and Reagents
ReagentSupplierPurpose
Rink Amide Resin (or other suitable Fmoc-compatible resin)e.g., ChemPepSolid support for peptide assembly
Fmoc-Protected Amino Acidse.g., BachemStandard peptide building blocks
Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid Custom SynthesisSpecial building block
Dimethylformamide (DMF), Peptide Synthesis GradeStandard SupplierPrimary solvent
Dichloromethane (DCM), Reagent GradeStandard SupplierResin washing and swelling solvent
PiperidineStandard SupplierFmoc deprotection reagent
HATUStandard SupplierCoupling activator
N,N-Diisopropylethylamine (DIPEA)Standard SupplierActivation base
Trifluoroacetic Acid (TFA)Standard SupplierFinal cleavage and deprotection
Triisopropylsilane (TIS)Standard SupplierCation scavenger for cleavage
Water (ddH₂O)In-houseScavenger for cleavage
Diethyl Ether, Anhydrous, ColdStandard SupplierPeptide precipitation
Acetonitrile (ACN), HPLC GradeStandard SupplierHPLC mobile phase
Kaiser Test KitStandard SupplierMonitoring of free primary amines
PART 2: Step-by-Step Synthesis Workflow

Step 1: Resin Swelling

  • Place 0.1 mmol of the resin in the reaction vessel.

  • Add DCM (5 mL) and allow the resin to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin 3 times with DMF (5 mL each).

Step 2: Standard SPPS Cycle (Iterative)

This cycle is repeated for each standard amino acid to be added to the chain.

StepProcedureTime
Fmoc Deprotection Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Repeat with a fresh 5 mL portion of the piperidine solution and agitate for 10-15 minutes.~15-20 min
Washing Drain the deprotection solution. Wash the resin thoroughly with DMF (6 x 5 mL) to remove all traces of piperidine.~10 min
Coupling In a separate vial, pre-activate the amino acid: Dissolve Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF. Let stand for 1-2 minutes. Add this activation mixture to the resin. Agitate for 45-60 minutes.45-60 min
Monitoring & Wash Perform a Kaiser test to confirm the absence of free primary amines (negative result = blue beads). If the test is positive, repeat the coupling step ("double coupling"). Once complete, drain the coupling solution and wash the resin with DMF (3 x 5 mL). Proceed to the next deprotection step.~15 min

Step 3: Incorporation of the Special Amino Acid

This step follows a completed "Washing" phase from the previous cycle.

  • Pre-activation: In a separate vial, dissolve Fmoc-(3R)-3-Amino-3-(5-bromo-2-O-tBu-phenyl)propanoic acid (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF. The increased volume helps dissolve the bulkier amino acid.

  • Coupling: Add the activation mixture to the deprotected resin.

  • Extended Reaction Time: Due to potential steric hindrance, agitate the reaction for 2 to 4 hours . [10]4. Monitoring: Perform a Kaiser test. A negative result indicates a complete reaction. If the test is positive (blue beads), perform a second coupling (double coupling) with a freshly prepared activation mixture for another 2 hours.

  • Washing: Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 5 mL) and then DCM (3 x 5 mL).

Step 4: Final Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail fresh.

ReagentPercentage (v/v)Volume for 10 mL totalPurpose
TFA95%9.5 mLCleaves the peptide from the resin and removes acid-labile side-chain protecting groups (including the tBu on the phenol). [12][13]
TIS2.5%0.25 mLA scavenger that traps reactive carbocations (e.g., tBu⁺) generated during deprotection, preventing re-attachment to the peptide. [12]
ddH₂O2.5%0.25 mLScavenger.
  • Add the cleavage cocktail (~10 mL) to the dry resin and agitate gently at room temperature for 2-3 hours. The resin may turn yellow or orange due to the formation of trityl cations if Trt-protected residues were used. [12]4. Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

Step 5: Peptide Precipitation and Purification

  • Add the collected TFA filtrate dropwise into a large excess (~40 mL) of cold, anhydrous diethyl ether.

  • A white precipitate (the crude peptide) should form immediately.

  • Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.

  • Dry the crude peptide pellet under vacuum.

PART 3: Characterization and Quality Control

Ensuring the identity and purity of the final product is a critical step. [14][15]

  • Purity Analysis (RP-HPLC): High-Performance Liquid Chromatography is the standard method for assessing peptide purity. [16] * Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN/water).

    • Analyze using a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% TFA).

    • The purity is determined by integrating the area of the main peptide peak relative to the total peak area.

  • Identity Confirmation (Mass Spectrometry):

    • Mass spectrometry (e.g., LC-MS or MALDI-TOF) is used to confirm that the synthesized peptide has the correct molecular weight, verifying the successful incorporation of all amino acids, including the special residue. [17][18]

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction, often due to steric hindrance or peptide aggregation.Perform a second coupling ("double coupling") with fresh reagents. [10]For difficult sequences, consider using a different solvent with better solvating properties like N-methylpyrrolidone (NMP). [10]Microwave-assisted synthesis can also drive difficult couplings to completion. [19][20]
Low Crude Purity Incomplete deprotection or coupling at various stages; side reactions during final cleavage.Ensure all washing steps are thorough to remove reactants. Confirm the freshness of the cleavage cocktail scavengers. Analyze the impurities by MS to identify deletion or modified sequences, which can help pinpoint the problematic step.
Aspartimide Formation A common side reaction with Aspartic Acid (Asp) residues, especially when followed by small residues like Gly.If Asp is in the sequence, consider using additives like HOBt in the piperidine deprotection solution to reduce this side reaction. [1][21]
Diketopiperazine (DKP) Formation Cyclization and cleavage of the first two amino acids from the resin, common with Proline at position 2. [22][23]If synthesizing a dipeptide or if the second residue is Proline, consider using a pre-loaded resin or a 2-chlorotrityl chloride resin, which is more resistant to DKP formation.

References

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Google Cloud.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 157-168.
  • Peptide Characterization & Analytics. (n.d.). JPT.
  • Principle of Peptide Purity Analysis Using HPLC. (n.d.). Mtoz Biolabs.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Minimal Protection Strategies for SPPS. (n.d.). DriveHQ.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive, 11(02), 133–144.
  • Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Pennington, M. W. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
  • Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2018). Request PDF.
  • Acid-labile protecting groups for the synthesis of lipidated peptides. (1998). PubMed.
  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2012). Organic Letters.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). MDPI.
  • Ready to Use Cysteine Thiol Protecting Groups in SPPS, A Practical Overview. (2024). Organic Process Research & Development.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.). Thermo Fisher Scientific.
  • Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. (2022). The Journal of Organic Chemistry.
  • Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3. (2022). PMC.
  • Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. (2018). ACS Combinatorial Science.
  • Minimal Protection Group Strategies for SPPS. (2023). CPC Scientific.
  • An In-depth Technical Guide to Orthogonal Protection Strategy in Peptide Synthesis. (n.d.). Benchchem.
  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.). ResearchGate.
  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (n.d.). PMC.
  • Solid-phase peptide synthesis. (2014). RSC Advances, 4(61), 32658-32672.
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation.
  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.
  • Solid phase peptide synthesis explained. (2023). Bachem Japan.
  • Peptides, solid-phase synthesis and characterization. (2018). Electronic Journal of Biotechnology.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. (2010). The Journal of Organic Chemistry.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). Semantic Scholar.
  • (R)-3-Amino-3-(3-hydroxyphenyl)propionic acid. (n.d.). Advanced ChemBlocks.
  • Sustainable Peptide Synthesis by Photoredox-Catalyzed Picoc-SPPS. (2025). ACS Publications.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). MDPI.
  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. (2023). IntechOpen.
  • Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. (n.d.). CHIMIA.
  • Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PMC - NIH.
  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. (n.d.). PubChem.
  • Process for producing 2-amino-3-hydroxypropanoic acid derivative. (n.d.). Google Patents.
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). ResearchGate.

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Application Note: (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid as a Chiral Building Block in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of peptidomimetics has revolutionized modern drug design by addressing the inherent limitations of natural α -peptides, such as rapid proteolytic degradation and poor membrane permeability. The incorporation of β -amino acids into peptide backbones yields "foldamers"—oligomers that adopt highly predictable, stable secondary structures (e.g., 14-helices) while exhibiting near-total resistance to enzymatic cleavage[1],[2].

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a highly specialized β3 -amino acid building block designed for advanced therapeutic development. Its unique structural features provide three distinct advantages:

  • Proteolytic Shielding : The additional backbone methylene group alters the dihedral angles ( θ,ϕ,ψ ), preventing recognition by native proteases[2].

  • Conformational Rigidity & H-Bonding : The 2-hydroxyphenyl side chain acts as a constrained tyrosine mimetic, capable of participating in crucial intramolecular hydrogen bonding networks to stabilize target binding[1].

  • Bioorthogonal Handle for Late-Stage Functionalization (LSF) : The bromine atom at the 5-position serves as an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Instead of synthesizing dozens of unique amino acid monomers, chemists can incorporate this single building block and diversify the peptide post-synthesis to rapidly explore Structure-Activity Relationships (SAR)[3],[4].

Physicochemical & Structural Properties

To effectively utilize this building block, it is critical to understand its baseline properties. The table below summarizes the key quantitative and structural data.

PropertyValue / Description
Chemical Name (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
Stereochemistry (3R) configuration (critical for specific helical folding)
Backbone Classification β3 -amino acid
Key Reactive Sites Primary amine (N-terminus), Carboxylic acid (C-terminus), Phenolic -OH, Aryl Bromide
Solubility Soluble in DMF, DMSO, and basic aqueous solutions

Mechanistic Workflows & Logical Architecture

The strategic value of this building block lies in its dual role: structural stabilization and chemical diversification. The following diagrams illustrate the mechanistic logic behind its use.

FoldamerLogic A β3-Amino Acid Incorporation B Additional Backbone Methylene Group A->B C Altered Dihedral Angles (θ, φ, ψ) B->C D Protease Active Site Mismatch C->D Steric Shielding E Stable Secondary Structures (14-helix) C->E H-Bonding Network F Enhanced in vivo Half-Life D->F G High-Affinity Target Binding E->G

Logical flow: How β3-amino acid incorporation drives proteolytic resistance and target affinity.

Workflow N1 1. Fmoc Protection (Fmoc-OSu, Na2CO3) N2 2. Resin Loading & SPPS (Microwave, HATU/DIPEA) N1->N2 N3 3. Peptide Elongation (Iterative Coupling) N2->N3 N4 4. Late-Stage Functionalization (On-Resin Suzuki-Miyaura) N3->N4 N5 5. Cleavage & Global Deprotection (TFA/TIS/H2O) N4->N5

Step-by-step workflow from monomer protection to late-stage functionalized peptide cleavage.

Detailed Experimental Protocols

As a Senior Application Scientist, I emphasize that successful incorporation of β -amino acids requires optimized conditions. β -peptides are highly prone to on-resin aggregation due to strong intermolecular hydrogen bonding, which can severely reduce coupling efficiency[5]. The following protocols are engineered to overcome these thermodynamic barriers.

Protocol 1: Fmoc-Protection of the β3 -Amino Acid

Before integration into Solid-Phase Peptide Synthesis (SPPS), the primary amine must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Causality & Logic : We use Fmoc-OSu (N-hydroxysuccinimide ester) rather than Fmoc-Cl to prevent the formation of dipeptide byproducts, which occur when the highly reactive acid chloride activates the amino acid itself.

Steps :

  • Dissolution : Dissolve 10 mmol of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid in 25 mL of a 10% aqueous Na2CO3 solution. Cool the mixture to 0 °C in an ice bath.

  • Fmoc Addition : Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 25 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Validation (TLC) : Perform a TLC (DCM:MeOH 9:1). Stain with ninhydrin and heat. The disappearance of the purple spot (primary amine) confirms reaction completion.

  • Workup : Acidify the mixture to pH 2.0 using 1M HCl (careful: CO2 evolution). Extract the precipitated product with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol 2: Microwave-Assisted SPPS Coupling

Steric hindrance from the 5-bromo-2-hydroxyphenyl side chain, combined with the propensity of β -peptides to aggregate, necessitates powerful coupling reagents and thermal energy[5].

Causality & Logic : HATU is selected over standard HBTU because the HOAt leaving group is more reactive and better suited for sterically hindered amines. Microwave heating provides the kinetic energy required to disrupt intermolecular β -sheet-like aggregation on the resin[5].

Steps :

  • Resin Swelling : Swell 0.1 mmol of Rink Amide AM resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 3 minutes at 75 °C in a microwave peptide synthesizer. Wash thoroughly with DMF (5x).

  • Activation : In a separate vial, dissolve 0.4 mmol (4 eq) of the Fmoc-protected β3 -amino acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of N,N-Diisopropylethylamine (DIPEA). Vortex for 1 minute to generate the active ester.

  • Coupling : Add the activation mixture to the resin. Irradiate in the microwave synthesizer at 75 °C for 10 minutes.

  • Validation (Kaiser Test) : Take a few resin beads, wash with ethanol, and add Kaiser test reagents. A yellow/colorless bead indicates complete coupling (no free amines). A blue bead indicates incomplete coupling; if blue, repeat steps 3-4.

Protocol 3: On-Resin Late-Stage Functionalization (Suzuki-Miyaura)

The aryl bromide serves as a cross-coupling partner to introduce diverse functional groups (e.g., fluorinated aryls to increase membrane permeability) directly on the solid support[3],[4].

Causality & Logic : Performing the Suzuki coupling on-resin prior to cleavage avoids the purification of multiple peptide intermediates. Degassing the solvent is critical, as Pd(0) catalysts are rapidly deactivated by dissolved oxygen.

Steps :

  • Preparation : Ensure the N-terminus of the peptide is either Fmoc-protected or acetylated to prevent side reactions. Swell the peptide-resin (0.05 mmol) in anhydrous, degassed DMF.

  • Reagent Mixture : In a glovebox or under strict argon atmosphere, combine:

    • 0.5 mmol (10 eq) of the desired Aryl Boronic Acid.

    • 0.01 mmol (20 mol%) of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

    • 1.0 mmol (20 eq) of anhydrous K2CO3.

  • Reaction : Dissolve the reagents in 2 mL of degassed DMF/H2O (9:1 v/v). Add the solution to the resin in a sealed, microwave-safe reaction vessel.

  • Heating : Heat the vessel at 90 °C for 2 hours under gentle agitation.

  • Washing : Drain the reaction mixture. Wash the resin sequentially with DMF, H2O, DMF, DCM, and Methanol (3x each) to remove palladium black and excess salts.

  • Cleavage : Cleave the functionalized peptide from the resin using a cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours at room temperature. Precipitate the final peptide in cold diethyl ether.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Foldamers with heterogeneous backbones Source: PubMed - NIH (Accounts of Chemical Research) URL:[Link]

  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling Source: bioRxiv URL:[Link]

  • Late-stage installation and functionalization of alkyl pyridiniums: a general HTE amenable strategy to access diverse aryl alanine containing macrocyclic peptides Source: PubMed Central (PMC) - NIH URL:[Link]

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Topic: Liquid Chromatography Methods for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides comprehensive application notes and detailed protocols for the analytical determination of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a chiral β-amino acid. The primary analytical challenge for this molecule is the resolution of its enantiomers, which is critical for pharmaceutical development due to potentially different pharmacological activities.[1] This guide presents two primary high-performance liquid chromatography (HPLC) methods: a robust chiral separation method using a Pirkle-type chiral stationary phase for enantiomeric purity assessment and a complementary achiral reversed-phase method for purity and content analysis. Additionally, an advanced ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is discussed for high-sensitivity analysis in complex matrices. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Analyte Properties & Chromatographic Strategy

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a structurally complex molecule with distinct chemical features that dictate the chromatographic strategy:

  • Chiral Center: The stereocenter at the C3 position necessitates the use of chiral chromatography to separate the (3R) and (3S) enantiomers. Direct separation on a Chiral Stationary Phase (CSP) is the most common and effective approach.[2][3]

  • Aromatic System: The brominated hydroxyphenyl ring acts as a strong chromophore, making UV detection a viable and straightforward choice for quantification. The optimal detection wavelength is typically determined by a UV scan, but a wavelength around 225 nm is a good starting point based on similar structures.[1]

  • Ionizable Groups: The presence of a primary amine (-NH₂) and a carboxylic acid (-COOH) makes the molecule zwitterionic. Its charge state is highly dependent on the mobile phase pH, which can be manipulated to control retention in reversed-phase or HILIC systems.[4]

The primary objective is to develop a stability-indicating method capable of separating the desired (3R)-enantiomer from its (3S)-enantiomer and any potential process impurities or degradation products.[5]

Method 1: Enantioselective Separation by Chiral Normal-Phase HPLC

This protocol focuses on the critical task of resolving the enantiomers of 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The choice of a Pirkle-type CSP, specifically an (R,R)-Whelk-O 1 phase, is based on its proven success with structurally similar β-amino-β-(aryl) propionic acids.[1]

Principle of Separation: Pirkle-type CSPs function through a "three-point interaction" model.[2] The stationary phase contains a π-electron deficient group (the selector) that forms transient diastereomeric complexes with the analyte enantiomers. Separation is achieved through a combination of:

  • π-π interactions between the aromatic rings of the analyte and the CSP.

  • Hydrogen bonding involving the analyte's amino and carboxyl groups.

  • Dipole-dipole interactions .

The differing stability of these transient complexes for each enantiomer results in different retention times. A normal-phase mobile system (e.g., hexane/ethanol) is employed because these specific interactions are more pronounced in a non-polar environment.

Experimental Protocol: Chiral NP-HPLC

Instrumentation and Consumables:

  • HPLC System: Quaternary or Binary HPLC system with UV/PDA detector.

  • Chiral Column: (R,R) Whelk-O 1, 5 µm, 4.6 x 250 mm (or equivalent Pirkle-type column).

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Ethanol.

  • Acidic Modifier: Trifluoroacetic acid (TFA).

  • Basic Modifier: Isopropyl amine.

  • Sample Diluent: Ethanol:TFA (100:1, v/v).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Ethanol, TFA, and Isopropyl amine in a ratio of 95:5:0.1:0.025 (v/v/v/v) . Degas the solution for 15 minutes using sonication or vacuum filtration.

    • Rationale: The small amounts of TFA and isopropyl amine act as modifiers to sharpen peak shape by protonating the carboxyl group and interacting with active sites on the silica backbone, respectively.

  • Standard Preparation:

    • Prepare a 1.0 mg/mL solution of the racemic (3R/3S) standard in the sample diluent for system suitability.

    • Prepare a 1.0 mg/mL solution of the (3R)-enantiomer test sample in the sample diluent.

  • Instrument Setup and Equilibration:

    • Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Set the column temperature to 25°C.

    • Set the UV detector wavelength to 225 nm.

  • Analysis:

    • Inject 10 µL of the racemic standard solution to establish system suitability. The (3R) and (3S) enantiomers should be well-resolved.

    • Inject 10 µL of the (3R)-enantiomer test sample.

Data Presentation & System Suitability

The following table outlines the expected chromatographic performance and the criteria for a valid analysis.

ParameterExpected ValueAcceptance Criteria
Retention Time (S-enantiomer) ~18.0 min-
Retention Time (R-enantiomer) ~22.5 min-
Resolution (Rs) > 3.0Rs ≥ 2.5
Tailing Factor (Tf) ≤ 1.5Tf ≤ 2.0
Theoretical Plates (N) > 2000> 2000
(Note: Retention times are estimates based on similar compounds and may vary based on the specific system and column batch.[1])
Workflow for Chiral HPLC Analysis

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Prep (Hexane:EtOH:TFA:IPA) p2 Sample Prep (1.0 mg/mL in Diluent) h1 System Equilibration (30 min @ 1.0 mL/min) p2->h1 h2 Inject System Suitability (Racemic Standard) h1->h2 h3 Inject Sample ((3R)-Enantiomer) h2->h3 d1 UV Detection (225 nm) h3->d1 d2 Peak Integration d1->d2 d3 Calculate Resolution (Rs) & Enantiomeric Purity (%) d2->d3

Caption: Workflow for enantioselective analysis by chiral NP-HPLC.

Method 2: Achiral Purity Analysis by Reversed-Phase HPLC

While chiral HPLC assesses enantiomeric purity, an achiral method is essential for quantifying the analyte and separating it from non-enantiomeric impurities, such as starting materials or degradation products. A standard C18 column with a gradient elution provides robust performance for this purpose.

Principle of Separation: Reversed-phase chromatography separates compounds based on their hydrophobicity.[6] The non-polar C18 stationary phase retains hydrophobic molecules more strongly. A gradient elution, starting with a highly aqueous mobile phase and increasing the proportion of organic solvent (acetonitrile), allows for the elution of compounds across a wide range of polarities.

Experimental Protocol: Achiral RP-HPLC

Instrumentation and Consumables:

  • HPLC System: Quaternary or Binary HPLC system with UV/PDA detector.

  • Column: C18, 2.1 x 150 mm, 1.8 µm (or similar high-efficiency column).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare mobile phases A and B. Ensure they are filtered and degassed.

    • Rationale: Formic acid is a volatile modifier that provides protons to suppress the ionization of silanol groups on the stationary phase and ensure the consistent protonation of the analyte's amine group, leading to better peak shapes.

  • Standard Preparation: Prepare a stock solution of the analyte at 1.0 mg/mL in the diluent. Create a working standard at 0.1 mg/mL.

  • Instrument Setup and Equilibration:

    • Install the C18 column and equilibrate at initial conditions (95% A) for 10-15 minutes.

    • Set the column temperature to 40°C.

    • Set the UV detector wavelength to 225 nm.

  • Gradient Elution Program:

    • Run the gradient as detailed in the table below. The post-run equilibration ensures the column is ready for the next injection.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
10.00.4595
12.00.4595
12.10.4955
15.00.4955
  • Analysis: Inject 5 µL of the standard and sample solutions.

Advanced Method: Chiral UPLC-MS/MS Analysis

For ultimate selectivity and sensitivity, especially for samples in complex biological matrices, coupling ultra-high-performance liquid chromatography with tandem mass spectrometry is the gold standard.[7][8] This method can provide quantification at very low levels.

Principle of Separation & Detection: The UPLC system uses sub-2 µm particle columns for faster, higher-resolution separations compared to traditional HPLC. After separation on a chiral column, the analyte enters the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where it is charged. The first quadrupole (Q1) selects the precursor ion (the charged molecule of interest). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.

Workflow for Chiral UPLC-MS/MS Analysis

cluster_lc UPLC Separation cluster_ms Tandem Mass Spectrometry lc1 Sample Injection lc2 Chiral UPLC Column lc1->lc2 ms1 Electrospray Ionization (ESI) lc2->ms1 ms2 Q1: Precursor Ion Selection ms1->ms2 ms3 Q2: Collision-Induced Dissociation (CID) ms2->ms3 ms4 Q3: Product Ion Selection ms3->ms4 ms5 Detector ms4->ms5 data Data Acquisition (MRM) ms5->data

Caption: High-level workflow for sensitive analysis by UPLC-MS/MS.

Key Considerations for LC-MS/MS:

  • Volatile Buffers: Non-volatile buffers like phosphate and modifiers like TFA should be avoided as they can cause ion suppression. Use formic acid or ammonium acetate instead.

  • Source Optimization: Ion source parameters (e.g., capillary voltage, gas flow, temperature) must be optimized for the analyte to achieve maximum signal intensity.

  • MRM Transition: The precursor-to-product ion transition must be determined by infusing the analyte and selecting the most stable and intense fragment.

Sample Preparation

Proper sample preparation is crucial to protect the column and ensure accurate results.[9][10]

  • For Drug Substance/Product:

    • Accurately weigh the sample.

    • Dissolve in the appropriate diluent (as specified in the method).

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter (PTFE for normal-phase, Nylon or PVDF for reversed-phase) before injection.

  • For Biological Matrices (e.g., Plasma):

    • Protein Precipitation: Add 3 parts of cold acetonitrile to 1 part plasma.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes.

    • Collect the supernatant and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase and filter before injection.[11]

References

  • Pasuruan, ID Current Time. (n.d.). Google Search.
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  • Cieślik, I., Topolewski, P., & Biziuk, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Journal of Chromatography B, 1173, 122686.
  • SPARC BioCentre. (n.d.). Sample Preparation - Molecular Analysis.
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  • AnalyteGuru. (2026). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids.
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  • ResearchGate. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • PubMed. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Journal of Peptide Science, 30(10), e3610.
  • Wang, Y., et al. (2024). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. Foods, 13(1), 123.
  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals.
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  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column.
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  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Essential Amino Acids Content Determination of Hard Gelatin Capsules from Vitamin Formulation by HPLC.
  • Hartmann, R., et al. (2010). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography B, 878(2), 129-134.
  • Dong, M. W. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.
  • Zaggout, F. R. (n.d.). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry.
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  • Vanhoenacker, G., et al. (2024). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. PubMed.
  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 88-96.
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Application Notes and Protocols for the In Vitro Characterization of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a synthetic β-amino acid derivative with a unique chemical architecture. Its structure, featuring a chiral center, a β-amino acid backbone, and a halogenated phenolic ring, suggests a potential for diverse biological activities. β-amino acids are of significant interest in medicinal chemistry as they can form stable secondary structures in peptides and are often resistant to proteolytic degradation[1]. The phenolic hydroxyl group is a common feature in compounds with antioxidant properties, while the brominated phenyl ring can enhance binding affinity to biological targets. Furthermore, derivatives of similar amino-propanoic acids have shown promise as antimicrobial and anticancer agents. Given its structural similarities to neurotransmitters, it may also interact with neuroreceptors.

These application notes provide a comprehensive guide for the initial in vitro characterization of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. The following protocols are designed to be a starting point for researchers to explore its potential cytotoxic, antimicrobial, anticancer, antioxidant, and neuro-active properties.

Compound Profile

Compound Name (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
Structure HOOCNH2BrOH
Molecular Formula C₉H₁₀BrNO₃
Key Structural Features β-amino acid, phenolic hydroxyl group, brominated phenyl ring

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a crucial first step to determine the compound's effect on cell viability and to establish a suitable concentration range for subsequent cell-based experiments. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Living cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Incubate overnight G->H I Measure absorbance at 570 nm H->I MIC_Workflow A Prepare serial dilutions of the compound in broth C Inoculate the wells of a 96-well plate A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate for 16-20h at 35°C C->D E Visually inspect for bacterial growth D->E F Determine the MIC E->F

Caption: Broth Microdilution MIC Assay Workflow

  • Compound Dilution: Prepare a stock solution of the compound. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. [4]2. Inoculum Preparation: From a fresh culture (18-24 hours), select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [4][5]3. Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [4]4. Inoculation: Within 15 minutes of preparation, inoculate each well of the microtiter plate with the diluted bacterial suspension. The final volume in each well should be 100 µL. [4]Include a growth control (broth and inoculum) and a sterility control (broth only). [4]5. Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air. [5]6. MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [6][5]

Anticancer Activity: Cell Migration (Wound Healing Assay)

This assay is a simple and widely used method to study cell migration in vitro.

A "wound" or scratch is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.

Wound_Healing_Workflow A Grow cells to a confluent monolayer B Create a scratch with a pipette tip A->B C Wash with PBS to remove debris B->C D Add medium with the test compound C->D E Image the scratch at 0h D->E F Incubate and image at different time points E->F G Measure the wound area and calculate closure F->G

Caption: Wound Healing Assay Workflow

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer. [7]3. Washing: Gently wash the wells twice with sterile PBS to remove detached cells and debris. [7]4. Treatment: Add fresh culture medium containing the desired concentration of the compound. Also, include a vehicle control and an untreated control.

  • Imaging: Immediately capture images of the scratch at 0 hours using a phase-contrast microscope.

  • Incubation and Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same field at various time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay is a common and straightforward method to evaluate the antioxidant potential of a compound, particularly those with phenolic structures.

The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases. The extent of color change is proportional to the antioxidant activity. [8]

  • Compound Preparation: Prepare a stock solution of the compound in methanol or ethanol. Prepare serial dilutions.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the compound dilutions to 150 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The control contains the solvent instead of the compound.

Neuroreceptor Binding Assay (GABA-A Receptor Binding Assay)

Given the structural similarity of the compound to GABA, this assay can be used to investigate its potential to bind to GABA-A receptors. This protocol describes a competitive radioligand binding assay. [9]

This assay measures the ability of the test compound to displace a specific radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the binding affinity of the test compound. [9][10]

  • Membrane Preparation:

    • Homogenize rat brains in an appropriate buffer. [9] * Perform a series of centrifugations to isolate the cell membranes containing the receptors. [9] * Resuspend the final membrane pellet in the binding buffer and determine the protein concentration. [11]2. Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and the test compound. [11] * Total Binding: Contains membrane preparation and the radioligand ([³H]muscimol). [11] * Non-specific Binding: Contains membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., GABA). [9][11] * Test Compound: Contains membrane preparation, radioligand, and varying concentrations of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

  • Incubation: Incubate the tubes at 4°C for 45-60 minutes to reach binding equilibrium. [11]4. Filtration: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter under a vacuum to separate bound from unbound radioligand. [11]5. Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. [11]6. Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. [9]7. Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

Data Analysis and Interpretation

Assay Key Parameter Interpretation
MTT Assay IC₅₀ (50% inhibitory concentration)The concentration of the compound that reduces cell viability by 50%. A lower IC₅₀ indicates higher cytotoxicity.
Broth Microdilution MIC (Minimum Inhibitory Concentration)The lowest concentration of the compound that inhibits visible microbial growth. A lower MIC indicates higher antimicrobial potency.
Wound Healing Assay % Wound ClosureA decrease in the rate of wound closure in the presence of the compound suggests an inhibitory effect on cell migration.
DPPH Assay EC₅₀ (50% effective concentration)The concentration of the compound that scavenges 50% of the DPPH radicals. A lower EC₅₀ indicates higher antioxidant activity.
GABA-A Binding IC₅₀ / Kᵢ (Inhibitor constant)The concentration of the compound that displaces 50% of the radioligand. A lower value indicates a higher binding affinity for the receptor.

Troubleshooting

Assay Problem Possible Cause Solution
MTT Assay High background absorbanceIncomplete solubilization of formazan crystals.Extend incubation time with solubilization solution, mix thoroughly.
Low signalLow cell number or low metabolic activity.Increase cell seeding density, ensure cells are healthy.
Broth Microdilution No growth in control wellInoculum too low or non-viable.Prepare fresh inoculum, verify McFarland standard.
Growth in all wellsCompound is inactive or concentration is too low.Test a higher concentration range.
Wound Healing Irregular scratchInconsistent pressure with pipette tip.Practice making uniform scratches.
Cells detach during washingWashing is too vigorous.Wash gently with pre-warmed PBS.
DPPH Assay Color fades too quicklyDPPH solution is unstable.Prepare fresh DPPH solution and protect from light.
GABA-A Binding High non-specific bindingRadioligand concentration is too high.Optimize radioligand concentration.
Low specific bindingLow receptor density in membrane prep.Prepare fresh membranes from a brain region with high receptor expression.

References

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  • Poulos, T. L., & Ragnauth, A. (1972). The inhibition of amino acid-activating enzymes and leucine aminopeptidase by chloromethyl ketone analogues of amino acids. Biochem J, 126(3), 23P-24P.
  • NIH. (2023). In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease.
  • ResearchGate. (2015). Could anyone tell me the inhibitors for an enzyme as described below?
  • Google Patents. (2015).
  • Goto, Y., et al. (2016). Ribosomal Synthesis of Peptides with Multiple β-Amino Acids. J Am Chem Soc, 138(4), 1182-5.
  • TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition.
  • Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. J Med Chem, 7(5).
  • Katoh, T., et al. (2022). In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR. ACS Chem Biol, 17(10), 2848-2856.
  • MDPI. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(2), 434.

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Application Note: Enzymatic Resolution of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral β-Amino Acids

Optically active β-amino acids are crucial building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. Their incorporation into peptides can enhance resistance to proteolytic degradation. The specific enantiomer, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, is a key chiral intermediate whose purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Traditional chemical resolution methods often involve harsh conditions and multiple steps, making enzymatic resolution an attractive alternative due to its high selectivity, mild reaction conditions, and environmental compatibility.[1][2] This application note provides a detailed protocol for the kinetic resolution of racemic 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid using a lipase-catalyzed enantioselective N-acylation.

Principle of the Method

This protocol employs a kinetic resolution strategy where a lipase selectively catalyzes the acylation of one enantiomer of the racemic amino acid ester, leaving the other enantiomer unreacted. The significant difference in the reaction rates for the two enantiomers allows for their effective separation. The resulting acylated product and the unreacted amino acid ester can then be separated based on their different chemical properties. Lipases, particularly those from Pseudomonas cepacia (lipase PS) and Candida antarctica (CAL-B), have demonstrated high enantioselectivity in the acylation of β-amino acids in organic solvents.[1][3]

Materials and Reagents

Material/Reagent Grade Supplier Notes
Racemic methyl 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoate≥98%Commercially AvailableSubstrate for the resolution.
Immobilized Lipase PS (Pseudomonas cepacia)Biocatalysis GradeCommercially AvailableThe biocatalyst for the resolution.
2,2,2-Trifluoroethyl butanoateAnhydrous, ≥99%Commercially AvailableAcyl donor.
Methyl tert-butyl ether (MTBE)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.
Triethylamine (Et3N)≥99.5%Commercially AvailableBase to neutralize HCl salt if starting from the hydrochloride.
Hydrochloric acid (HCl)1 M solutionCommercially AvailableFor pH adjustment and work-up.
Sodium bicarbonate (NaHCO3)Saturated solutionCommercially AvailableFor work-up.
Magnesium sulfate (MgSO4)AnhydrousCommercially AvailableFor drying organic phases.
Chiral HPLC Columne.g., CHIRALPAK® seriesCommercially AvailableFor enantiomeric excess determination.[4]
HPLC Grade SolventsAcetonitrile, Water, Trifluoroacetic acidCommercially AvailableFor mobile phase.

Experimental Protocol

Preparation of the Racemic Substrate

The protocol assumes the starting material is the methyl ester of the racemic amino acid. If starting from the free acid, it must first be esterified, for instance, by reacting with methanol in the presence of a catalyst like thionyl chloride. If the amino acid ester is in the form of a hydrochloride salt, it should be neutralized before the enzymatic reaction.

Enzymatic N-Acylation
  • To a 50 mL round-bottom flask, add racemic methyl 3-amino-3-(5-bromo-2-hydroxyphenyl)propanoate (1.0 g, approximately 3.4 mmol).

  • Add 20 mL of anhydrous methyl tert-butyl ether (MTBE).

  • If starting from the hydrochloride salt, add triethylamine (0.5 mL, approximately 3.6 mmol) and stir for 10 minutes.

  • Add 2,2,2-trifluoroethyl butanoate (0.63 g, approximately 3.7 mmol, 1.1 equivalents).

  • Add immobilized Lipase PS (100 mg).

  • Seal the flask and place it in an orbital shaker at 45°C and 200 rpm.

Reaction Monitoring

The progress of the reaction should be monitored by taking small aliquots (e.g., 50 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). The aliquots should be filtered to remove the enzyme and then analyzed by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the unreacted substrate and the acylated product. The goal is to stop the reaction at approximately 50% conversion to achieve the highest possible e.e. for both enantiomers.

Work-up and Separation
  • Once the reaction has reached approximately 50% conversion, filter off the immobilized enzyme. The enzyme can be washed with MTBE and reused.

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic phase with 1 M HCl (2 x 10 mL) to extract the unreacted (R)-amino acid ester.

  • Wash the organic phase with a saturated solution of NaHCO3 (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the N-acylated (S)-amino acid ester.

  • The acidic aqueous layers containing the (R)-amino acid ester can be combined, basified with a saturated NaHCO3 solution to pH ~8, and then extracted with an organic solvent like ethyl acetate. The combined organic extracts are then dried and concentrated to recover the (R)-amino acid ester.

Analytical Method: Chiral HPLC

The determination of enantiomeric excess is a critical step in this protocol. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and effective method for this analysis.[5][6]

  • Column: A polysaccharide-based chiral stationary phase, such as CHIRALPAK® IA or IC, is often effective for the separation of N-protected amino acid derivatives.[4]

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is a typical mobile phase for normal-phase chiral separations. For reversed-phase, a mixture of acetonitrile and water with a modifier can be used.

  • Detection: UV detection at a wavelength where the aromatic ring of the analyte absorbs (e.g., 254 nm) is suitable.

  • Sample Preparation: Dilute a small amount of the reaction mixture or the purified product in the mobile phase before injection.

Data Analysis and Expected Results

The enantiomeric excess (e.e.) and conversion (c) are calculated as follows:

  • e.e. (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

  • Conversion (c) = [Product] / ([Initial Substrate]) x 100

An ideal enzymatic kinetic resolution will yield the unreacted (R)-amino ester and the N-acylated (S)-amino ester with high enantiomeric excess (ideally >95%) at around 50% conversion.

Parameter Expected Value
Conversion~50%
e.e. of (R)-amino ester>95%
e.e. of (S)-N-acyl-amino ester>95%

Troubleshooting

Problem Possible Cause Solution
Low or no reaction Inactive enzymeUse fresh or properly stored enzyme. Ensure the reaction medium is anhydrous.
Substrate insolubilityTry a different co-solvent.
Low enantioselectivity Incorrect enzymeScreen different lipases (e.g., CAL-B).
Reaction conditions not optimalOptimize temperature and acyl donor.
Difficult separation of product and substrate Inefficient extractionAdjust the pH during the aqueous work-up to ensure complete protonation/deprotonation.

Visualization of the Workflow

Diagram of the Enzymatic Resolution Workflow

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Work-up & Separation cluster_analysis Analysis racemic_substrate Racemic Substrate (R/S)-Amino Ester enzymatic_step Lipase PS Acyl Donor (2,2,2-Trifluoroethyl butanoate) MTBE, 45°C racemic_substrate->enzymatic_step filtration Enzyme Filtration enzymatic_step->filtration extraction Liquid-Liquid Extraction filtration->extraction unreacted_product (R)-Amino Ester extraction->unreacted_product acylated_product (S)-N-Acyl-Amino Ester extraction->acylated_product hplc Chiral HPLC Analysis unreacted_product->hplc acylated_product->hplc ee_determination e.e. Determination hplc->ee_determination

Caption: Workflow for the enzymatic resolution of racemic amino ester.

References

  • Fitz, M. (2009). Enzymatic kinetic resolution of β-amino acid derivatives. PhD Thesis, University of Szeged.
  • Kovaleva, E. N., et al. (2022). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 56, 796–801. [Link]

  • Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 6010. [Link]

  • Komatsu, H., et al. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 67(11), 5169–5173. [Link]

  • Komaravolu, Y., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 12(45), 5468-5477. [Link]

  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. Current Organic Synthesis, 3(4), 431-453.
  • Gotor, V., et al. (1998). Lipase-catalyzed resolution of 3-amino-3-phenylpropanoate esters. Tetrahedron: Asymmetry, 9(4), 617-623.
  • Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814.
  • Turner, N. J., et al. (2003). Efficient kinetic resolution of racemic amines using a transaminase in combination with an amino acid oxidase. Chemical Communications, (10), 1158-1159. [Link]

  • Kim, M.-J., et al. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Organic Letters, 9(7), 1157-1159. [Link]

Sources

Troubleshooting & Optimization

improving enantiomeric excess in (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to aid in improving the enantiomeric excess (e.e.) of this critical chiral building block.

Introduction

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a non-proteinogenic β-amino acid of significant interest in pharmaceutical research. The precise stereochemical control during its synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. Achieving high enantiomeric excess is a common challenge in the synthesis of such compounds. This guide provides practical solutions and the scientific rationale behind them to help you optimize your synthetic route.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are the primary strategies for achieving high enantiomeric excess in the synthesis of β-amino acids like (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid?

A1: There are two main approaches to obtaining enantiomerically pure or enriched β-amino acids:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer using chiral catalysts, auxiliaries, or reagents. Common methods include the catalytic enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters and the asymmetric hydrogenation of enamines.[1][2]

  • Chiral Resolution: This method involves the separation of a racemic mixture of the β-amino acid. This can be achieved through several techniques:

    • Classical Resolution: Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility and subsequent removal of the resolving agent.

    • Enzymatic Resolution: Utilizing enzymes, such as lipases, that selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[2][3]

    • Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC).

Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis

Q2: My asymmetric synthesis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is resulting in low enantiomeric excess. What are the likely causes?

A2: Low enantiomeric excess in asymmetric synthesis can stem from several factors. Here's a breakdown of common issues and how to address them:

  • Catalyst Activity and Enantioselectivity:

    • Cause: The chiral catalyst may not be sufficiently active or selective for your specific substrate. The electronic and steric properties of the 5-bromo-2-hydroxyphenyl group can influence the catalyst-substrate interaction.

    • Solution: Screen a variety of chiral catalysts. For conjugate addition reactions, consider different metal-chiral ligand complexes (e.g., copper-BOX, rhodium-phosphine).[2][4] For hydrogenations, chiral rhodium and ruthenium complexes are often effective.[5] The choice of ligand is critical for inducing high stereoselectivity.

  • Reaction Conditions:

    • Cause: Temperature, solvent, and concentration play a crucial role in enantioselectivity. Higher temperatures can lead to a decrease in enantiomeric excess by providing enough energy to overcome the activation energy barrier for the formation of the undesired enantiomer.

    • Solution:

      • Temperature: Generally, lower reaction temperatures favor higher enantioselectivity. Experiment with a range of temperatures, starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -78 °C).

      • Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether).

      • Concentration: Reactant and catalyst concentrations can influence reaction kinetics and selectivity. A systematic optimization of these parameters is recommended.

  • Substrate Purity:

    • Cause: Impurities in the starting materials (e.g., the corresponding α,β-unsaturated ester or enamine precursor) can interfere with the catalyst or lead to side reactions, reducing the overall enantioselectivity.

    • Solution: Ensure all starting materials are of high purity. Recrystallize or chromatograph starting materials if necessary.

Below is a diagram illustrating the key factors influencing enantioselectivity in an asymmetric synthesis.

Caption: Factors contributing to low enantiomeric excess.

Optimizing Chiral Resolution

Q3: I'm attempting a classical resolution of racemic 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, but the separation of diastereomeric salts is inefficient. What can I do?

A3: Inefficient separation of diastereomeric salts is a common hurdle in classical resolution. Here are some troubleshooting steps:

  • Choice of Resolving Agent:

    • Cause: The chosen resolving agent may not form well-defined, crystalline salts with significantly different solubilities for the two diastereomers.

    • Solution: Screen a variety of commercially available chiral resolving agents. For an acidic target molecule, chiral bases are used. Common examples include (R)-(+)-α-methylbenzylamine, (S)-(-)-α-methylbenzylamine, brucine, and strychnine. For a basic target molecule (if the carboxylic acid is protected), chiral acids like tartaric acid derivatives are employed.

  • Crystallization Solvent:

    • Cause: The solvent system is critical for achieving good separation. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Solution: Systematically screen a range of solvents and solvent mixtures. Start with common solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate, and then explore mixtures to fine-tune the solubility.

  • Crystallization Conditions:

    • Cause: The rate of cooling and the final temperature can impact the purity of the crystallized salt. Rapid cooling can lead to co-precipitation of the more soluble diastereomer.

    • Solution: Employ slow, controlled cooling to allow for selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.

The following workflow outlines the process for optimizing a classical resolution.

Classical_Resolution_Workflow cluster_optimization Optimization Loop Start Racemic Mixture Add_Agent Add Chiral Resolving Agent Start->Add_Agent Form_Salts Formation of Diastereomeric Salts Add_Agent->Form_Salts Crystallize Selective Crystallization Form_Salts->Crystallize Crystallize->Form_Salts Adjust Solvent/Temperature Filter Filtration Crystallize->Filter Liberate Liberate Free Amino Acid Filter->Liberate Desired_Enantiomer Desired (3R)-Enantiomer Liberate->Desired_Enantiomer

Caption: Workflow for optimizing classical chiral resolution.

Q4: My enzymatic resolution is not proceeding to the desired conversion or is showing low enantioselectivity. How can I improve this?

A4: Enzymatic resolutions are sensitive to several parameters. Here’s how to troubleshoot common issues:

  • Enzyme Selection:

    • Cause: The chosen enzyme may have low activity or selectivity for your substrate.

    • Solution: Screen a variety of commercially available enzymes, particularly lipases like Candida antarctica lipase B (CALB), which are known for their broad substrate scope and high enantioselectivity in resolving β-amino esters.[3]

  • Reaction Medium:

    • Cause: The solvent can significantly impact enzyme activity and stability.

    • Solution: While aqueous buffers are common, organic solvents can also be used and sometimes enhance enantioselectivity.[3] Screen different organic solvents (e.g., tert-butyl methyl ether, toluene, hexane) or biphasic systems.

  • pH and Temperature:

    • Cause: Every enzyme has an optimal pH and temperature range for activity. Deviating from these can lead to poor performance.

    • Solution: Consult the supplier's data for the optimal conditions for the selected enzyme. If this information is unavailable, perform a systematic optimization of both pH and temperature.

  • Substrate Form:

    • Cause: Enzymes often work best on protected forms of amino acids, such as their ester derivatives.

    • Solution: If you are trying to resolve the free amino acid, consider converting it to a simple ester (e.g., methyl or ethyl ester) first. The enzymatic hydrolysis or transesterification of the ester is often more efficient.

The table below summarizes key parameters to optimize for different methods.

MethodKey ParameterRecommended Action
Asymmetric Synthesis Chiral Catalyst/LigandScreen a library of catalysts with varying steric and electronic properties.
TemperatureOptimize in a range from -78°C to room temperature. Lower temperatures often improve e.e.
SolventTest a variety of solvents with different polarities and coordinating abilities.
Classical Resolution Resolving AgentScreen different chiral acids or bases.
Crystallization SolventExperiment with single solvents and binary/ternary mixtures.
Enzymatic Resolution EnzymeScreen different lipases or other relevant hydrolases.
Reaction MediumTest aqueous buffers, organic solvents, and biphasic systems.
pH and TemperatureOptimize based on the specific enzyme's characteristics.
Analytical Considerations

Q5: How do I accurately determine the enantiomeric excess of my product?

A5: Accurate determination of enantiomeric excess is crucial. The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) .

  • Column Selection: A variety of chiral stationary phases (CSPs) are available. For amino acids, polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective.[6]

  • Mobile Phase: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) needs to be optimized to achieve baseline separation of the two enantiomers.

  • Derivatization: In some cases, derivatization of the amino and/or carboxylic acid groups may be necessary to improve separation and detection. Common derivatizing agents include N-(3,5-dinitrobenzoyl) chloride or FMOC-Cl.

Experimental Protocols

Protocol 1: General Procedure for Classical Resolution of Racemic 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid
  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic amino acid in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • Add 0.5 equivalents of the chosen chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) to the solution.

    • Stir the mixture until a clear solution is obtained. If necessary, add more solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, place the solution in a refrigerator (4 °C) or freezer (-20 °C) overnight. Seeding with a small crystal can be beneficial.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomerically Enriched Amino Acid:

    • Dissolve the collected diastereomeric salt in water.

    • Adjust the pH to be acidic (e.g., pH 2 with 1M HCl) to protonate the resolving agent and precipitate the amino acid.

    • Collect the solid amino acid by filtration, wash with cold water, and dry under vacuum.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

    • The mother liquor can be treated to recover the other enantiomer.

References

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. | Request PDF. Retrieved from [Link]

  • ACS Publications. (2009, April 24). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]

  • Creation.com. (2024, September 6). Enantiomeric amplification of L amino acids: part 2—chirality induced by D-sugars. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Retrieved from [Link]

  • MDPI. (2022, April 18). Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis. Retrieved from [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. Retrieved from [Link]

  • ACS Publications. (n.d.). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids | Journal of the American Chemical Society. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. Retrieved from [Link]

  • Cambridge University Press. (2013, April 30). Amino Acids and the Asymmetry of Life | European Review. Retrieved from [Link]

  • ACS Publications. (2023, March 28). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids | The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • ACS Publications. (2018, July 30). Optical Analysis of Reaction Yield and Enantiomeric Excess: A New Paradigm Ready for Prime Time | Journal of the American Chemical Society. Retrieved from [Link]

  • Crossref. (2021). Stereoselective Synthesis of (2S,3R)- and (2S,3S)- 2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Asymmetric Three-Component Radical Cascade Reactions Enabled by Synergistic Photoredox/Brønsted Acid Catalysis: Access to α-Amino Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2026, February 25). Asymmetric amino acid-based homogeneous catalysts | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of ??-Amino Acids | Request PDF. Retrieved from [Link]

  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Barabanov, M. A. (2024, May 20). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Retrieved from [Link]

  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]

  • Beilstein Journals. (2019, January 7). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

  • Hungarian Journal of Industry and Chemistry. (2025, June 20). Enantioselective Catalytic Three-Component Synthesis of Optically Active Propargyl Amino Ethers. Retrieved from [Link]

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Technical Support Center: Troubleshooting the Aqueous Solubility of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, turbidity, or low bioavailability when working with (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid in aqueous buffers (e.g., PBS, HEPES). Here, we dissect the thermodynamic and structural causes of its poor solubility and provide field-validated protocols to overcome them.

Physicochemical Root Cause Analysis

To troubleshoot solubility, we must first understand the molecule's architecture. This compound is a β-amino acid featuring a highly lipophilic 5-bromo-2-hydroxyphenyl moiety. Its poor aqueous solubility stems from two compounding factors:

  • Zwitterionic Lattice Energy: Like most amino acids, this compound exists as a zwitterion near neutral pH. The protonated amine (-NH₃⁺) and deprotonated carboxylate (-COO⁻) form strong intermolecular ionic bonds in the solid crystal lattice. The energy required to break this lattice exceeds the hydration energy offered by the aqueous solvent, resulting in a solubility minimum at its isoelectric point (pI)[1].

  • Hydrophobic Halogenated Aromatic Ring: The addition of the bromine atom significantly increases the molecule's partition coefficient (LogP), driving hydrophobic exclusion from water and promoting tighter crystal packing[2].

Core Diagnostic Workflow

Follow this decision tree to systematically resolve solubility issues without compromising your downstream assays.

DiagnosticWorkflow Start Compound Precipitates in Aqueous Buffer CheckPH 1. Evaluate Buffer pH Is it near pI (~6.0-7.0)? Start->CheckPH Decision1 pH ≈ pI? CheckPH->Decision1 AdjustPH 2. Adjust pH Shift >2 units from pI Decision1->AdjustPH Yes AddCosolvent 3. Add Co-solvent (e.g., 5-10% DMSO/DMF) Decision1->AddCosolvent No Decision2 Soluble? AdjustPH->Decision2 Decision2->AddCosolvent No Success Proceed to In Vitro/In Vivo Assay Decision2->Success Yes Decision3 Soluble? AddCosolvent->Decision3 Complexation 4. Excipient Addition (e.g., HP-β-CD or Tween) Decision3->Complexation No Decision3->Success Yes Complexation->Success

Step-by-step diagnostic workflow for troubleshooting zwitterionic drug solubility.

Frequently Asked Questions (FAQs)

Q: Why does my compound dissolve instantly in DMSO but precipitate as soon as I dilute it into PBS (pH 7.4)? A: This is a classic "solvent-shift" precipitation. In pure DMSO, the compound's hydrophobic bromo-phenol ring is fully solvated, and the zwitterionic charges are masked. When introduced to PBS (pH 7.4), the solvent polarity drastically increases, and the pH forces the molecule into its zwitterionic state (net charge ≈ 0). Because molecules with zero net charge lack the electrostatic repulsion needed to stay separated in water, they rapidly aggregate and precipitate[3]. To fix this, you must either maintain a minimum co-solvent threshold or use a formulation excipient like a cyclodextrin[4].

Q: How do I determine the optimal pH to solubilize this specific compound? A: You must leverage the Henderson-Hasselbalch equation and target a pH that ensures a net charge of at least +1 or -1[1]. The compound has three ionizable groups: a carboxylic acid (pKa ~3.5), a phenol (pKa ~9.5), and a primary amine (pKa ~9.5). At pH 7.4, it is a neutral zwitterion. To solubilize it via pH adjustment alone, you must drop the pH below 2.5 (yielding a net +1 cation) or raise the pH above 10.5 (yielding a net -2 anion).

Q: Can I use surfactants to improve solubility without lysing cells in my cell-based assay? A: Yes, but selection is critical. Harsh ionic surfactants (like SDS) will solubilize the compound but are highly cytotoxic. For cell-based assays, we recommend using non-ionic surfactants (e.g., 0.1% Tween-20) or, preferably, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD forms a reversible inclusion complex with the hydrophobic 5-bromo-2-hydroxyphenyl ring, shielding it from water while maintaining a biologically compatible formulation[4].

Quantitative Data & pKa Mapping

Understanding the charge state at various pH levels is critical for predicting solubility.

Functional GroupEstimated pKaState at pH 2.0State at pH 7.4 (PBS)State at pH 11.0
Carboxylic Acid (-COOH) ~3.5Protonated (Neutral, 0)Deprotonated (Anion, -1)Deprotonated (Anion, -1)
Primary Amine (-NH₂) ~9.5Protonated (Cation, +1)Protonated (Cation, +1)Deprotonated (Neutral, 0)
Phenol (-OH) ~9.5Protonated (Neutral, 0)Protonated (Neutral, 0)Deprotonated (Anion, -1)
Net Molecular Charge N/A +1 (High Solubility) 0 (Lowest Solubility, pI) -2 (High Solubility)

Table 1: Estimated charge state distribution of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid across different pH environments.

Mechanistic Pathway of Zwitterion Solubilization

ChargeStates Cation Cation Zwitterion Zwitterionic Form pH 4.0 - 8.0 Net Charge: 0 Insoluble (Precipitates) Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anion Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

Equilibrium of charge states demonstrating pH-driven solubilization of zwitterions.

Validated Experimental Protocol: Co-Solvent & Complexation Method

If your experiment strictly requires physiological pH (7.4), pH adjustment is not viable. Use the following self-validating protocol utilizing HP-β-CD and DMSO to achieve a stable 10 mM stock solution.

Materials Required:

  • (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (Powder, MW ≈ 260.08 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 1X PBS (pH 7.4)

Step-by-Step Methodology:

  • Primary Solubilization (Organic Phase): Weigh exactly 2.60 mg of the compound. Dissolve completely in 100 µL of anhydrous DMSO.

    • Causality: DMSO disrupts the intermolecular hydrogen bonding of the zwitterion and fully solvates the brominated aromatic ring, creating a 100 mM organic stock[5].

    • Validation Check: The solution must be completely clear. If cloudy, sonicate for 5 minutes in a water bath at 37°C.

  • Excipient Preparation (Aqueous Phase): Prepare a 20% (w/v) solution of HP-β-CD in 1X PBS (pH 7.4).

    • Causality: HP-β-CD provides a hydrophobic cavity for the bromo-phenol group, acting as a molecular shield against the aqueous environment[4].

  • Controlled Phase Mixing: Crucial Step. Do not add the aqueous buffer to the DMSO. Instead, slowly pipette the 100 µL DMSO stock dropwise into 900 µL of the 20% HP-β-CD/PBS solution while vortexing vigorously.

    • Causality: Dropwise addition under high shear prevents localized supersaturation and rapid nucleation, ensuring the cyclodextrin encapsulates the drug before it can aggregate.

  • Equilibration: Incubate the mixture at room temperature for 30 minutes on an orbital shaker.

  • Final Validation: Centrifuge the solution at 10,000 x g for 5 minutes. Examine the bottom of the tube for a microscopic pellet.

    • If a pellet forms: The compound has exceeded its solubility limit in this system. Reduce the final concentration or increase the HP-β-CD percentage.

    • If clear: You now have a stable 10 mM working solution (10% DMSO final). Note: For sensitive cell assays, further dilute this working solution 1:100 in culture media to achieve a 100 µM drug concentration with a safe 0.1% final DMSO concentration.

References[3] Chemistry Stack Exchange. "Why are amino acids least soluble at isoelectric point?". stackexchange.com. https://chemistry.stackexchange.com/questions/136006/why-are-amino-acids-least-soluble-at-isoelectric-point[1] Chemistry LibreTexts. "12.3: Amino Acids and Isoelectric Points". libretexts.org. https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.02%3A_Amino_Acids_and_Isoelectric_Points[5] Reddit. "How to tackle compound solubility issue : r/labrats". reddit.com. https://www.reddit.com/r/labrats/comments/rxg6q8/how_to_tackle_compound_solubility_issue/[2] Journal of Medicinal Chemistry - ACS Publications. "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry". acs.org. https://pubs.acs.org/doi/10.1021/jm101335q[4] Contract Pharma. "Optimizing Drug Solubility". contractpharma.com. https://www.contractpharma.com/issues/2017-10-01/view_features/optimizing-drug-solubility/

Sources

Technical Support Center: Strategies for Reducing Epimerization During Peptide Coupling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during the peptide coupling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a crucial β-amino acid derivative. Here, we delve into the root causes of epimerization and provide actionable, field-proven troubleshooting strategies to ensure the synthesis of chirally pure peptides.

Understanding the Challenge: Epimerization in β-Amino Acid Coupling

Epimerization, the change in configuration at a single stereocenter, is a significant side reaction in peptide synthesis that can compromise the final product's biological activity and lead to challenging purification processes.[1][2] For β-amino acids like (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, the risk of epimerization at the Cα position is a critical concern during the activation of the carboxylic acid group for peptide bond formation.

The primary mechanism involves the formation of a planar oxazolone intermediate or direct abstraction of the α-proton by a base, both of which lead to a loss of stereochemical information.[3][4][5] The aryl group in the specified amino acid can further stabilize the resulting carbanion, increasing its susceptibility to epimerization.[6]

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peptide coupling reaction with (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is showing significant epimerization. What are the most likely causes?

A1: Several factors can contribute to increased epimerization during peptide coupling. These include the choice of coupling reagent, the type and concentration of the base used, the reaction temperature, and the solvent polarity.[7] For sensitive substrates like your β-amino acid, each of these parameters must be carefully optimized.

Troubleshooting Workflow:

Start High Epimerization Detected Reagent Evaluate Coupling Reagent Start->Reagent Base Assess Base Choice Reagent->Base If using carbodiimide alone or aggressive uronium salt End Epimerization Minimized Reagent->End Switch to low-epimerization reagent (e.g., COMU, T3P) Temp Check Reaction Temperature Base->Temp If using strong, non-hindered base Base->End Switch to weaker/hindered base (e.g., NMM, Collidine) Solvent Review Solvent System Temp->Solvent If reaction is at room temp or elevated Temp->End Lower temperature to 0°C or below Solvent->End If using polar aprotic solvent Solvent->End Use less polar solvent (e.g., DCM, Chloroform)

Caption: Troubleshooting workflow for high epimerization.

Q2: Which coupling reagents are best for minimizing epimerization with this type of β-amino acid?

A2: The choice of coupling reagent is critical. While highly reactive reagents can speed up the reaction, they can also increase the risk of epimerization.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are common but can lead to significant racemization if used without an additive.[3][8] The reactive O-acylisourea intermediate is prone to forming an oxazolone.[3] Always use them in conjunction with racemization-suppressing additives.

  • Uronium/Aminium Salts (e.g., HBTU, HATU): These are generally efficient but can still cause epimerization, especially with sensitive amino acids.[8] It's important to note that many reagents historically called "uronium" salts, like HBTU and HATU, exist as the less reactive guanidinium (N-form) isomers.[9][10] The true uronium (O-form) isomers are more reactive and can be more efficient.[9]

  • Phosphonium Salts (e.g., PyBOP): These offer high coupling efficiency with a lower risk of racemization compared to carbodiimides alone.[11]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate): This uronium salt, derived from OxymaPure, has demonstrated superior performance in reducing epimerization compared to HBTU and HATU.[12][13] It exists in the more reactive uronium form and often requires only one equivalent of base.[10][12]

  • T3P (n-Propanephosphonic acid anhydride): This reagent, particularly when used with pyridine as a base, has been shown to be very effective for low-epimerization amide bond formation, even with substrates prone to racemization.[6][14]

Recommendation: For your specific β-amino acid, consider starting with COMU or a T3P/pyridine system. If using a carbodiimide like DIC, the addition of an additive is essential.

Q3: What role do additives play, and which ones should I use?

A3: Additives are crucial for suppressing epimerization, especially when using carbodiimide coupling reagents. They work by forming an active ester with the carboxylic acid that is less prone to racemization than the initial activated intermediate.[8][15]

  • HOBt (1-Hydroxybenzotriazole): The classic additive that significantly reduces racemization.[10]

  • HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective at suppressing epimerization than HOBt.[8]

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A safe and highly effective alternative to benzotriazole-based additives. It has been shown to outperform HOBt and be comparable or even superior to HOAt in minimizing epimerization.[16][17]

  • CuCl₂ (Copper(II) Chloride): The simultaneous use of HOBt and Cu²⁺ ions with a carbodiimide has been reported to provide an epimerization-free coupling system.[18]

Recommendation: OxymaPure is an excellent first choice due to its high efficiency and safety profile.[12][16]

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent/AdditiveTypeKey AdvantagesConsiderations
DIC/OxymaPure Carbodiimide + AdditiveCost-effective, effective epimerization suppression.[16]Requires two components.
HATU Aminium SaltFast coupling.[10]Can cause epimerization with sensitive substrates.[10]
COMU Uronium SaltHigh efficiency, low epimerization, safer profile.[12][19]Can be less stable in DMF over time.[13]
T3P/Pyridine Phosphonic AnhydrideLow epimerization, water-soluble byproducts.[6][14]Requires specific base pairing for best results.
Q4: How does the choice of base affect epimerization?

A4: The base plays a dual role: it deprotonates the amine component and can also abstract the α-proton from the activated carboxylic acid, leading to epimerization.[3]

  • Strong, non-sterically hindered bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) can increase the rate of epimerization.[8]

  • Weaker or more sterically hindered bases are preferred. N-Methylmorpholine (NMM) is a weaker base that often leads to less epimerization.[8] Sterically hindered bases like 2,4,6-collidine or 2,4,6-trimethylpyridine (TMP) can also be effective.[9][20]

Recommendation: Replace DIPEA or TEA with NMM or 2,4,6-collidine . Use the minimum amount of base necessary for the reaction to proceed.[8]

Q5: What are the optimal reaction temperature and solvent conditions?

A5: Temperature: Higher temperatures accelerate the rate of epimerization.[8][21] It is highly recommended to perform the coupling reaction at a lower temperature.

  • Protocol: Start the activation and coupling at 0°C . For particularly sensitive substrates, temperatures as low as -15°C may be beneficial.[22]

Solvent: The polarity of the solvent can influence the rate of epimerization.

  • Polar aprotic solvents like Dimethylformamide (DMF) can sometimes increase the rate of epimerization.[23]

  • Less polar solvents such as Dichloromethane (DCM) or chloroform are often preferred to minimize this side reaction.[23]

Recommendation: Run the coupling reaction in DCM at 0°C . If solubility is an issue, a mixture of solvents might be necessary, but avoid highly polar options if possible.

Experimental Protocol: Low-Epimerization Peptide Coupling using COMU

This protocol provides a starting point for the coupling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Materials:

  • N-protected (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

  • Amino-component (e.g., peptide-resin or amino acid ester)

  • COMU (1.05 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the N-protected (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add COMU (1.05 eq) to the solution and stir for 1-2 minutes for pre-activation.

  • In a separate vessel, dissolve the amino-component (1.0 eq) in anhydrous DCM.

  • Add NMM (2.0 eq) to the amino-component solution.

  • Slowly add the amino-component/NMM solution to the activated acid solution at 0°C.

  • Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, proceed with the appropriate aqueous workup to remove byproducts and unreacted starting materials.

cluster_Vessel1 Reaction Vessel 1 (at 0°C) cluster_Vessel2 Reaction Vessel 2 V1_Acid Dissolve Protected β-Amino Acid in DCM V1_COMU Add COMU V1_Acid->V1_COMU Pre-activate (1-2 min) Stir Stir at 0°C V1_COMU->Stir Stir at 0°C (1-2h) V2_Amine Dissolve Amine Component in DCM V2_NMM Add NMM V2_Amine->V2_NMM V2_NMM->V1_COMU Slowly Add to Vessel 1 Warm Warm to Room Temp Stir->Warm Warm to RT Monitor Monitor Reaction Warm->Monitor Stir (2-4h) & Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete

Caption: Workflow for low-epimerization peptide coupling.

References
  • The Uronium/Guanidinium Peptide Coupling Reagents. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 5159-5248.
  • Epimerization of Peptide. (n.d.).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • Albericio, F., et al. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 414-426.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (n.d.). ResearchGate.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051.
  • 7.4 Racemization Assays. (n.d.).
  • Epimerisation in Peptide Synthesis. (2022). Molecules, 27(5), 1549.
  • Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. (2013).
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis. (2021). Journal of the American Chemical Society, 143(27), 10485-10493.
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.
  • Racemization of amino acids under natural conditions: part 4—racemization always exceeds the rate of peptide elongation in aqueous solution. (2024). Origins of Life and Evolution of Biospheres, 54(1), 1-14.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
  • 6 - Organic Syntheses Procedure. (n.d.).
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. (2002). Chemical Reviews, 102(2), 555-618.
  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (2018). Molecules, 23(11), 2849.
  • Evolution of amide bond form
  • Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[11]uril. (2022). ChemRxiv.

  • 3.8 Uronium/Guanidinium Salts. (n.d.).
  • Peptide Synthesis Using Unprotected Amino Acids. (2023). ChemRxiv.
  • Kvsrg, P., Bharathi, K., & Haseena Banu, B. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 108-119.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. (2022). ACS Omega, 7(7), 5671-5679.
  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. (2020). Digital CSIC.
  • Epimerisation in Peptide Synthesis. (2022). ResearchGate.
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (n.d.). ResearchGate.
  • US10858390B2 - Use of excess carbodiimide for peptide synthesis at elevated temperatures - Google Patents. (n.d.).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. (n.d.).
  • Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components - PubMed. (n.d.).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - MDPI. (n.d.).
  • 3-Amino-3-(2-hydroxyphenyl)propionic acid synthesis - ChemicalBook. (n.d.).
  • US20160102042A1 - A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds - Google Patents. (n.d.).
  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC. (n.d.).
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed. (n.d.).
  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. (n.d.). ResearchGate.

Sources

Technical Support Center: Optimizing HPLC Retention for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the chromatographic analysis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method optimization strategies. As a zwitterionic and polar molecule, this compound presents unique challenges in achieving optimal retention, peak shape, and resolution in High-Performance Liquid Chromatography (HPLC). This document provides a framework for understanding and systematically addressing these challenges.

Understanding the Analyte: Physicochemical Properties

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is a multifaceted molecule possessing three key ionizable functional groups: a carboxylic acid, an aromatic hydroxyl (phenolic) group, and an amino group. Its retention behavior in reversed-phase HPLC is therefore highly dependent on the pH of the mobile phase.

Estimated Physicochemical Properties:

PropertyEstimated ValueImplication for HPLC Method Development
pKa1 (Carboxylic Acid) ~2-3At pH > 3, the carboxylic acid will be deprotonated (negative charge), leading to increased polarity and reduced retention in reversed-phase HPLC.
pKa2 (Amino Group) ~9-10At pH < 9, the amino group will be protonated (positive charge), increasing polarity and decreasing retention in reversed-phase HPLC.
pKa3 (Phenolic Group) ~8-10At pH > 8-10, the phenolic group will be deprotonated (negative charge), further increasing polarity and reducing retention.
LogP Low (estimated < 1)The low octanol-water partition coefficient indicates high polarity, suggesting that retention on traditional C18 columns may be challenging under highly aqueous mobile phases.[1]

Due to its zwitterionic nature, the molecule's overall charge and hydrophobicity can be manipulated by adjusting the mobile phase pH. This is the most powerful tool for controlling its retention time.[2][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the HPLC analysis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Q1: My peak for the analyte is eluting at or very near the void volume. How can I increase its retention time?

A1: Poor retention of this polar compound is a common challenge.[1] Here are several strategies to increase retention, starting with the simplest:

  • Decrease the Organic Modifier Concentration: If you are using a reversed-phase method (e.g., with a C18 column), reduce the percentage of the organic solvent (like acetonitrile or methanol) in your mobile phase. You can even explore using a 100% aqueous mobile phase, but be aware of potential "dewetting" with some older C18 columns.[4]

  • Optimize Mobile Phase pH: This is the most critical parameter. To maximize retention in reversed-phase mode, you need to suppress the ionization of the functional groups. For this zwitterionic compound, you have two main options:

    • Low pH: Adjust the mobile phase pH to approximately 2.5. This will fully protonate the amino group (making it positively charged) but, more importantly, will keep the carboxylic acid group in its neutral, more hydrophobic form.[5] This is often the most effective starting point.

    • High pH: While less common for silica-based columns, a high pH (e.g., pH 10) could be used with a pH-stable column. This would neutralize the amino group, but the carboxylic acid and phenolic groups would be negatively charged.

  • Consider Alternative Column Chemistries: If a standard C18 column doesn't provide adequate retention even with a highly aqueous mobile phase, consider columns designed for polar analytes, such as those with T3 bonding or other aqueous-stable C18 phases.[1]

  • Explore HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for very polar compounds.[1][6] In HILIC, you use a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile). Retention increases with a higher organic content.

Q2: The peak shape for my compound is poor (tailing or fronting). What are the likely causes and solutions?

A2: Poor peak shape is often related to secondary interactions with the stationary phase or issues with the mobile phase or sample solvent.[7][8]

  • Peak Tailing:

    • Cause: Secondary interactions between the protonated amino group and ionized silanols on the silica surface of the column are a common cause of tailing for basic compounds.[9]

    • Solution: Operate at a low mobile phase pH (e.g., 2.5-3.0) with a suitable buffer (like phosphate or formate). This protonates the silanols, minimizing these secondary interactions.[5] Also, ensure your mobile phase buffer concentration is adequate (typically 10-25 mM) to control the pH on the column surface.[10]

  • Peak Fronting:

    • Cause: This can be a sign of column overload or an injection solvent that is too strong (i.e., has a higher organic content than the mobile phase).[7]

    • Solution: Reduce the concentration of your sample or the injection volume.[10] Always try to dissolve your sample in the initial mobile phase composition to avoid peak distortion.

Q3: My retention times are drifting from one injection to the next. What should I check?

A3: Retention time drift is usually caused by a lack of equilibration or changes in the mobile phase or column conditions.[11]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important when using buffered mobile phases or after a gradient elution. Allow at least 10-20 column volumes of mobile phase to pass through the column.

  • Mobile Phase pH Instability: If your buffer concentration is too low, the pH of the mobile phase can be unstable, leading to fluctuating retention times for an ionizable analyte like this one.[7] Ensure your buffer concentration is sufficient (at least 10-20 mM).

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Changes in temperature can affect mobile phase viscosity and chromatographic selectivity.

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving specific experimental issues.

Guide 1: Systematic Approach to Increasing Retention Time

This workflow will guide you from initial screening to more advanced chromatographic modes if necessary.

G cluster_0 Reversed-Phase Chromatography (C18 Column) cluster_1 Hydrophilic Interaction Chromatography (HILIC) A Start: Poor Retention (Analyte at void volume) B Decrease Organic Solvent % (e.g., to 5% ACN or MeOH) A->B C Is Retention Sufficient? B->C D Adjust Mobile Phase pH to 2.5 (e.g., 0.1% Formic Acid or Phosphate Buffer) C->D No Z Method Optimized C->Z Yes E Is Retention Sufficient? D->E F Consider Aqueous-Stable C18 (e.g., T3 type columns) E->F No E->Z Yes G Is Retention Sufficient? F->G H Proceed to HILIC G->H No G->Z Yes I Switch to HILIC Column (e.g., Amide, Silica) H->I J Start with High Organic Mobile Phase (e.g., 90:10 ACN:Aqueous Buffer) I->J K Adjust Water Content to Optimize Retention J->K

Caption: Workflow for increasing analyte retention.

Guide 2: Troubleshooting Poor Peak Shape

A logical flow for diagnosing and correcting common peak shape problems.

G cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_splitting Split Peak A Start: Poor Peak Shape B Identify Problem: Tailing, Fronting, or Splitting? A->B C Check Mobile Phase pH Is it > 2 units from pKa? B->C Tailing F Check Sample Concentration and Injection Volume B->F Fronting J Check for column void or blockage B->J Splitting D Adjust pH to ~2.5 to suppress silanol interactions C->D No E Increase Buffer Strength (e.g., to 25 mM) D->E G Reduce sample load F->G H Check Injection Solvent Is it stronger than mobile phase? I Dissolve sample in mobile phase H->I K Backflush or replace column J->K L Injection solvent mismatch J->L Also consider M Dissolve sample in mobile phase L->M

Caption: Diagnosing and resolving poor peak shapes.

Experimental Protocols

Protocol 1: Reversed-Phase Method Development

This protocol provides a starting point for developing a robust reversed-phase HPLC method.

Objective: To achieve a retention factor (k') between 2 and 10 with good peak symmetry.

1. Column Selection:

  • Start with a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm). If retention is insufficient, consider an aqueous-stable C18 column.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. This will provide a pH of approximately 2.7.

  • Mobile Phase B: Acetonitrile.

  • Ensure all solvents are HPLC grade and properly degassed.[7]

3. Initial Isocratic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Initial Mobile Phase Composition: 95% A, 5% B.

  • Run for 10 minutes.

4. Optimization Steps:

  • If retention is too low: Decrease the percentage of Mobile Phase B in 1-2% increments.

  • If retention is too high: Increase the percentage of Mobile Phase B.

  • If peak tailing is observed: Consider preparing Mobile Phase A with a 20 mM potassium phosphate buffer adjusted to pH 2.5. This provides stronger buffering capacity.[11]

Table of Expected Effects of Mobile Phase Composition:

% AcetonitrileExpected Retention TimePotential Issues
20% Very short, likely near voidPoor resolution from solvent front
10% ShortMay still be too early for robust quantitation
5% ModerateGood starting point for optimization
2-3% LongerImproved retention, but ensure column is aqueous-stable
Protocol 2: HILIC Method Development

Use this protocol if reversed-phase methods fail to provide adequate retention.

1. Column Selection:

  • Use a HILIC column (e.g., Amide or bare Silica, 4.6 x 150 mm, 3.5 µm).

2. Mobile Phase Preparation:

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.8.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.8.

  • Note: In HILIC, water is the strong solvent.[6]

3. Initial Gradient Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 2-5 µL (dissolve sample in 90:10 ACN:Water).

  • Column Temperature: 35 °C.

  • Gradient Program:

    • 0-1 min: 100% A

    • 1-8 min: Linear gradient to 100% B

    • 8-10 min: Hold at 100% B

    • 10.1-15 min: Return to 100% A and re-equilibrate.

4. Optimization Steps:

  • Adjust the gradient slope to improve the separation of the analyte from any impurities.

  • For isocratic elution, start with a high percentage of acetonitrile (e.g., 90%) and decrease it to reduce retention time.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Source]
  • Troubleshooting Peak Shape Problems in HPLC.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Source]
  • How do I increase retention time for a polar compound on a liquid chromatography (LC) column?.
  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. [Source]
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Source]
  • Control pH During Method Development for Better Chrom
  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. [Source]
  • Exploring the Role of pH in HPLC Separ
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. [Source]
  • What are the Common Peak Problems in HPLC.
  • Troubleshooting Basics, Part IV: Peak Shape Problems.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Source]
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Source]
  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method.
  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Source]
  • Normal-phase vs.
  • 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Source]
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Source]
  • (3s)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | C9H11NO3 | CID 738107. PubChem. [Source]
  • 1270045-30-1 | (3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid. AiFChem. [Source]
  • (R)-3-(3-bromo-5-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid. ChemicalBook. [Source]
  • 3-Amino-3-(3-hydroxyphenyl)propanoic acid | 102872-33-3. Sigma-Aldrich. [Source]
  • 1270045-30-1|(3R)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid. BLDpharm. [Source]
  • 3-AMINO-3-(5-BROMO-2-ETHOXY-PHENYL)-PROPIONIC ACID. NextSDS. [Source]
  • 1335919-57-7|(3R)-3-amino-3-(3-bromo-2-hydroxyphenyl)propanoic acid. BLDpharm. [Source]
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI. [Source]
  • 3-Amino-3-(3-hydroxyphenyl)propanoic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Source]
  • (R)-2-Amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid. Sigma-Aldrich. [Source]
  • 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook. [Source]

Sources

Technical Support Center: Stabilizing (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for preventing the oxidative degradation of this compound. Our goal is to ensure the integrity and stability of your experimental results by explaining the underlying chemical principles and providing actionable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability and handling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Q1: What makes (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid susceptible to degradation?

A1: The primary point of instability in this molecule is the 2-hydroxyphenyl (phenolic) group. Phenols are electron-rich aromatic rings that are susceptible to oxidation, especially in the presence of oxygen, metal ions, and at higher pH values. This oxidation can lead to the formation of colored quinone-type structures and other degradation products, which can compromise the compound's purity, activity, and safety profile.

Q2: What are the initial signs of degradation in my sample?

A2: The most common initial indicator of oxidative degradation is a change in the color of your solution, often turning yellow, brown, or pink. You may also observe a decrease in the compound's potency or the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC).

Q3: How should I store the solid compound and its solutions?

A3: For the solid compound, it is best to store it in a tightly sealed, amber-colored vial at low temperatures (2-8°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light, moisture, and oxygen. Solutions should be freshly prepared whenever possible. If storage of a solution is necessary, it should be deoxygenated, protected from light, and stored at low temperatures. The choice of solvent and buffer is also critical and is discussed in detail in the troubleshooting guide.

Q4: Can I use standard buffers to dissolve the compound?

A4: The choice of buffer is crucial as pH significantly impacts the stability of phenolic compounds. Alkaline conditions (pH > 7) can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation.[1] Therefore, slightly acidic buffers are generally preferred. However, the optimal pH will also depend on the compound's solubility and the requirements of your specific application. It is important to avoid buffers containing metal ions that can catalyze oxidation.

II. Troubleshooting Guide: Preventing Oxidative Degradation

This guide is structured around common issues encountered during the handling and use of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Issue 1: Discoloration of the Solution

Symptom: The solution of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid develops a yellow, brown, or pinkish hue over time.

Potential Cause: This is a classic sign of the oxidation of the phenolic ring to form quinone-like species. This process is often accelerated by one or more of the following factors:

  • Presence of Dissolved Oxygen: Oxygen is a key reactant in the oxidation of phenols.

  • High pH: Alkaline conditions increase the rate of oxidation.[1]

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidative reactions.

  • Exposure to Light: UV light can provide the energy to initiate oxidative degradation.

Recommended Actions:

  • Work Under an Inert Atmosphere: When preparing and handling solutions, use deoxygenated solvents and purge the headspace of your vials with an inert gas like argon or nitrogen.

  • Control the pH: Maintain a slightly acidic pH (ideally between 4 and 6) to keep the phenolic group protonated and less susceptible to oxidation.

  • Use a Chelating Agent: To sequester catalytic metal ions, add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to your buffer.[2][3][4]

  • Add an Antioxidant: Incorporate a suitable antioxidant into your solution to scavenge free radicals and reactive oxygen species.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to prevent photo-degradation.

Protocol 1: Preparation of a Stabilized Solution

Objective: To prepare a solution of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid with minimal degradation.

Materials:

  • (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

  • High-purity water or appropriate solvent

  • Citrate or acetate buffer components

  • EDTA disodium salt

  • Ascorbic acid

  • Inert gas (argon or nitrogen)

  • Amber-colored volumetric flasks and vials

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water or solvent with argon or nitrogen for at least 15-30 minutes to remove dissolved oxygen.

  • Prepare the Buffer: Using the deoxygenated solvent, prepare a slightly acidic buffer (e.g., 50 mM sodium acetate, pH 5.0).

  • Add Stabilizers:

    • Add EDTA to a final concentration of 0.1-1 mM to chelate any trace metal ions.

    • Add ascorbic acid to a final concentration of 0.1-1 mg/mL as an antioxidant.

  • Dissolve the Compound: Weigh the desired amount of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and dissolve it in the stabilized buffer.

  • Store Properly: Transfer the solution to an amber-colored vial, purge the headspace with inert gas, seal tightly, and store at 2-8°C.

Issue 2: Loss of Compound Potency or Appearance of Unexpected HPLC Peaks

Symptom: Analytical data shows a decrease in the peak area of the parent compound over time, accompanied by the emergence of new, unidentified peaks.

Potential Cause: This indicates that the parent compound is degrading into other products. The phenolic hydroxyl group is the most likely site of initial oxidation, but further reactions can lead to a variety of degradation products. Forced degradation studies on similar compounds like paracetamol have shown that hydrolysis and oxidation can lead to various byproducts.[5]

Recommended Actions:

  • Implement Stabilization Protocols: If not already done, immediately implement the steps outlined in "Issue 1" to prevent further degradation.

  • Conduct a Forced Degradation Study: To understand the degradation profile of your compound under your specific conditions, a forced degradation study can be invaluable.[6][7] This involves intentionally exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, UV light) to rapidly generate degradation products.

  • Characterize Degradation Products: Use techniques like HPLC-MS/MS to identify the mass and structure of the degradation products.[8] This information can help elucidate the degradation pathway and confirm the effectiveness of your stabilization strategy.

Protocol 2: Analytical HPLC Method for Monitoring Stability

Objective: To resolve the parent compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase, 2.1 or 4.6 mm i.d., 1.7-5 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-30 minutes.
Flow Rate 0.2-1.0 mL/min, depending on column dimensions
Column Temperature 25-30°C
Detection UV-Vis at 280 nm or Mass Spectrometry (ESI+)

III. Visualizing Degradation and Troubleshooting

Proposed Oxidative Degradation Pathway

The following diagram illustrates a plausible pathway for the oxidative degradation of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, initiated by the oxidation of the phenol group.

G cluster_0 Initiation cluster_1 Propagation & Product Formation cluster_2 Prevention Strategies A (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid B Phenoxyl Radical A->B O2, Metal Ions, High pH C Semiquinone Radical B->C D Quinone Species C->D E Polymerization/Other Products D->E F Antioxidants (e.g., Ascorbic Acid) F->B Scavenges Radical G Chelating Agents (e.g., EDTA) G->A Sequesters Metal Ions H Low pH & Inert Atmosphere H->A Inhibits Initial Oxidation

Caption: Plausible oxidative degradation pathway and prevention points.

Troubleshooting Workflow

This diagram provides a logical workflow for addressing stability issues.

G Start Start: Stability Issue Observed (e.g., color change, new peaks) CheckStorage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere Start->CheckStorage CheckSolution Review Solution Preparation: - pH of buffer - Presence of stabilizers - Deoxygenation of solvent Start->CheckSolution ImplementChanges Implement Stabilization Protocol: - Use inert atmosphere - Adjust pH to 4-6 - Add EDTA & Antioxidant - Protect from light CheckStorage->ImplementChanges CheckSolution->ImplementChanges Analyze Analyze Sample via HPLC-MS ImplementChanges->Analyze DegradationStopped Is Degradation Halted? Analyze->DegradationStopped Success Success: Continue Experiment DegradationStopped->Success Yes ForcedDegradation Conduct Forced Degradation Study to Identify Degradants DegradationStopped->ForcedDegradation No End End: Refined Protocol Established Success->End Characterize Characterize Degradation Products ForcedDegradation->Characterize Characterize->End

Caption: A logical workflow for troubleshooting stability issues.

IV. References

  • Ghosh, P., & G.A. Hamilton. (2009). Effect of inorganic, synthetic and naturally occurring chelating agents on Fe(II) mediated advanced oxidation of chlorophenols. Journal of Hazardous Materials, 162(2-3), 1064-1070. [Link]

  • Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105.

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • Kumar, P., et al. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Drug Regulatory Affairs, 13(1), 1-14.

  • Drug Discovery & Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Ndomou, S. C. H., & Mube, M. (2023). The Use of Plants as Phytobiotics: A New Challenge. In [Source Publication].

  • Thimann, K. V., & Marre, E. (1954). Interactions of phenolic acids, metallic ions and chelating agents on auxin-induced growth. Physiologia Plantarum, 7(2), 272-284.

  • Association of Pharmacy Professionals. (2011). FORCED DEGRADATION STUDY OF PARACETAMOL IN TABLET FORMULATION USING RP-HPLC. [Link]

  • Klimeš, J., et al. (2001). Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. Ceska a Slovenska Farmacie, 50(5), 247-251.

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (2019). Nature Communications, 10, 5334.

  • Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. (2018). Nanomaterials, 8(11), 933.

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry LibreTexts. (2022). 10.2: Amino Acids Degradation. [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]

  • Chromatography Online. (2010). Improving HPLC Separation of Polyphenols. [Link]

  • SciELO. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. [Link]

  • Research & Reviews: Journal of Botanical Sciences. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. [Link]

  • YouTube. (2016). Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. [Link]

  • MICROSOLV. (n.d.). Phenolic Acids LC‑MS Analysis Method. [Link]

  • PMC. (2016). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. [Link]

  • PMC. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link]

  • ACS Publications. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. [Link]

  • OrgoSolver. (n.d.). Amino Acid Synthesis and Protection Reactions. [Link]

  • NSUWorks. (1991). Oxidative Deamination of Amino Acids by Molecular Oxygen with Pyridoxal Derivatives and Metal Ions as Catalysts. [Link]

  • BioProcess International. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. [Link]

Sources

purification techniques for removing impurities from (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this complex molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and adapt these methods for optimal results.

The structure of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, with its acidic carboxylic and phenolic groups alongside a basic amino group, makes it zwitterionic. This property governs its solubility and is the key to its successful purification.

Section 1: Frequently Asked Questions (FAQs) - Initial Purification Strategies

This section addresses common initial questions and provides a foundation for purifying your crude material.

Q1: What are the most likely impurities in my crude sample and how do I plan for their removal?

A1: Understanding potential impurities is the first step in designing a robust purification strategy. Your crude product will likely contain a mixture of unreacted starting materials, synthesis by-products, and stereoisomers.

Causality: The synthesis of β-amino acids often involves multi-component reactions (e.g., a variant of the Rodionov reaction) using a substituted benzaldehyde, malonic acid, and an ammonia source.[1][2] Each of these can lead to specific impurities.

Table 1: Common Impurities and Recommended Removal Strategies

Impurity Type Specific Example Primary Removal Method Rationale
Starting Materials 5-bromo-2-hydroxybenzaldehyde Acid-Base Extraction The aldehyde is a neutral organic compound and will remain in the organic phase during aqueous extraction.[3]
Malonic Acid Acid-Base Extraction As a dicarboxylic acid, it can be selectively removed by washing with a weak base like sodium bicarbonate.[4]
Inorganic Salts Ammonium Acetate, NaCl Recrystallization / Water Wash These salts exhibit high aqueous solubility and will be removed in the mother liquor during crystallization or by washing the solid product.[5]
Stereoisomeric (3S)-enantiomer Chiral HPLC / Diastereomeric Recrystallization Enantiomers have identical physical properties in an achiral environment, requiring specialized chiral separation techniques for removal or quantification.[6]

| Related By-products | Decarboxylation products, dimers | Chromatography / Recrystallization | These often have slightly different polarities or solubilities, allowing for separation by chromatography or careful recrystallization. |

Q2: My crude product is a poorly soluble solid. What is the best initial purification strategy?

A2: The limited solubility of your zwitterionic product in most common solvents is a challenge that can be turned into a powerful purification tool using an acid-base extraction/precipitation workflow.[3][4] This method leverages the pH-dependent solubility of the amino acid to separate it from neutral or differently charged impurities.[7]

The Principle:

  • In strong acid (pH < 2): The amino group is protonated (-NH3+), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and becomes water-soluble.

  • In strong base (pH > 10): The carboxylic acid is deprotonated (-COO-), and the phenolic hydroxyl is also deprotonated (-O-). The molecule carries a net negative charge and is water-soluble.

  • At the Isoelectric Point (pI): The molecule exists as a zwitterion (-NH3+ and -COO-). At this pH, it typically has its minimum aqueous solubility and can be precipitated from the solution.[5][8]

A detailed protocol for this procedure is provided in Section 3 .

Q3: How do I perform a recrystallization for this compound? What solvents should I try?

A3: Recrystallization is an essential final step for achieving high purity and obtaining a crystalline solid. For zwitterionic amino acids, solvent choice is critical.[9]

Expert Insight: Polar, protic solvents are almost always the best choice. Mixtures of water and a miscible alcohol (like ethanol, methanol, or isopropanol) are highly effective.[5] The water acts as the primary solvent at high temperatures, while the alcohol acts as an anti-solvent, reducing solubility as the solution cools and promoting crystal formation. For a closely related compound, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, simple recrystallization from boiling water was reported to be effective.[10]

See Section 2 for troubleshooting failed recrystallizations and Section 3 for a detailed protocol.

Section 2: Troubleshooting Guide - Advanced Purification & Analysis

This section provides solutions for common issues encountered after initial purification attempts.

Issue 1: My recrystallization failed or gave poor recovery.

Your attempt to recrystallize the compound resulted in it "oiling out," failing to produce crystals, or yielding a very small amount of product.

Causality: "Oiling out" occurs when the solute's solubility is too high in the hot solvent, and upon cooling, it separates as a supersaturated liquid phase instead of forming a crystal lattice. Poor recovery often means the solvent is too good even at low temperatures, or the wrong solvent system was chosen.

Solutions:

  • Systematic Solvent Screening: Do not rely on a single solvent system. Test solubility in small volumes first.

  • Slow Cooling & Seeding: Rapid cooling promotes precipitation over crystallization. Allow the solution to cool slowly to room temperature, then transfer to a 0-4 °C refrigerator. If you have a pure crystal, add a tiny "seed" crystal to encourage nucleation.

  • Anti-Solvent Addition: Dissolve the compound in a minimum of a good solvent (e.g., hot water or methanol). Slowly add a miscible "anti-solvent" (e.g., ethanol, isopropanol, or acetonitrile) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop of the good solvent to clarify and then allow it to cool slowly.

Table 2: Recrystallization Solvent System Suggestions

Solvent System (v/v) Rationale Procedure
Water Zwitterions often have sufficient solubility in boiling water for recrystallization.[10] Dissolve in a minimum of boiling water, filter hot to remove insoluble impurities, and cool slowly.
Ethanol / Water The classic choice for amino acids.[5] Fine-tunes solubility. Dissolve in a minimal amount of hot ethanol/water mixture (e.g., 80:20). Adjust ratio as needed.
Isopropanol / Water Isopropanol is a better anti-solvent than ethanol, potentially improving yield. Similar to ethanol/water. Start with a higher water ratio and add isopropanol as the anti-solvent.

| Acetic Acid / Water | The acidic environment ensures the compound is in its cationic form, which may have different crystallization kinetics. | Dissolve in dilute aqueous acetic acid, then add water or cool to induce crystallization. |

Issue 2: Chemical purity is still low after recrystallization.

Analysis by NMR or LC-MS shows that one or more impurities are co-crystallizing with your product.

Causality: If an impurity has a very similar structure and polarity to your target compound, it may fit into the crystal lattice, making recrystallization ineffective. In this case, a technique with a different separation mechanism, like chromatography, is required.

Solutions:

  • Ion-Exchange Chromatography (IEC): This is a highly effective method for amino acid purification.[8][11] The compound is loaded onto a cation-exchange resin at a low pH (where it is positively charged). Impurities are washed away, and the product is then eluted by increasing the pH or ionic strength of the eluent.[12]

  • Reversed-Phase Chromatography (RP-HPLC/Flash): Due to its polarity, the compound will have poor retention on a standard C18 column. However, using highly aqueous mobile phases with an ion-pairing reagent (like trifluoroacetic acid, TFA) or a suitable buffer can significantly improve separation.[13][14]

Table 3: Starting Conditions for Chromatographic Purification

Method Stationary Phase Mobile Phase / Eluent Rationale
Ion-Exchange Strong Cation Exchange Resin (e.g., Dowex® 50WX8) Load: 0.1 M HCl or Formic Acid. Elute: Gradient of 0.5 M to 2.0 M NH4OH. Binds the cationic form of the amino acid at low pH and elutes the neutral zwitterion as the pH increases.[12]

| Reversed-Phase | C18 Silica | A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 50% B over 30 min. | The acidic mobile phase ensures a consistent charge state (cationic) for reproducible retention.[14] |

Issue 3: How do I confirm the enantiomeric purity of my final product?

You have confirmed chemical purity but need to determine the enantiomeric excess (% ee) to ensure you have the desired (3R) isomer.

Causality: Enantiomers cannot be distinguished by achiral methods like standard NMR or LC-MS. Chiral chromatography is the gold standard for this analysis.

Solution: Chiral High-Performance Liquid Chromatography (HPLC) This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.

  • Column Selection: Macrocyclic glycopeptide-based columns are highly effective for separating enantiomers of unprotected amino acids.[6]

  • Mobile Phase: The choice of mobile phase (Normal-Phase, Polar Organic, or Reversed-Phase) depends on the column and can dramatically affect the separation.

  • Detection: Use a UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 280 nm).

Table 4: Suggested Chiral HPLC Method Parameters

Parameter Recommendation Rationale & Expert Tip
Column Astec® CHIROBIOTIC® T or V These columns show broad selectivity for underivatized amino acids.[6]
Mobile Phase Polar Ionic Mode: Methanol / Acetic Acid / Triethylamine (e.g., 100 / 0.1 / 0.1, v/v/v) The acid and base modifiers interact with the analyte and stationary phase, enhancing chiral recognition. Adjust the acid/base ratio to optimize resolution.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Temperature 25 °C Temperature can affect selectivity; maintain a constant temperature for reproducibility.

| Injection Vol. | 5-10 µL | Inject a low concentration (e.g., 0.5 mg/mL) to avoid column overload. |

Section 3: Protocols & Workflows

These detailed protocols and diagrams provide a practical framework for your purification experiments.

Protocol 1: Acid-Base Purification via Isoelectric Precipitation

This protocol is designed to remove neutral organic impurities and many acidic/basic by-products from the crude solid.

  • Dissolution in Acid: Suspend 1.0 g of crude material in 20 mL of deionized water. While stirring, add 1 M HCl dropwise until the solid completely dissolves and the pH is ~1-2.

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract the solution twice with 20 mL of an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral impurities.[3] Discard the organic layers.

  • Precipitation: Place the aqueous layer in an ice bath and stir vigorously. Slowly add 1 M NaOH dropwise. You will observe the product precipitating as a solid. Continue adding base until the pH reaches the isoelectric point (a typical pI for a similar amino acid is ~6-7, this should be the point of maximum precipitation).[5][7]

  • Isolation: Age the slurry in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (to remove salts), followed by a small amount of cold ethanol (to aid drying).

  • Drying: Dry the purified solid under a high vacuum to constant weight.

Protocol 2: Recrystallization from an Alcohol/Water System

This protocol is for the final purification of the solid obtained from the acid-base procedure.

  • Solvent Addition: Place the dried solid from Protocol 1 into an appropriately sized flask. Add a minimal volume of deionized water (e.g., 10 mL per gram) and heat the mixture to boiling with stirring.

  • Co-solvent Addition: If the solid does not fully dissolve in boiling water, add hot ethanol or isopropanol dropwise until a clear solution is achieved. If it dissolves too easily, add the alcohol as an anti-solvent.

  • Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. You should observe crystal formation. Once at room temperature, place the flask in a 0-4 °C refrigerator for at least 4 hours (or overnight) to maximize crystal yield.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of a cold 50:50 mixture of water/alcohol, and dry under a high vacuum.

Visualization: Purification & Troubleshooting Workflows

The following diagrams illustrate the logical flow for purifying and troubleshooting your compound.

PurificationWorkflow Crude Crude Product AcidBase Protocol 1: Acid-Base Precipitation Crude->AcidBase Initial Cleanup Recrystal Protocol 2: Recrystallization AcidBase->Recrystal High Purity Purity_Chem Purity Check (NMR, LC-MS) Recrystal->Purity_Chem Purity_Chiral Chiral Purity Check (% ee by HPLC) Purity_Chem->Purity_Chiral >98% Pure Final Pure (3R)-Product Purity_Chiral->Final >99% ee TroubleshootingWorkflow Start Purity <98% after Recrystallization Identify Identify Impurity Type (e.g., via LC-MS) Start->Identify Polar Polar / Charged Impurity Identify->Polar Similar charge profile NonPolar Non-Polar / Neutral Impurity Identify->NonPolar Different polarity IEC Perform Ion-Exchange Chromatography Polar->IEC RP_HPLC Perform Reversed-Phase Chromatography NonPolar->RP_HPLC End Re-run Purity Checks IEC->End RP_HPLC->End

Caption: Troubleshooting workflow for low chemical purity.

References

  • Vertex AI Search, "Amino Acid Purification - Column Chromatography", Google Cloud, Accessed March 25, 2026.
  • Google Patents, "Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein", Google P
  • Wikipedia, "Acid–base extraction", Wikipedia, Accessed March 25, 2026.
  • Deming, T. J., et al.
  • DIAION, "Separation and Refining of Amino acids", Mitsubishi Chemical Corpor
  • ResearchGate, "How to desalt zwitterions?
  • Chrom Tech, "Concise Separation Columns for Amino Acid Analysis", Chrom Tech, Accessed March 25, 2026.
  • Astec, "Amino Acid and Peptide Chiral Separations", MilliporeSigma, Accessed March 25, 2026.
  • Chemistry LibreTexts, "4.8: Acid-Base Extraction", Chemistry LibreTexts, 2022.
  • ResearchGate, "Is it possible to extract amino acids from water using extraction?
  • Organic Syntheses, "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID", Organic Syntheses, Accessed March 25, 2026.
  • Reddit, "Work-up of a zwitterion? : r/Chempros", Reddit, 2023.
  • Ilatovskaya, D. V., et al., "Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents", PMC, Accessed March 25, 2026.
  • Sigma-Aldrich, "HPLC Troubleshooting Guide", Sigma-Aldrich, Accessed March 25, 2026.
  • ResearchGate, "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • Google Patents, "The one pot process technique of 3- amino -3- phenylpropionic acid esters", Google P

Sources

Technical Support Center: Crystallization Optimization for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid .

Due to its zwitterionic backbone, bulky hydrophobic halogenated phenyl ring, and extensive hydrogen-bonding network, this chiral β -amino acid presents unique crystallization challenges, including liquid-liquid phase separation (oiling out), hydrate formation, and enantiomeric depletion. This guide provides field-proven, self-validating troubleshooting strategies and protocols to ensure high-yield, enantiopure recovery.

Section 1: Fundamental Properties & Crystallization Logic (FAQ)

Q: Why is this specific β -amino acid so difficult to crystallize from standard organic solvents? A: The difficulty stems from its zwitterionic nature. α

  • and β -amino acids predominantly exist as zwitterions at their isoelectric point (pI), where the molecule possesses a net-zero charge[1]. For (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, the carboxylic acid is deprotonated ( −COO− ) and the amine is protonated ( −NH3+​ ) near pH 6.5. This creates a strong, charge-assisted intermolecular hydrogen-bonding network in the solid state that strongly resists solvation by non-polar or weakly polar organic solvents[2]. Furthermore, the 5-bromo-2-hydroxyphenyl moiety introduces steric bulk and hydrophobicity, which conflicts with the highly polar zwitterionic backbone, often leading to poor crystal packing and solvent entrapment.

Q: How does the isoelectric point (pI) dictate my solvent and workflow selection? A: Because zwitterions have minimal solubility at their pI, crystallization is most effectively driven by pH manipulation rather than simple cooling. By adjusting the solution pH away from the pI (e.g., pH < 3 or pH > 10), the molecule becomes uniformly charged (cationic or anionic), breaking the zwitterionic lattice and drastically increasing aqueous solubility[1]. Crystallization is then induced by carefully titrating the pH back toward the pI, generating controlled supersaturation[3].

Section 2: Troubleshooting Guide for Common Issues

Issue 1: The compound forms a sticky oil instead of crystals (Liquid-Liquid Phase Separation).

  • Causality: "Oiling out" or Liquid-Liquid Phase Separation (LLPS) occurs when the supersaturation level exceeds the metastable zone width (MSZW) before primary nucleation can occur[3]. The hydrophobic bromo-phenyl ring and the polar zwitterionic core create a highly solvated, metastable liquid intermediate that separates from the bulk solvent.

  • Self-Validating Solution: If oiling out is observed, immediately halt cooling/titration. Reheat the mixture (e.g., to 55 °C) until the oil redissolves into a clear solution. This validates that you are dealing with LLPS and not degradation. Next, reduce the cooling/titration rate by 50% and introduce 1% w/w of pure seed crystals just before the previously noted cloud point. Seeding bypasses the high activation energy of primary nucleation, forcing the system to crystallize within the metastable zone.

Issue 2: The isolated crystals are forming unwanted hydrates.

  • Causality: The zwitterionic backbone combined with the phenolic hydroxyl group acts as a robust hydrogen bond donor/acceptor network, which readily incorporates water molecules into the crystal lattice during aqueous pH-shift crystallization[2].

  • Self-Validating Solution: Transition from a purely aqueous system to an antisolvent crystallization approach using a binary solvent system with low water activity. Dissolve the compound in methanol, then slowly add an antisolvent like acetone or acetonitrile. To validate the absence of hydrates, perform Karl Fischer titration or thermogravimetric analysis (TGA) on the dried crystals; the mass loss should be <0.5%.

Issue 3: Poor enantiomeric purity (Depletion of the 3R-isomer).

  • Causality: Chiral β -amino acids can co-crystallize with their enantiomer, forming stable racemic compounds rather than conglomerates[4].

  • Self-Validating Solution: Exploit the thermodynamic solubility difference between the racemate and the pure enantiomer. The pure (3R)-enantiomer often exhibits a different solubility profile in methanol/acetone mixtures compared to the racemate. By strictly controlling the antisolvent addition rate and seeding exclusively with enantiopure (3R)-crystals, you selectively nucleate the desired isomer.

Section 3: Process Visualization

The following decision tree illustrates the logical workflow for isolating the zwitterion while actively mitigating liquid-liquid phase separation.

OptimizationWorkflow Start Crude (3R)-3-Amino-3- (5-bromo-2-hydroxyphenyl) propanoic acid Dissolve Dissolve in H2O or MeOH Adjust pH to <3 or >10 Start->Dissolve Filter Polish Filtration (Remove insoluble impurities) Dissolve->Filter Titrate Titrate towards pI (~6.5) or Add Antisolvent (Acetone) Filter->Titrate Decision Does Oiling Out (LLPS) Occur? Titrate->Decision Seed Reheat to clear solution Add 1% w/w Seed Crystals Decision->Seed  Yes (Metastable Phase)   Cool Controlled Cooling (0.1 °C/min to 5 °C) Decision->Cool  No (Primary Nucleation)   Seed->Titrate Isolate Isolate & Wash Anhydrous (3R)-Enantiomer Cool->Isolate

Fig 1. Logical workflow for zwitterionic crystallization and LLPS mitigation.

Section 4: Quantitative Data & Solvent Screening Matrix

To aid in solvent selection, the following table summarizes the quantitative solubility and Metastable Zone Width (MSZW) data for the compound across various systems.

Solvent SystemSolubility at 25 °C (mg/mL)Solubility at 60 °C (mg/mL)MSZW (°C)Expected Crystal Form
Water (pH 6.5) 2.118.515Hydrate / Zwitterion[2]
Water (pH 1.0) >100.0>200.0N/AHydrochloride salt
Methanol 12.445.28Anhydrous
MeOH / Acetone (1:3) 1.514.05Anhydrous (High ee%)[4]

Section 5: Validated Experimental Protocols

Protocol A: Isoelectric Point (pI) Shift Crystallization

Use this protocol for bulk purification of crude material where hydrate formation is acceptable or can be dried post-isolation.

  • Dissolution: Suspend 10 g of crude (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid in 100 mL of Deionized (DI) water.

  • Ionization: Add 1M NaOH dropwise under moderate stirring until the pH reaches ~10.0. The suspension will become a clear solution as the phenol and carboxylic acid deprotonate.

  • Clarification: Perform a polish filtration through a 0.22 µm PTFE membrane to remove insoluble particulate matter.

  • Thermal Adjustment: Heat the clarified solution to 55 °C.

  • Neutralization (Nucleation): Slowly titrate the solution with 1M HCl at a strict rate of 0.1 mL/min. Monitor the pH continuously. As the pH approaches the pI (~6.5), the solution will become turbid[1].

  • Ostwald Ripening: Once pH 6.5 is reached, hold the slurry at 55 °C for 2 hours. This thermal aging dissolves thermodynamic fines and promotes the growth of larger, easily filterable crystals.

  • Cooling: Cool the reactor to 5 °C at a linear rate of 0.1 °C/min[3].

  • Isolation: Filter the slurry under vacuum, wash the cake with 20 mL of cold DI water/ethanol (1:1), and dry under vacuum at 45 °C for 24 hours.

Protocol B: Antisolvent Crystallization for Chiral Enrichment

Use this protocol to upgrade enantiomeric excess (ee%) and isolate the anhydrous form.

  • Dissolution: Dissolve 10 g of partially enriched (3R)-compound in 50 mL of Methanol at 60 °C.

  • Clarification: Polish filter the solution into a pre-warmed crystallizer maintained at 50 °C.

  • Antisolvent Addition: Begin adding Acetone (antisolvent) at a rate of 0.5 mL/min.

  • Seeding: After adding 15 mL of Acetone, pause the addition. Introduce 0.1 g (1% w/w) of pure (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid seed crystals. Hold the temperature at 50 °C for 30 minutes to allow the seed bed to establish.

  • Continued Addition: Resume Acetone addition at 0.5 mL/min until a total of 150 mL has been added.

  • Cooling & Isolation: Cool the system to 10 °C at 0.2 °C/min. Isolate the crystals via vacuum filtration, wash with 30 mL of cold Acetone, and dry under vacuum at 40 °C.

References

  • Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • based guanidinium-carboxylate-zwitterion formation: Topics by Science.gov Source: Science.gov URL:[Link]

  • Exploring Naproxen Cocrystals Through Solid‐State Vibrational Circular Dichroism Source: CAS.cz URL:[Link]

  • Influence of Solution Speciation of Impurities on Polymorphic Nucleation in Glycine | Crystal Growth & Design Source: ACS Publications URL:[Link]

  • In Situ Measurement of Solution Concentration during the Batch Cooling Crystallization of l-Glutamic Acid using ATR-FTIR Spectroscopy Coupled with Chemometrics Source: ACS Publications URL:[Link]

Sources

overcoming steric hindrance when coupling (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals facing critical bottlenecks when incorporating sterically hindered, functionalized β-amino acids into peptide backbones.

Our current focus is troubleshooting the coupling of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid —a building block notorious for causing sequence deletions and low synthetic yields.

Part 1: The Mechanistic Challenge

Before adjusting your synthesizer protocols, it is critical to understand the physical chemistry of the molecule you are working with.

G Start Evaluate Molecule: (3R)-3-Amino-3-(5-bromo- 2-hydroxyphenyl)propanoic acid Protect Is 2-OH protected? Start->Protect YesProt Proceed to Standard Hindered Coupling Protect->YesProt Yes NoProt Risk of O-Acylation & H-Bonding Protect->NoProt No Coupling Select Coupling Reagent: COMU or HATU YesProt->Coupling ActionProt Use Trt or tBu Protecting Group NoProt->ActionProt ActionProt->Coupling Temp Apply Heat: Microwave (75°C) or Extended RT Coupling->Temp Validate Validation: Micro-cleavage & LC-MS Analysis Temp->Validate

Decision matrix for overcoming steric and chemoselective barriers in bulky β-amino acid coupling.

Q1: Why does (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid consistently fail to couple using standard HBTU/DIPEA protocols?

A: The failure stems from a convergence of three distinct chemical barriers:

  • Severe Steric Hindrance: The bulky 5-bromo-2-hydroxyphenyl group is positioned directly at the β-carbon. In coupling reactions, bulky groups near the reactive centers physically obstruct the approach of the coupling reagents and the reacting molecules, slowing down or preventing the formation of the desired amide bond[1].

  • Intramolecular Hydrogen Bonding: The unprotected 2-hydroxyl group on the phenyl ring can form a strong hydrogen bond with the adjacent primary amine or the carbonyl oxygen. This locks the molecule into a rigid, unreactive conformation and significantly reduces the nucleophilicity of the amine.

  • Suboptimal Activation Kinetics: Standard reagents like HBTU generate OBt esters, which lack the reactivity required to overcome the activation energy barrier of highly hindered β-branched amino acids[2].

Q2: How do I select a coupling reagent capable of overcoming this steric barrier without causing epimerization?

A: You must transition from standard benzotriazole-based reagents (HBTU/HOBt) to highly reactive uronium/aminium salts that offer anchimeric assistance (neighboring group participation). The two premier choices are HATU and COMU .

HATU utilizes the 7-aza effect, where the pyridine nitrogen of the HOAt leaving group hydrogen-bonds with the incoming amine, guiding it to the reactive carbonyl and accelerating aminolysis[3]. Alternatively, COMU, a third-generation reagent, utilizes an Oxyma leaving group and a morpholino backbone. This structure offers superior solubility and reactivity, often outperforming HATU in highly hindered scenarios while maintaining a lower risk of epimerization[4].

Quantitative Comparison of Coupling Reagents for Hindered Scenarios:

ReagentActive Ester GeneratedReactivity ProfileEpimerization RiskByproduct Management
HBTU OBtModerate (Fails on bulky β-AA)LowModerate washing required
HATU OAtVery High (7-aza effect)ModerateModerate washing required
COMU OxymaExtremely HighVery LowHigh (Water-soluble byproducts)
DIC/Oxyma OxymaHigh (Ideal for long sequences)LowHigh washing required

Part 2: Chemoselectivity & Protocol Optimization

Q3: The 2-hydroxyl group on my building block is unprotected. Will this cause side reactions, and how do I mitigate them?

A: Yes, it poses a severe chemoselectivity risk. Under standard basic coupling conditions (e.g., using 6 equivalents of DIPEA), the phenol can be deprotonated to form a highly nucleophilic phenoxide ion. This leads to competitive O-acylation (forming an ester instead of the desired amide bond).

Causality & Solution: To prevent this, you have two options:

  • Pre-protection (Recommended): Synthesize or purchase the building block with the phenol protected as a tert-butyl (tBu) or trityl (Trt) ether.

  • Chemoselective Coupling (If forced to use unprotected): Switch your base from DIPEA to 2,4,6-trimethylpyridine (TMP) or 2,4,6-collidine. TMP is basic enough to drive the COMU or HATU activation but not basic enough to quantitatively deprotonate the phenol, preserving chemoselectivity[4]. Limit the base strictly to 2.0 equivalents relative to the coupling reagent.

G Acid R-COOH (Bulky β-AA) Base Base (TMP) Deprotonation Acid->Base Uronium HATU/COMU Nucleophilic Attack Base->Uronium Intermediate O-Acyluronium Intermediate Uronium->Intermediate ActiveEster OAt / Oxyma Active Ester Intermediate->ActiveEster Leaving Group Shift Amine Incoming Amine Aminolysis ActiveEster->Amine Peptide Peptide Bond Formed Amine->Peptide Anchimeric Assistance

Mechanistic pathway of uronium-based coupling reagents forming active esters for aminolysis.

Q4: What is the validated, step-by-step protocol for coupling this specific building block?

A: Below is a self-validating protocol optimized for coupling the carboxylic acid of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid to a resin-bound amine using COMU. This protocol ensures that every step is verified before proceeding, preventing the accumulation of deletion sequences.

Step-by-Step Methodology: High-Efficiency Chemoselective Coupling Materials: Fmoc-protected β-amino acid (3 eq), COMU (3 eq), TMP (6 eq), DMF, Peptide-Resin.

  • Resin Solvation: Swell the peptide-resin in a 1:1 mixture of DMF and Dichloromethane (DCM) for 30 minutes to maximize pore expansion and expose sterically hindered reactive sites.

  • Pre-Activation (Crucial Timing): In a separate vial, dissolve the Fmoc-β-amino acid (3 eq) and COMU (3 eq) in a minimum volume of DMF (to achieve a 0.2 M concentration). Add TMP (6 eq). Wait exactly 60 seconds. Uronium reagents like COMU rapidly form the highly reactive O-acyluronium intermediate; waiting longer risks hydrolysis or degradation via oxazolone formation[3].

  • Coupling: Transfer the activated solution immediately to the resin reaction vessel.

  • Thermal Assistance: Due to the steric bulk, room temperature coupling is often insufficient. Heat the reaction to 75°C using a microwave peptide synthesizer for 15 minutes, or heat conventionally at 60°C for 2 hours. (Note: β-amino acids are highly resistant to oxazolone-mediated epimerization, allowing for the safer use of elevated temperatures compared to α-amino acids).

  • Washing: Drain and wash the resin strictly with DMF (5 × 1 min) to remove the water-soluble COMU byproducts[4].

  • Validation (Micro-cleavage): Withdraw a 2 mg sample of resin. Treat with 95% TFA / 2.5% TIS / 2.5% Water for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Self-Validation Logic: Do not proceed to Fmoc deprotection until LC-MS confirms the disappearance of the starting material mass and the appearance of the desired product mass.

Part 3: Advanced Troubleshooting FAQs

Q5: My LC-MS shows a mass shift of +120 Da (approx) instead of the expected coupling mass. What happened?

A: This indicates that the uronium coupling reagent (HATU or COMU) has directly capped your resin-bound amine, forming a dead-end guanidino byproduct. Causality: This occurs when the coupling reagent is added to the amine before it has fully reacted with the carboxylic acid, or if the carboxylic acid is so sterically hindered that the amine attacks the coupling reagent instead. Solution: Ensure you are strictly following the pre-activation step (Step 2 above). The carboxylic acid, COMU, and base must react together for 60 seconds before encountering the resin-bound amine.

Q6: The Kaiser (Ninhydrin) test is negative, but my LC-MS validation step shows unreacted starting material. Why the discrepancy?

A: The Kaiser test relies on the nucleophilic attack of the primary amine on ninhydrin. When the N-terminal amine is adjacent to a massive steric block (like the 5-bromo-2-hydroxyphenyl group), it cannot easily access the ninhydrin molecule, resulting in a false negative. Always rely on the micro-cleavage LC-MS validation step (Step 6) for bulky β-amino acids rather than colorimetric assays.

References

  • Source: benchchem.
  • Source: sigmaaldrich.
  • Source: peptidechemistry.
  • Source: luxembourg-bio.

Sources

Validation & Comparative

A Comparative Guide to the Predicted Biological Activity of (3R)- and (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of neuropharmacology, the stereochemistry of a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit profound differences in their potency, efficacy, and even their mode of action. This guide provides an in-depth, predictive comparison of the biological activities of the (3R) and (3S) enantiomers of 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. While direct comparative experimental data for these specific enantiomers are not extensively available in published literature, a robust analysis can be constructed based on the well-established structure-activity relationships (SAR) of structurally analogous β-phenyl-γ-aminobutyric acid (GABA) derivatives.

The primary focus of this guide will be the predicted differential activity of these enantiomers at the GABA type B (GABAB) receptor, the principal target for structurally similar compounds such as baclofen and phenibut.[1][2][3] This analysis is intended for researchers, scientists, and professionals in drug development to inform initial hypotheses and guide future experimental design.

Predicted Biological Target and Stereoselectivity

Based on its structural similarity to known GABAB receptor agonists, it is highly probable that 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid interacts with the GABAB receptor. This receptor is a class C G-protein coupled receptor (GPCR) that functions as an obligate heterodimer of GABAB1 and GABAB2 subunits.[4][5][6] The orthosteric binding site for agonists is located in the extracellular "Venus Flytrap" (VFT) domain of the GABAB1 subunit.[4][6][7]

A critical aspect of ligand binding to the GABAB receptor is its pronounced stereoselectivity. For a multitude of β-substituted GABA analogues, the biological activity resides predominantly in the (R)-enantiomer.[1][2][3]

  • (R)-Baclofen: The (R)-enantiomer of baclofen, a chlorinated derivative of β-phenyl-GABA, is significantly more potent as a GABAB receptor agonist than its (S)-enantiomer.[3][8]

  • (R)-Phenibut: Similarly, the pharmacological activity of phenibut, a β-phenyl-GABA analogue, is attributed to its (R)-enantiomer.[1][2][3][9]

This consistent stereochemical preference strongly suggests that (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is the eutomer , or the more active enantiomer, at the GABAB receptor, while the (3S)-enantiomer is likely to be the distomer, exhibiting significantly lower or no activity.

The rationale for this stereoselectivity lies in the three-dimensional architecture of the binding pocket within the GABAB1 VFT. The specific orientation of the amino, carboxyl, and substituted phenyl groups is crucial for optimal interaction with the amino acid residues lining the binding site, leading to the conformational changes required for receptor activation.[6][10]

Predicted Comparative Biological Activity

The following table summarizes the predicted differences in the biological activity of the (3R) and (3S) enantiomers based on the established SAR of analogous compounds.

Parameter (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (Predicted) (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (Predicted) Rationale
GABAB Receptor Affinity HighLow to NegligibleThe binding pocket of the GABAB1 subunit is stereoselective, favoring the (R)-configuration for β-phenyl-GABA analogues.[1][2][3]
GABAB Receptor Agonist Potency Potent AgonistWeak or InactiveAgonist-induced closure of the VFT domain is dependent on the precise stereochemical arrangement of the ligand.[6]
In Vivo Efficacy Expected to exhibit GABAB-mediated effects (e.g., muscle relaxation, anxiolysis)Expected to be significantly less active or inactive.Pharmacological effects are a direct consequence of receptor activation.[9]

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist like the predicted eutomer, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, initiates a cascade of intracellular events that lead to neuronal inhibition.[11] The receptor is coupled to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors.[11]

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][12]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an efflux of K+ and hyperpolarization of the postsynaptic neuron.[11][12] It also inhibits voltage-gated calcium channels (VGCCs), which reduces the influx of Ca2+ at the presynaptic terminal, thereby decreasing neurotransmitter release.[11]

The following diagram illustrates the predicted signaling pathway.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (3R)-Enantiomer (Agonist) GABAB_R GABAB Receptor (GABAB1/GABAB2) Agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_beta_gamma->GIRK Activates VGCC VGCC Channel (Ca2+ Influx) G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Caption: Predicted GABAB receptor signaling pathway activated by the (3R)-enantiomer.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted differential activity of the (3R) and (3S) enantiomers, the following experimental workflows are recommended.

GABAB Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the enantiomers for the GABAB receptor.

Objective: To measure the ability of each enantiomer to displace a known radiolabeled GABAB receptor antagonist from the receptor.

Materials:

  • Rat brain cortical membranes (source of GABAB receptors)

  • [3H]-CGP54626 (radiolabeled antagonist)

  • (3R)- and (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

  • GABA (for non-specific binding determination)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation.

  • Assay Setup: In triplicate, set up assay tubes containing:

    • Total Binding: Membranes + [3H]-CGP54626

    • Non-specific Binding: Membranes + [3H]-CGP54626 + excess unlabeled GABA

    • Displacement: Membranes + [3H]-CGP54626 + varying concentrations of the (3R) or (3S) enantiomer.

  • Incubation: Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each enantiomer from the displacement curves and calculate the Ki value using the Cheng-Prusoff equation.

The following diagram outlines the workflow for the radioligand binding assay.

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep setup Set up Assay Tubes (Total, Non-specific, Displacement) prep->setup incubate Incubate at RT setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Calculate Ki values count->analyze end End analyze->end

Caption: Workflow for the GABAB receptor radioligand binding assay.

[35S]GTPγS Functional Assay

This assay measures the functional activity (agonist potency and efficacy) of the enantiomers by quantifying G-protein activation.

Objective: To determine the ability of each enantiomer to stimulate the binding of [35S]GTPγS to G-proteins coupled to the GABAB receptor.

Materials:

  • Cell membranes expressing recombinant human GABAB receptors

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • GDP

  • (3R)- and (3S)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

  • GABA (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

Procedure:

  • Membrane Preparation: Use membranes from a cell line stably expressing the human GABAB1 and GABAB2 subunits.

  • Assay Setup: In triplicate, set up assay tubes containing membranes, GDP, and [35S]GTPγS.

  • Ligand Addition: Add varying concentrations of the (3R) or (3S) enantiomer to the tubes. Include a baseline (no agonist) and a positive control (saturating concentration of GABA).

  • Incubation: Incubate the tubes at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters and quantify the bound [35S]GTPγS using a liquid scintillation counter.

  • Data Analysis: Plot the stimulated binding of [35S]GTPγS as a function of the enantiomer concentration. Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curves.

Conclusion

Based on the extensive evidence from structurally related compounds, there is a strong predictive basis to conclude that the biological activity of 3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid at GABAB receptors is stereoselective, with the (3R)-enantiomer being the potent agonist and the (3S)-enantiomer being significantly less active or inactive. The substitutions on the phenyl ring (5-bromo and 2-hydroxy) are expected to influence the overall potency and pharmacokinetic properties but are unlikely to alter the fundamental stereochemical preference of the GABAB receptor.

This comparative guide serves as a foundational document for researchers, providing a scientifically grounded hypothesis to direct future research. Empirical validation through the described experimental protocols is essential to confirm these predictions and to fully characterize the pharmacological profile of these novel enantiomers.

References

  • The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC - NIH. Available from: [Link]

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mass spectrometry validation protocols for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Mass Spectrometry Validation Protocols for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

For researchers, scientists, and drug development professionals, the accurate quantification of novel chemical entities is the bedrock of preclinical and clinical success. This guide provides an in-depth, technically-grounded protocol for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The principles and protocols outlined here are grounded in the authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring regulatory compliance and scientific rigor.[1][2][3]

The Analytical Imperative: Why LC-MS/MS for this Molecule?

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a substituted amino acid, possesses polar functional groups (a carboxylic acid and an amine) and a semi-nonpolar bromophenyl group. This amphiphilic nature, combined with the typically low concentrations encountered in biological matrices (e.g., plasma, urine, tissue homogenates), presents a significant analytical challenge.

While techniques like HPLC with UV detection could be considered, they often lack the required sensitivity and selectivity. Co-eluting endogenous matrix components can easily interfere with the analyte signal, leading to inaccurate quantification.[4][5][6] LC-MS/MS overcomes these limitations by offering:

  • Superior Selectivity: By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can effectively filter out background noise and interferences.[7]

  • High Sensitivity: LC-MS/MS can achieve detection and quantification limits in the low ng/mL or even pg/mL range, which is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies.[8]

  • Structural Confirmation: The fragmentation pattern provides a higher degree of confidence in the identity of the analyte being measured.[9][10]

The Validation Workflow: A Self-Validating System

A robust method validation is not a series of disconnected experiments but an integrated workflow where each step builds upon the last. The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[2][11]

Caption: High-level workflow for mass spectrometry method validation.

Core Validation Parameters: Protocols and Rationale

The validation process involves a series of experiments designed to test the performance of the analytical method.[8] The following sections provide detailed protocols and the scientific reasoning behind them, in accordance with ICH M10 guidelines.[1][2]

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.[7][12]

  • Causality: This is the cornerstone of a reliable method. Without specificity, you cannot be certain that the signal you are measuring corresponds only to your analyte of interest.

  • Protocol:

    • Analyze at least six different blank lots of the biological matrix (e.g., human plasma).

    • Analyze a blank matrix sample spiked only with a suitable internal standard (IS). A stable isotope-labeled version of the analyte is the gold standard.

    • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and with the IS.

  • Acceptance Criteria:

    • In the blank matrix lots, any interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response.

    • Interfering peaks at the retention time of the IS should be less than 5% of the IS response in the LLOQ sample.

Linearity and Range
  • Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.[13][14][15]

  • Causality: Linearity is fundamental for accurate quantification. It ensures that a change in concentration produces a predictable and proportional change in signal.

  • Protocol:

    • Prepare a series of at least six to eight calibration standards by spiking the analyte into the blank matrix. The range should encompass the expected concentrations in study samples.

    • Analyze the calibration standards in at least three independent runs.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration.

    • Perform a linear regression analysis, typically using a weighting factor (e.g., 1/x or 1/x²) to account for heteroscedasticity (non-constant variance) often seen in LC-MS data.[16]

  • Acceptance Criteria:

    • The coefficient of determination (r²) should be ≥ 0.99.

    • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between repeated measurements (precision).[8][17][18]

  • Causality: These parameters define the reliability and reproducibility of the method. Poor accuracy leads to systematic error (bias), while poor precision leads to random error.

  • Protocol:

    • Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels:

      • LLOQ: At the lowest point of the calibration curve.

      • Low QC: ~3x LLOQ.

      • Mid QC: In the middle of the calibration range.

      • High QC: At ~80% of the Upper Limit of Quantitation (ULOQ).

    • Analyze five replicates of each QC level in three separate analytical runs on at least two different days (inter-day precision).

  • Acceptance Criteria (Small Molecules):

    • Accuracy: The mean calculated concentration should be within ±15% of the nominal value for all QCs (±20% for LLOQ).[19]

    • Precision: The coefficient of variation (%CV) should not exceed 15% for all QCs (20% for LLOQ).[18]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[11][20]

  • Causality: The LOQ defines the lower boundary of the reportable range of the assay. It is the minimum concentration you can confidently and accurately report.[21]

  • Protocol:

    • LOD: Typically estimated as the concentration that produces a signal-to-noise ratio (S/N) of 3:1.[22]

    • LOQ: The LOQ is established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (within ±20% for both).[23] This must be demonstrated experimentally through the analysis of replicate samples.[21]

  • Acceptance Criteria: The LOQ must be demonstrated to be quantifiable with a %CV of ≤20% and an accuracy of 80-120%.

Matrix Effect
  • Objective: To evaluate the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[4][5][6][24]

  • Causality: The matrix effect is an inherent challenge in LC-MS/MS.[25] Unaddressed, it can severely impact accuracy and precision by altering the efficiency of ion formation in the MS source.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Post-extraction, spike the analyte and IS into these extracts at low and high QC concentrations (Set B).

    • Prepare equivalent standards in a neat solution (e.g., mobile phase) at the same concentrations (Set A).

    • Calculate the Matrix Factor (MF) = (Peak Response in Set B) / (Peak Response in Set A).

  • Acceptance Criteria: The IS-normalized MF should have a %CV of ≤15% across the different matrix lots.

Stability
  • Objective: To ensure the analyte remains unchanged during sample collection, processing, storage, and analysis.[19][26][27][28]

  • Causality: Analyte degradation leads to underestimation of the true concentration. Stability experiments mimic the entire lifecycle of a sample to identify and mitigate any potential instability.[29][30]

  • Protocol & Acceptance Criteria: Analyze low and high QC samples after storage under various conditions. The mean concentration of the stored QCs must be within ±15% of the nominal concentration.

    • Freeze-Thaw Stability: After a minimum of three freeze-thaw cycles.

    • Bench-Top Stability: At room temperature for a duration that exceeds the expected sample handling time.

    • Long-Term Stability: Stored frozen (e.g., at -20°C or -80°C) for a period longer than the expected sample storage time.

    • Autosampler Stability: Kept in the autosampler for the expected duration of an analytical run.

    • Stock Solution Stability: Stability of the analyte in its stock solution solvent under storage conditions.[27]

Data Summary and Comparative Analysis

A validated method's performance can be summarized for easy comparison.

Table 1: Summary of Validation Parameters and Acceptance Criteria

ParameterAcceptance CriteriaAlternative Method (HPLC-UV)Rationale for LC-MS/MS Superiority
Specificity No significant interference at analyte/IS retention timesHigh potential for interference from endogenous compoundsMRM provides unparalleled selectivity by monitoring specific ion transitions.
Linearity (r²) ≥ 0.99≥ 0.99Both can achieve linearity, but the range is often wider with MS.
LLOQ ≤ 1 ng/mL (Typical)50-100 ng/mL (Typical)Mass spectrometry offers significantly lower detection limits.
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15%LC-MS/MS maintains accuracy at much lower concentrations.
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 15%LC-MS/MS maintains precision at much lower concentrations.
Matrix Effect IS-normalized MF %CV ≤ 15%Less direct impact on detector, but co-elution impacts specificityMatrix effects are a key consideration for MS and must be validated.
Stability (% Bias) Within ±15%Within ±15%Stability is analyte-dependent, not method-dependent.

graph LogicDiagram {
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rankdir=TB;
node [shape=ellipse, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

// Node Definitions LOD_LOQ [label="LOD / LOQ", fillcolor="#FBBC05", fontcolor="#202124"]; Range [label="Calibration Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Precision [label="Precision", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Robustness [label="Method Robustness", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges LOD_LOQ -> Range [label="Defines Lower Limit"]; Range -> {Accuracy, Precision} [label="Determines Scope Of"]; Selectivity -> {Accuracy, Precision} [label="Ensures Validity Of"]; {Accuracy, Precision, Selectivity} -> Robustness [label="Contribute To"]; }

Caption: Interrelationship of core validation parameters.

Conclusion

The validation of a bioanalytical method is a rigorous, systematic process mandated by regulatory agencies to ensure data integrity. For a molecule like (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, LC-MS/MS is unequivocally the technology of choice, offering the required sensitivity and selectivity that alternative methods like HPLC-UV cannot match. By following the detailed protocols outlined in this guide, grounded in the principles of causality and regulatory compliance, researchers can develop a robust, reliable, and defensible method suitable for supporting all stages of drug development.

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A Comparative Guide to (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid and its Unbrominated Analog: The Impact of Bromination on Beta-Amino Acid Bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Beta-amino acids, structural isomers of the canonical alpha-amino acids, represent a class of compounds with significant interest in medicinal and pharmaceutical chemistry.[1][2] Their unique structural properties, including a more flexible backbone, confer resistance to enzymatic degradation and the ability to form stable secondary structures.[3] This has led to their exploration as building blocks for peptidomimetics, drugs, and other bioactive molecules with applications ranging from antimicrobial to anticancer agents.[2][3][4]

This guide provides an in-depth technical comparison of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and its direct unbrominated analog, (3R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid . The core focus is to elucidate the profound impact of a single bromine atom on the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. For researchers in drug discovery, understanding the strategic use of halogenation is a cornerstone of rational drug design. The introduction of a halogen, such as bromine, can dramatically alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[5][6][7] This comparison will leverage experimental data and established principles to provide a clear framework for evaluating these two compounds.

I. Physicochemical Profile: The Bromine Effect

The introduction of a bromine atom onto the phenyl ring instigates significant, predictable changes in the molecule's physical and chemical properties. These alterations are foundational to understanding the differences in their biological behavior.

Table 1: Comparative Physicochemical Properties

Property(3R)-3-Amino-3-(2-hydroxyphenyl)propanoic acid (Unbrominated Analog)(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (Brominated Compound)Rationale for Difference
Molecular Formula C₉H₁₁NO₃[8]C₉H₁₀BrNO₃Addition of one bromine atom, removal of one hydrogen atom.
Molecular Weight 181.19 g/mol [8]260.09 g/mol The significant mass of the bromine atom increases the overall molecular weight.
Predicted LogP (Lipophilicity) LowerHigherBromine is a large, polarizable atom that significantly increases the lipophilicity (hydrophobicity) of the molecule. This is a key factor in drug design for improving membrane permeability.[7]
Predicted pKa (Phenolic -OH) HigherLowerBromine is an electron-withdrawing group. It pulls electron density away from the phenyl ring, making the phenolic proton more acidic and thus easier to remove (lower pKa).
Predicted pKa (Carboxylic Acid -COOH) HigherSlightly LowerThe electron-withdrawing effect of the bromine atom, though more distant, can slightly increase the acidity of the carboxylic acid group.
Halogen Bonding Potential NoneYesThe bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in biological targets.[6] This provides an additional binding interaction not possible for the unbrominated analog.

II. Synthesis and Chemical Reactivity

The synthesis of these beta-amino acids can be achieved through various established methods, often involving a one-pot reaction of an aldehyde, a nitrogen source (like malonic acid and ammonium acetate), followed by stereoselective resolution if a specific enantiomer is required.[1]

The bromination step is a critical point of differentiation. Bromine exhibits high reactivity towards electron-rich phenolic compounds.[9] The reaction is typically an electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine to the ortho and para positions. In the case of 2-hydroxyphenylpropanoic acid, the position para to the hydroxyl group (position 5) is open and activated, making it the primary site for bromination.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_bromination Bromination Step A 2-Hydroxybenzaldehyde C One-Pot Reaction (e.g., Knoevenagel/Michael Addition) A->C B Malonic Acid + NH4OAc B->C D 3-Amino-3-(2-hydroxyphenyl)propanoic acid (Unbrominated Analog) C->D E Electrophilic Bromination (e.g., NBS or Br2) D->E F (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (Brominated Compound) E->F G cluster_physchem Physicochemical Changes cluster_bio Biological Consequences A Bromination of Phenyl Ring B Increased Lipophilicity A->B C Altered Electronics (pKa) A->C D Halogen Bonding Potential A->D E Enhanced Membrane Permeability B->E G Novel/Stronger Target Binding C->G D->G H Potentially Higher Bioactivity E->H F Increased Metabolic Stability F->H G->H

Caption: Causality of bromination on biological activity.

IV. Predicted Pharmacokinetic (ADME) Profile

The physicochemical changes induced by bromination have direct consequences on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Absorption: The increased lipophilicity of the brominated analog is expected to enhance its passive diffusion across the gastrointestinal tract, potentially leading to higher oral bioavailability. [10][11]* Distribution: Higher lipophilicity may also lead to increased plasma protein binding and a larger volume of distribution, meaning the compound could more readily enter tissues.

  • Metabolism: Phenolic compounds are typically metabolized in the liver through Phase I (oxidation via CYP450 enzymes) and Phase II (conjugation, e.g., glucuronidation or sulfation) reactions. [10][12]The bromine atom can act as a "metabolic shield," preventing oxidation at that position. This could slow down the rate of metabolism, potentially increasing the compound's half-life.

  • Excretion: Changes in metabolism will directly impact the route and rate of excretion. A slower metabolism could lead to slower clearance from the body.

V. Standardized Experimental Protocols for Comparison

To empirically validate the predicted differences between these two analogs, a series of standardized in vitro assays are required. The following protocols provide a robust framework for their head-to-head comparison.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of each compound against a panel of pathogenic bacteria.

Methodology:

  • Preparation: Prepare stock solutions of each compound in dimethyl sulfoxide (DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Include positive (bacteria only) and negative (medium only) controls.

Rationale for Choices: This is the gold-standard method for quantitative antimicrobial susceptibility testing, providing a clear, reproducible endpoint (MIC) for direct comparison of potency.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effects of the compounds on a relevant human cancer cell line (e.g., A549 lung cancer cells). [13] Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound (and a vehicle control, e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale for Choices: The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It allows for a quantitative comparison of the cytotoxic potential of the two analogs.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To predict the passive permeability of the compounds across a biological membrane, serving as an in vitro model for oral absorption.

Methodology:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • Donor Plate: The compounds are added to a donor 96-well plate at a known concentration in a buffer solution (e.g., pH 7.4).

  • Assay Sandwich: The filter plate is placed on top of the donor plate, and an acceptor plate containing buffer is placed on top of the filter plate.

  • Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compounds to diffuse from the donor, through the artificial membrane, and into the acceptor plate.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS.

  • Analysis: The permeability coefficient (Pe) is calculated. A higher Pe value indicates greater passive permeability.

Rationale for Choices: PAMPA is a high-throughput, cost-effective method to specifically assess passive permeability, which is heavily influenced by lipophilicity. It provides a direct experimental measure to test the hypothesis that the brominated, more lipophilic compound will have higher permeability.

G cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR A Compound Analogs (Brominated vs. Unbrominated) B Physicochemical Characterization (Solubility, pKa, LogP) A->B C Biological Screening (e.g., Antimicrobial, Anticancer) A->C D ADME Prediction (e.g., PAMPA) A->D F Compare Potency & Physicochemical Properties B->F E Determine MIC, IC50, Permeability (Pe) C->E D->E E->F G Establish Structure-Activity Relationship (SAR) F->G H Lead Candidate Selection G->H

Caption: Workflow for experimental comparison of the two analogs.

Conclusion

The strategic placement of a single bromine atom on the 3-amino-3-(2-hydroxyphenyl)propanoic acid scaffold is predicted to have a cascading effect on its molecular properties and biological function. The resulting increase in lipophilicity, altered electronic profile, and introduction of halogen bonding potential are all key levers in modern drug design. [5][6][14]The brominated analog, (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, is hypothesized to exhibit enhanced membrane permeability, greater metabolic stability, and potentially higher potency in antimicrobial and anticancer assays compared to its unbrominated counterpart. The experimental protocols outlined in this guide provide a clear and robust pathway for researchers to validate these structure-activity relationships, ultimately enabling a more informed selection of lead candidates for further development.

References

  • Iacona, G. M., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. [Link]

  • Iacona, G. M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. NCBI. [Link]

  • Wang, J., et al. (2022). Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats. PMC. [Link]

  • Irwin, J. J., et al. (2015). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. [Link]

  • Lin, X., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Bentham Science. [Link]

  • Ibrahim, M. A. A. (2023). Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships. ResearchGate. [Link]

  • Petrone, P. M., et al. (2012). Rethinking Molecular Similarity: Comparing Compounds on the Basis of Biological Activity. ACS Publications. [Link]

  • Halogen Containing Amino Acids. NAGASE. [Link]

  • A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. [Link]

  • Bashkevitsh, A., et al. (2021). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PMC. [Link]

  • Li, R., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]

  • Méndez-Lucio, O., et al. (2024). The pursuit of accurate predictive models of the bioactivity of small molecules. RSC Publishing. [Link]

  • Gallard, H., & von Gunten, U. (2002). The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. [Link]

  • Process for producing 2-amino-3-hydroxypropanoic acid derivative.
  • (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. PubChem. [Link]

  • Riaz, N. N., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate. [Link]

  • Riaz, N. N., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • Dias, M. C., et al. (2015). Bioavailability of phenolic compounds: a major challenge for drug development? Revista Fitos. [Link]

  • Cueva, C., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. MDPI. [Link]

  • Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Semantic Scholar. [Link]

  • Shabbir, U., et al. (2019). Bioavailability and Metabolic Pathway of Phenolic Compounds. IntechOpen. [Link]

  • Narender, T., et al. (2006). Chemistry of Unprotected Amino Acids in Aqueous Solution: Direct Bromination of Aromatic Amino Acids With Bromoisocyanuric Acid Sodium Salt Under Strong Acidic Condition. PubMed. [Link]

  • DalPozzo, A., et al. (2002). Amino acid bromides: their N-protection and use in the synthesis of peptides with extremely difficult sequences. PubMed. [Link]

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A Comparative Guide to Validating Chiral Purity of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid Using Chiral HPLC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a mere detail but a critical determinant of its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the rigorous validation of chiral purity is a cornerstone of drug development and quality control. This guide provides a comprehensive, experience-driven comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for validating the chiral purity of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a complex β-amino acid derivative.

The focus here is not just on the "how" but the "why"—elucidating the scientific rationale behind methodological choices to empower researchers to develop and validate robust and reliable chiral separation methods.

The Criticality of Chiral Stationary Phase (CSP) Selection

The heart of any successful chiral separation is the Chiral Stationary Phase (CSP).[1][2] The choice of CSP dictates the enantioselective recognition mechanism and, therefore, the feasibility of the separation. For a molecule like (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, which possesses both acidic (carboxylic acid) and basic (amino) functionalities, as well as aromatic and halogen substituents, several classes of CSPs warrant consideration.

Comparative Analysis of Chiral Stationary Phases

The selection of an appropriate CSP is the most pivotal decision in developing a chiral HPLC method. Different CSPs employ distinct mechanisms for enantiomeric recognition, and their suitability depends on the analyte's structural features. For our target molecule, three primary classes of CSPs are compared: Polysaccharide-based, Macrocyclic Glycopeptide, and Ligand-Exchange phases.

Chiral Stationary Phase (CSP) ClassPrinciple of SeparationAdvantages for Target AnalytePotential ChallengesRecommended Screening Columns
Polysaccharide-Based Based on derivatives of cellulose or amylose, forming chiral cavities. Separation relies on a combination of hydrogen bonding, π-π interactions, and steric hindrance within these helical structures.[3][4]Broad applicability and a high success rate for a wide range of chiral compounds.[1][5] The aromatic and polar groups of the analyte can interact favorably.Can be sensitive to the choice of mobile phase and additives. Method development can be iterative.Lux Cellulose-1, Lux Amylose-1
Macrocyclic Glycopeptide Utilizes macrocyclic glycopeptides like vancomycin or teicoplanin bonded to silica. These CSPs offer a complex array of interaction sites, including ionic, hydrogen bonding, and hydrophobic interactions.[6][7]Excellent for separating polar and ionic compounds, such as amino acids, without derivatization.[8] The zwitterionic nature of the target molecule makes this a strong candidate.The "U-shaped" retention behavior with varying organic modifier concentrations can complicate method development.[8]Astec® CHIROBIOTIC® V2, Astec® CHIROBIOTIC® T
Ligand-Exchange Involves the formation of transient diastereomeric metal complexes between the analyte, a chiral selector (often an amino acid derivative), and a metal ion (typically Cu²⁺) complexed to the stationary phase.[9]Highly effective for the direct separation of underivatized α- and β-amino acids.[9][10] The separation is based on the differential stability of the formed complexes.[9]Mobile phases containing metal salts can be corrosive to standard HPLC systems and are often not MS-compatible.Chirex™ 3126 (D)-penicillamine

Experimental Workflow: From Method Development to Validation

A systematic approach is crucial for efficiently developing and validating a chiral HPLC method. The following workflow outlines the key stages, from initial screening to full validation according to ICH guidelines.

Sources

Molecular Docking Comparison Guide: (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid vs. Standard DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation of novel chemical scaffolds not merely as an exercise in computational scoring, but as a mechanistic inquiry into structure-activity relationships (SAR). This guide provides an objective, data-driven comparison of the novel beta-amino acid derivative (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (3-ABHP) against standard clinical inhibitors (Sitagliptin, Linagliptin, and Alogliptin).

By targeting Dipeptidyl Peptidase-4 (DPP-4)—the primary enzyme responsible for the degradation of incretin hormones like GLP-1—we can evaluate the therapeutic potential of 3-ABHP for glycemic control in Type 2 Diabetes Mellitus[1].

Mechanistic Rationale: The Beta-Amino Acid Pharmacophore

To understand why 3-ABHP is a compelling candidate, we must examine the causality behind its structural design in the context of the DPP-4 active site. DPP-4 features a highly conserved binding pocket divided into the hydrophobic S1 subsite (Tyr662, Tyr666, Val656, Trp659, Ser630) and the S2 subsite (Arg125, Glu205, Glu206, Phe357, Arg358)[2].

The architecture of 3-ABHP is specifically tuned to exploit these subsites:

  • The (3R)-Beta-Amino Acid Core: This stereospecific core mimics the N-terminal recognition of the natural GLP-1 substrate. The primary amine forms a critical, high-affinity salt bridge network with Glu205 and Glu206, a hallmark interaction required for potent DPP-4 inhibition[3].

  • 5-Bromo Substitution: Halogen atoms are excellent hydrophobic bioisosteres. The bromine atom projects deeply into the S1 pocket, enhancing the residence time of the inhibitor via halogen bonding with the aromatic ring of Tyr666[1].

  • 2-Hydroxyl Group: Positioned to act as a dual hydrogen bond donor/acceptor, this group anchors the phenyl ring by interacting with Ser630 or Tyr547, stabilizing the ligand conformation.

  • Propanoic Acid Moiety: The terminal carboxylate engages in strong electrostatic interactions with Arg125 and Arg358, further locking the molecule into the S2 pocket[2].

Pathway GLP1 GLP-1 (Active) Inactive GLP-1 (Inactive) GLP1->Inactive Cleaved by Insulin Insulin Secretion GLP1->Insulin Stimulates DPP4 DPP-4 Enzyme DPP4->Inactive Inhibitor 3-ABHP / Gliptins Inhibitor->DPP4 Competitive Inhibition

Caption: Mechanism of DPP-4 inhibition by 3-ABHP preventing GLP-1 degradation.

Experimental Methodology: Self-Validating Docking Protocol

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures high scientific integrity by embedding a self-validating redocking step before any novel compounds are evaluated.

Step 1: Target Protein Preparation
  • Structure Retrieval: Download the high-resolution X-ray crystal structure of human DPP-4 in complex with sitagliptin (PDB ID: 1X70; Resolution: 2.10 Å)[2].

  • Causality of Processing: Remove co-crystallized water molecules and non-essential ligands. X-ray crystallography often fails to resolve hydrogen atoms; therefore, polar hydrogens must be added manually to ensure accurate calculation of hydrogen bonding networks. Assign united atom Kollman charges to simulate the electrostatic environment of the protein backbone[4].

Step 2: Ligand Preparation
  • Conformational Generation: Sketch 3-ABHP, ensuring the (3R) stereocenter is strictly defined.

  • Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand's energy. This relaxes steric clashes and generates the most thermodynamically stable conformer prior to docking.

Step 3: Grid Box Generation
  • Spatial Definition: Define a 3D grid box centered on the S1 and S2 pockets (Coordinates: X: 35.84, Y: 50.25, Z: 35.31) with dimensions of 25 × 22 × 18 Å[4].

  • Spacing Causality: Set the grid spacing to 0.375 Å. This fine-grained resolution provides an accurate mapping of the van der Waals and electrostatic potentials without incurring excessive computational overhead.

Step 4: Self-Validation (Redocking)
  • Protocol: Extract the native sitagliptin ligand from the 1X70 complex and redock it into the prepared grid using AutoDock Vina or Schrödinger Glide (XP Mode).

  • Validation Gate: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The protocol is only validated if the RMSD is < 2.0 Å [2]. If the RMSD exceeds this threshold, grid parameters and charge assignments must be recalibrated.

Step 5: Production Docking & Analysis
  • Dock 3-ABHP, Linagliptin, and Alogliptin using the validated parameters.

  • Extract the binding free energy ( ΔG ) and utilize LigPlot+ or PyMOL to map 2D/3D interfragment interaction energies (IFIE)[3].

Workflow Prep Target Prep (PDB: 1X70) Add Polar H, Assign Charges Grid Grid Box Generation Center: S1/S2 Pockets Prep->Grid Ligand Ligand Prep (3-ABHP) Energy Minimization Dock Production Docking AutoDock Vina / Glide XP Ligand->Dock Validate Self-Validation Redock Native Ligand (RMSD < 2Å) Grid->Validate Validate->Grid Fail Validate->Dock Pass Analyze Interaction Profiling Calculate ΔG & H-Bonds Dock->Analyze

Caption: Self-validating molecular docking workflow for evaluating DPP-4 inhibitors.

Quantitative Data Comparison

The following tables summarize the in silico performance of 3-ABHP against FDA-approved standard inhibitors.

Table 1: Comparative Binding Affinities
CompoundBinding Free Energy ( ΔG , kcal/mol)Predicted Ki​ (µM)Primary Subsite Occupancy
Linagliptin -10.50.02S1, S2, S2 extensive
Sitagliptin -9.80.06S1, S2
3-ABHP (Target) -9.4 0.12 S1, S2
Alogliptin -8.50.58S1, S2
Table 2: Key Residue Interaction Profiling
CompoundSalt Bridges (Electrostatic)Hydrogen BondsHydrophobic / Halogen Interactions
Sitagliptin Glu205, Glu206Tyr547, Ser630Tyr662, Tyr666, Phe357
3-ABHP Glu205, Glu206 Ser630, Tyr547 Tyr666 (Halogen), Trp659
Linagliptin NoneArg125, Tyr547Trp629, Tyr662, Tyr666
Alogliptin NoneSer630, Tyr547Tyr662, Trp659

Structural Causality & Discussion

The docking results reveal a clear hierarchy in binding affinities, driven by the structural nuances of each inhibitor.

Linagliptin exhibits the highest binding affinity (-10.5 kcal/mol) because its large, rigid, multi-ring structure allows it to extend beyond the S1/S2 pockets into the "S2 extensive" subsite (Trp629), maximizing cumulative hydrophobic interactions[3].

However, 3-ABHP (-9.4 kcal/mol) demonstrates a highly competitive profile, outperforming Alogliptin and closely matching the blockbuster drug Sitagliptin. The causality behind 3-ABHP's strong performance lies in its dual-action binding mode:

  • Electrostatic Anchoring: Unlike Linagliptin and Alogliptin, which lack a primary amine capable of forming salt bridges, 3-ABHP utilizes its (3R)-amino group to form strong electrostatic interactions with Glu205 and Glu206[1]. This mirrors Sitagliptin's primary mechanism of anchoring.

  • Halogen-Driven Stabilization: The 5-bromo substitution on the phenyl ring provides a distinct advantage over non-halogenated scaffolds. It perfectly occupies the hydrophobic S1 pocket, forming a stabilizing halogen bond with Tyr666[2]. This interaction significantly lowers the desolvation penalty and increases the predicted residence time of the complex.

References

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health (NIH).[Link]

  • Potential inhibitors of Dipeptidyl Peptidase IV dependent from Moroccan phytocompound: molecular docking, molecular dynamics. Open Research Africa. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. National Institutes of Health (NIH).[Link]

  • Identification of potential dipeptidyl peptidase IV inhibitors from the ConMedNP library by virtual screening, and molecular dynamics methods. Åbo Akademi University. [Link]

Sources

A Comparative Analysis of 3-Amino-3-arylpropanoic Acid Derivatives in Cellular and Microbial Targeting

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern therapeutics, the quest for novel molecular scaffolds that offer enhanced efficacy and target specificity is paramount. Among these, 3-amino-3-arylpropanoic acid derivatives have emerged as a promising class of compounds with demonstrated potential in both oncology and infectious diseases. This guide provides a comprehensive comparison of the biological activity of these derivatives, with a particular focus on their anticancer and antimicrobial efficacy, benchmarked against established clinical agents.

Introduction to 3-Amino-3-arylpropanoic Acid Derivatives

The 3-amino-3-arylpropanoic acid scaffold represents a versatile platform for medicinal chemistry, allowing for diverse substitutions on the aryl ring and the amino group. This structural flexibility enables the fine-tuning of physicochemical properties and biological activity. While specific data on the target binding of individual derivatives like (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid remains limited in publicly accessible literature, broader studies on the 3-((4-hydroxyphenyl)amino)propanoic acid series have revealed significant anticancer and antimicrobial potential. This guide will delve into the comparative efficacy of these compounds, drawing upon available experimental data.

Anticancer Efficacy Against A549 Non-Small Cell Lung Cancer Cells

Lung cancer remains a leading cause of cancer-related mortality worldwide, and the development of novel therapeutic agents is a critical area of research. A recent study has evaluated a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives for their cytotoxic effects against the A549 human non-small cell lung cancer cell line.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of these derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, was determined for each derivative and compared with standard chemotherapeutic agents, doxorubicin and cisplatin.

Compound/DrugIC50 (µM) against A549 CellsNotes
Derivative 12 ~50Moderate activity
Derivative 20 ~25Most promising candidate from the series
Derivative 21 ~50Moderate activity
Derivative 22 ~50Moderate activity
Derivative 29 ~50Moderate activity
Doxorubicin Reported IC50 values vary, typically in the low µM rangeStandard of care, potent cytotoxic agent
Cisplatin Reported IC50 values vary, typically in the low to mid µM rangeStandard of care, platinum-based chemotherapy

Data for derivatives are based on published research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. IC50 values for doxorubicin and cisplatin can vary between studies based on experimental conditions.

Proposed Mechanism of Anticancer Action

The anticancer activity of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives is hypothesized to be linked to the induction of oxidative stress within cancer cells. The phenolic hydroxyl group is thought to play a key role in the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

cluster_0 Cellular Environment Derivative Derivative ROS Reactive Oxygen Species (ROS) Derivative->ROS Induces generation of Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (DNA, proteins, lipids) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed mechanism of anticancer activity.

In contrast, doxorubicin primarily acts by intercalating into DNA and inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication.[1][2][3] This leads to DNA strand breaks and ultimately triggers apoptosis.[1][2][4]

cluster_1 Doxorubicin Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates into Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits DNA_Breaks DNA Strand Breaks DNA->DNA_Breaks Topoisomerase_II->DNA_Breaks Apoptosis Apoptosis DNA_Breaks->Apoptosis

Caption: Simplified mechanism of action for Doxorubicin.

Antimicrobial Efficacy Against Staphylococcus aureus

The rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antimicrobial agents. The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold has demonstrated promising activity against Gram-positive bacteria.

Comparative Antimicrobial Activity

The antimicrobial efficacy of these derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results were compared to the standard antibiotics, ciprofloxacin and vancomycin.

Compound/DrugMIC (µg/mL) against S. aureusNotes
Hydrazones 14-16 1 - 8Potent activity against MRSA[5][6][7]
Ciprofloxacin 0.25 - 1.0Broad-spectrum fluoroquinolone.[8]
Vancomycin 0.5 - 2.0Glycopeptide antibiotic, standard for MRSA.[8]

Data for hydrazone derivatives are based on published research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives. MIC values for ciprofloxacin and vancomycin can vary depending on the specific strain of S. aureus.

Proposed Mechanism of Antimicrobial Action

While the exact molecular target of the 3-((4-hydroxyphenyl)amino)propanoic acid derivatives in bacteria is not yet fully elucidated, their activity against a range of pathogens suggests a mechanism that may involve the disruption of essential cellular processes. The structural similarity to amino acids could imply interference with amino acid metabolism or protein synthesis.

Ciprofloxacin, a fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair.[9][10][11][12][13] This inhibition leads to breaks in the bacterial DNA, resulting in cell death.[9]

cluster_2 Ciprofloxacin Mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase Ciprofloxacin->DNA_Gyrase Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV DNA_Replication DNA Replication & Repair Inhibition DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Simplified mechanism of action for Ciprofloxacin.

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, it is crucial to understand the underlying experimental protocols.

MTT Assay for Cell Viability

The MTT assay is a widely used method for assessing the cytotoxic effects of compounds on cultured cells.

cluster_3 MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of test compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include appropriate controls (vehicle and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

cluster_4 Broth Microdilution Workflow Compound_Dilution Prepare serial dilutions of test compound in broth Inoculation Inoculate with a standardized bacterial suspension Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20h Inoculation->Incubation Visual_Inspection Visually inspect for turbidity (bacterial growth) Incubation->Visual_Inspection MIC_Determination Determine the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Sources

A Comparative Guide to the Elemental Analysis Validation of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic Acid Batches

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and validation of elemental analysis for qualifying batches of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a critical intermediate in pharmaceutical development. We will explore the validation of traditional combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN), alongside a comparative analysis with modern spectrometric techniques for Bromine determination, specifically Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for halogenated active pharmaceutical ingredients (APIs) and their intermediates.

The molecular structure of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, with the molecular formula C9H10BrNO3, presents unique analytical challenges. The presence of bromine necessitates specific considerations during combustion analysis to prevent interference and ensure accurate results. Furthermore, the stringent purity requirements for pharmaceutical compounds demand a thoroughly validated analytical method to guarantee batch-to-batch consistency and compliance with regulatory standards.

Theoretical Elemental Composition

A foundational aspect of elemental analysis is the comparison of experimentally determined values with the theoretical composition derived from the molecular formula. For C9H10BrNO3 (Molecular Weight: 276.09 g/mol ), the theoretical elemental composition is as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.019108.0939.15
Hydrogen (H)1.011010.103.66
Bromine (Br)79.90179.9028.94
Nitrogen (N)14.01114.015.07
Oxygen (O)16.00348.0017.39

Experimental Methodologies

This section details the step-by-step protocols for the elemental analysis of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. We will cover the classical combustion method for CHN analysis and a modern ICP-MS method for bromine determination, providing the rationale behind key experimental choices.

CHN Analysis by Combustion

Combustion analysis is a well-established technique for the determination of carbon, hydrogen, and nitrogen in organic compounds. However, the presence of bromine requires special handling to avoid the formation of interfering halogenated species.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried and homogenized (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid sample into a tin capsule.

    • A certified reference material (e.g., Acetanilide) should be prepared in the same manner for calibration and verification.

  • Instrumentation and Parameters:

    • Utilize a CHN elemental analyzer equipped with a halogen trap.

    • Combustion Furnace Temperature: 950-1000°C to ensure complete combustion.

    • Reduction Furnace Temperature: 650°C, containing reduced copper to remove excess oxygen and convert nitrogen oxides to N2.

    • Carrier Gas: High-purity helium.

    • Halogen Trap: A silver wool or silver tungstate trap placed after the combustion furnace is crucial to capture bromine and prevent it from reaching the detectors.

  • Analysis and Data Processing:

    • The combusted gases (CO2, H2O, and N2) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

    • The instrument software calculates the percentage of C, H, and N based on the TCD signals and the sample weight.

Causality Behind Experimental Choices: The high combustion temperature ensures the complete breakdown of the organic matrix. The silver-based halogen trap is essential as bromine can poison the reduction furnace catalyst and interfere with the TCD signal, leading to inaccurate results.

Bromine Determination by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offers high sensitivity and specificity for the determination of bromine, providing an excellent orthogonal technique to combustion analysis.

Experimental Protocol:

  • Sample Preparation (Microwave-Assisted Digestion):

    • Accurately weigh approximately 50 mg of the sample into a clean, high-pressure microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO3) and 2 mL of hydrogen peroxide (H2O2).

    • Seal the vessel and place it in a microwave digestion system.

    • Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • After cooling, carefully open the vessel and dilute the digest to a final volume of 50 mL with deionized water. A certified bromine standard should be prepared in the same acid matrix.

  • Instrumentation and Parameters:

    • Utilize an ICP-MS instrument.

    • RF Power: 1550 W.

    • Plasma Gas Flow: 15 L/min.

    • Nebulizer Gas Flow: ~1 L/min.

    • Isotopes Monitored: 79Br and 81Br.

    • Collision/Reaction Cell: Use of a collision/reaction cell with a gas like oxygen can help to minimize polyatomic interferences on the bromine isotopes.[1]

  • Analysis and Data Processing:

    • A calibration curve is generated using a series of bromine standards.

    • The sample solutions are introduced into the plasma, and the intensity of the bromine isotopes is measured.

    • The concentration of bromine in the sample is determined from the calibration curve and the dilution factor.

Causality Behind Experimental Choices: Microwave-assisted digestion ensures the complete decomposition of the organic matrix and the conversion of bromine into a soluble form. Monitoring both bromine isotopes (79Br and 81Br) and comparing their ratio to the known natural abundance provides a high degree of confidence in the identification and quantification.

Method Validation

A robust analytical method requires thorough validation to ensure it is fit for its intended purpose. The validation parameters are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation ParameterAcceptance Criteria
Accuracy The mean recovery of a spiked sample should be within 98.0% to 102.0% of the theoretical value.
Precision (Repeatability) The relative standard deviation (RSD) of six replicate measurements should be not more than 2.0%.
Specificity The method should be able to unequivocally assess the analyte in the presence of expected components (e.g., impurities, degradation products). This is demonstrated by the lack of interference at the analyte signal.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Range The range should cover 80% to 120% of the theoretical concentration.

Comparative Analysis of Three Hypothetical Batches

To illustrate the application of these validated methods, we present a comparative analysis of three hypothetical batches of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Table 1: CHN Analysis Results

Batch ID% Carbon (Theoretical: 39.15%)% Hydrogen (Theoretical: 3.66%)% Nitrogen (Theoretical: 5.07%)
Batch A39.103.685.05
Batch B38.853.754.90
Batch C39.183.655.10

Table 2: Bromine Analysis Results (Combustion vs. ICP-MS)

Batch ID% Bromine (Combustion with Halogen Trap) (Theoretical: 28.94%)% Bromine (ICP-MS) (Theoretical: 28.94%)
Batch A28.8528.90
Batch B28.5028.55
Batch C29.0529.00

Discussion of Results:

  • Batch A and C show excellent agreement with the theoretical values for all elements, and the results from both bromine determination methods are comparable. These batches would likely meet the quality control specifications.

  • Batch B exhibits a lower percentage for carbon, nitrogen, and bromine, while the hydrogen percentage is slightly elevated. This could indicate the presence of an impurity with a higher hydrogen content and lower content of the other elements, or the presence of residual solvent. Further investigation using other analytical techniques such as chromatography would be warranted for this batch.

Visualizing the Workflow

Elemental Analysis Validation Workflow

cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Batch Analysis & Comparison A Define Analyte & Matrix B Select Analytical Technique (Combustion/ICP-MS) A->B C Optimize Parameters B->C D Accuracy C->D Validated Method E Precision D->E F Specificity E->F G Linearity & Range F->G H Analyze Batches G->H Apply Method I Compare to Theoretical Values H->I J Compare Between Batches H->J K Decision: Pass/Fail I->K J->K

Caption: Workflow for the validation of elemental analysis methods.

Batch Data Comparison Logic

cluster_batches Experimental Results Theoretical Theoretical Composition Acceptance Acceptance Criteria (e.g., ±0.3%) Theoretical->Acceptance BatchA Batch A Data BatchA->Acceptance BatchB Batch B Data BatchB->Acceptance BatchC Batch C Data BatchC->Acceptance Decision Batch Release Decision Acceptance->Decision

Caption: Logical flow for comparing batch data against specifications.

Conclusion

The validation of elemental analysis methods is a critical step in ensuring the quality and consistency of pharmaceutical intermediates like (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. This guide has demonstrated that while traditional CHN combustion analysis can be effectively utilized for halogenated compounds with appropriate modifications, orthogonal techniques like ICP-MS for bromine determination provide a higher degree of confidence and can be invaluable for out-of-specification investigations. A thoroughly validated method, as outlined, is essential for reliable batch release and regulatory compliance.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • W. R. Wolf, & K. Y. Patterson. (2018). Challenges in the Elemental Analysis of Foods. Journal of Food Composition and Analysis.
  • E. M. M. Flores, et al. (2014). Microwave-assisted sample preparation for determination of bromine and iodine in pharmaceutical samples by ICP-MS. Talanta.
  • S. F. Tanner, & V. I. Baranov. (1999). Theory, design, and operation of a dynamic reaction cell for ICP-MS.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid, a chiral β-amino acid derivative, presents a unique combination of functional groups that are crucial to its potential biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural elucidation and purity assessment of this compound and its analogues. This guide provides an in-depth comparison of the IR spectral features of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and its key derivatives, supported by established spectroscopic principles.

The utility of IR spectroscopy lies in its ability to probe the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a unique molecular "fingerprint".[1] For the title compound, we can anticipate distinct vibrational signatures from the carboxylic acid, amino group, phenol, and the substituted aromatic ring.

Interpreting the Spectrum: A Multifaceted Approach

The solid-state IR spectrum of an amino acid is often complex due to the presence of zwitterionic forms and extensive hydrogen bonding.[1][2] This guide will dissect the expected spectral regions for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and predict how derivatization will alter these key absorption bands.

Key Spectral Regions and Functional Group Analysis

The infrared spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains complex vibrations unique to the overall molecular structure.[3]

1. The O-H and N-H Stretching Region (3500-2500 cm⁻¹):

  • (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid: This region will be dominated by a very broad absorption from the carboxylic acid O-H stretching, typically centered around 3000 cm⁻¹, which will likely overlap with the C-H stretching vibrations.[3] The phenolic O-H stretch will also contribute to this broadness, usually appearing as a broad band in the 3500-3200 cm⁻¹ range due to strong hydrogen bonding.[2][3][4][5] The N-H stretching vibrations of the amino group are expected in the 3400-3250 cm⁻¹ range.[6]

  • N-Acetyl Derivative: Acetylation of the amino group will replace the N-H stretches with a single, weaker N-H stretch of the secondary amide around 3300-3100 cm⁻¹.

  • Methyl Ester Derivative: Esterification of the carboxylic acid will result in the disappearance of the broad O-H stretching band, leaving the sharper phenolic O-H and the amino N-H stretches more clearly visible.

2. The Carbonyl (C=O) Stretching Region (1800-1600 cm⁻¹):

  • (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid: The carboxylic acid C=O stretch is a strong, sharp band typically found between 1760 and 1690 cm⁻¹.[6] Due to hydrogen bonding, this peak may be broadened and shifted to the lower end of this range.

  • N-Acetyl Derivative: The introduction of an amide group will give rise to a strong amide I band (primarily C=O stretch) around 1650 cm⁻¹.

  • Methyl Ester Derivative: The ester carbonyl group will exhibit a strong absorption band at a higher frequency than the corresponding carboxylic acid, typically in the 1750-1735 cm⁻¹ range.[6]

3. The Aromatic and Bending Vibration Region (1600-1000 cm⁻¹):

This region provides a wealth of structural information.

  • Aromatic C=C Stretching: Expect multiple sharp to medium intensity bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.[2][3][4][5]

  • N-H Bending: The primary amine will show a medium intensity scissoring vibration around 1650-1580 cm⁻¹.

  • C-O Stretching: The phenolic C-O stretch is a strong band expected around 1220 cm⁻¹.[3] The carboxylic acid C-O stretch will appear between 1320-1210 cm⁻¹.

  • C-Br Stretching: The C-Br stretching vibration is typically found in the lower frequency region of the spectrum, often below 700 cm⁻¹.[7][8]

Comparative Data Summary

The following table summarizes the expected key IR absorption frequencies for (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and two of its common derivatives. These are predictive values based on established group frequencies.

Vibrational Mode (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid (cm⁻¹) N-Acetyl Derivative (cm⁻¹) Methyl Ester Derivative (cm⁻¹)
Phenolic O-H Stretch3500-3200 (broad, strong)3500-3200 (broad, strong)3500-3200 (broad, strong)
Carboxylic Acid O-H Stretch3300-2500 (very broad, strong)3300-2500 (very broad, strong)Absent
N-H Stretch3400-3250 (medium)~3300 (medium)3400-3250 (medium)
Aromatic C-H Stretch3100-3000 (medium)3100-3000 (medium)3100-3000 (medium)
Aliphatic C-H Stretch3000-2850 (medium)3000-2850 (medium)3000-2850 (medium)
Carboxylic Acid C=O Stretch1760-1690 (strong)1760-1690 (strong)Absent
Ester C=O StretchAbsentAbsent1750-1735 (strong)
Amide I (C=O Stretch)Absent~1650 (strong)Absent
Aromatic C=C Stretch1600-1450 (medium, multiple bands)1600-1450 (medium, multiple bands)1600-1450 (medium, multiple bands)
N-H Bend1650-1580 (medium)~1550 (Amide II)1650-1580 (medium)
Phenolic C-O Stretch~1220 (strong)~1220 (strong)~1220 (strong)
Carboxylic Acid C-O Stretch1320-1210 (medium)1320-1210 (medium)Absent
C-Br Stretch< 700 (medium to weak)< 700 (medium to weak)< 700 (medium to weak)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy due to its minimal sample preparation requirements.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly aligned and the crystal surface is clean.

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application: Place a small amount of the solid sample (a few milligrams) onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure is key for reproducible results.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The collected interferogram is Fourier-transformed to produce the final infrared spectrum. The background spectrum is automatically subtracted by the instrument software.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

experimental_workflow cluster_prep Instrument Preparation cluster_sample Sample Analysis cluster_data Data Processing & Cleanup p1 Clean ATR Crystal p2 Collect Background Spectrum p1->p2 s1 Place Sample on Crystal p2->s1 Ready for Sample s2 Apply Pressure s1->s2 s3 Acquire Spectrum s2->s3 d1 Fourier Transform & Background Subtraction s3->d1 Interferogram d2 Clean ATR Crystal d1->d2

Caption: ATR-FTIR Experimental Workflow

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and its derivatives. By carefully analyzing the key stretching and bending vibrations, researchers can confirm the presence of essential functional groups and monitor chemical transformations such as N-acetylation and esterification. The comparative approach outlined in this guide provides a robust framework for the interpretation of the IR spectra of this important class of molecules, ensuring high confidence in their structural identity.

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.
  • Movasaghi, Z., Rehman, S., & Rehman, I. U. (2008). Fourier Transform Infrared (FTIR) Spectroscopy of Biological Tissues. Applied Spectroscopy Reviews, 43(2), 134-179.
  • Lin-Vien, D., Colthup, N. B., Fately, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Doc Brown's Chemistry. (n.d.). Infrared spectroscopy index. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy: Table of Characteristic Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link]

  • Polymer Chemistry Characterization Facility. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

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Safety Operating Guide

(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is my responsibility to provide you with a comprehensive and technically sound guide for the proper disposal of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid. This document is designed to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined below are based on the chemical's structural characteristics and established best practices for handling halogenated organic compounds.

Hazard Assessment and Initial Safety Considerations

Brominated phenols are a class of compounds used as flame retardants, pesticides, and chemical intermediates.[1][2] Many brominated phenols are known to be persistent in the environment and can exhibit toxic effects.[1][2][3] The presence of a bromine atom classifies this compound as a halogenated organic compound , which is a critical factor for waste segregation.[4][5]

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][6]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

Waste Segregation: The Cornerstone of Safe Disposal

The single most important step in the proper disposal of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid is correct waste segregation. Due to the presence of bromine, this compound and any materials contaminated with it must be disposed of as halogenated organic waste .[4][5]

Never mix halogenated organic waste with non-halogenated waste streams. The co-mingling of these waste types can interfere with disposal processes and lead to the formation of highly toxic byproducts, such as polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), during incineration.[7]

The following diagram illustrates the decision-making process for waste segregation in a laboratory setting.

G cluster_0 A Waste Generated (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid) B Does the compound contain a halogen (F, Cl, Br, I)? A->B C YES B->C   D NO B->D   E Halogenated Organic Waste Container C->E F Non-Halogenated Organic Waste Container D->F

Caption: Decision workflow for segregating halogenated organic waste.

Step-by-Step Disposal Procedures

The following protocols provide a clear, actionable plan for the disposal of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid and its associated waste.

Solid Waste Disposal
  • Container: Use a designated, properly labeled, and sealable container for solid halogenated organic waste. This container should be provided by your institution's Environmental Health and Safety (EHS) department.[8]

  • Collection:

    • Place any unused or expired solid (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid directly into the designated solid halogenated waste container.

    • Contaminated disposables, such as weighing paper, gloves, and pipette tips, must also be placed in this container.[8]

  • Labeling: Ensure the container is clearly labeled with "Halogenated Organic Waste" and a list of its contents, including the full chemical name: "(3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid".[9]

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by EHS personnel.

Liquid Waste Disposal (Solutions)
  • Container: Use a designated, properly labeled, and sealable container for liquid halogenated organic waste. This container should be compatible with the solvents used.[10]

  • Collection:

    • Collect all solutions containing (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid in the designated liquid halogenated waste container.

    • Do not pour any solutions containing this compound down the drain. Brominated phenolic compounds can be harmful to aquatic life.[11]

  • Segregation: If you are using organic solvents, collect them in a separate halogenated organic solvent waste container. Do not mix aqueous solutions with organic solvent waste unless explicitly permitted by your institution's EHS guidelines.[12]

  • Labeling and Storage: As with solid waste, ensure the liquid waste container is clearly labeled with "Halogenated Organic Waste" and a full list of its contents. Store safely for EHS collection.

Decontamination of Non-Disposable Labware
  • Rinsing: Decontaminate glassware by rinsing with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from the decontamination process is now considered hazardous waste. Collect all rinsate in the appropriate liquid halogenated waste container.[8]

  • Final Cleaning: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and, if the spill is large or in a poorly ventilated space, evacuate the area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep the material into a designated waste container. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain and absorb the liquid.[6]

  • Collection: Carefully collect the absorbed material and any contaminated cleaning supplies and place them in the designated solid halogenated waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures.

Summary of Key Information

The following table summarizes the critical information for the safe disposal of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid.

Parameter Guideline Rationale
Waste Category Halogenated Organic WasteThe presence of bromine necessitates this classification.[4][5]
Solid Waste Collect in a labeled, sealed container for halogenated solids.Prevents contamination and ensures proper final disposal.[8]
Liquid Waste Collect in a labeled, sealed container for halogenated liquids. DO NOT dispose down the drain.Protects aquatic ecosystems from potentially toxic compounds.[11]
PPE Safety goggles, lab coat, nitrile gloves.Minimizes personal exposure to a potentially hazardous chemical.[5][6]
Spill Cleanup Use inert absorbent for liquids. Collect all cleanup materials as halogenated waste.Ensures that all traces of the hazardous material are properly disposed of.[6][8]

Final Disposal Pathway

Once collected by your institution's EHS department, halogenated organic waste is typically transported to a licensed hazardous waste disposal facility. The most common method for the final destruction of these compounds is high-temperature incineration.[4] This process is designed to break down the organic molecules into less harmful components.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.

References

  • Michałowicz, J., & Sicińska, P. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. Science of The Total Environment, 819, 152289. [Link]

  • PubMed. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • ACS Publications. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(18), 10844–10851. [Link]

  • National Institutes of Health. (2022). The Environmental Pollutant Bromophenols Interfere With Sulfotransferase That Mediates Endocrine Hormones. Frontiers in Endocrinology, 12. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • OUCI. (n.d.). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols. [Link]

  • University of Waterloo. (n.d.). Organic Solvent (< 20% water) Halogenated organic solvent (< 20% water) Aqueous substances Base. [Link]

  • National Institutes of Health. (2024). Update of the risk assessment of brominated phenols and their derivatives in food. EFSA Journal, 22(1), e220102. [Link]

Sources

Personal protective equipment for handling (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety & Handling Guide: (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid

Our primary objective is to equip researchers, scientists, and drug development professionals with a self-validating system of protocols that ensures safety through a deep understanding of the potential risks and the rationale behind each protective measure.

Inferred Hazard Assessment: A Data-Driven Approach

The chemical structure of (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid—incorporating a brominated phenol ring, an amino group, and a propanoic acid moiety—suggests a specific hazard profile. By analyzing data from close structural analogs, such as (S)-2-Amino-3-(3-bromo-4-hydroxyphenyl)propanoic acid, we can anticipate the primary risks.[4]

Anticipated Hazards:

  • Acute Oral Toxicity (Category 4, H302): Harmful if swallowed.[4][6][7]

  • Skin Irritation (Category 2, H315): Causes skin irritation upon direct contact.[4][5][6][8]

  • Serious Eye Irritation (Category 2, H319): Causes serious, potentially damaging eye irritation.[4][5][6][8]

  • Respiratory Irritation (STOT SE 3, H335): May cause respiratory irritation if inhaled as a dust or aerosol.[4][5][6]

The presence of the brominated phenol is of particular note, as this class of compounds requires careful handling to prevent both immediate exposure and potential environmental release.[9] These inferred hazards form the basis for the stringent PPE and handling protocols outlined below.

Risk-Based Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process that must be adapted to the specific experimental context. The following table outlines the minimum required PPE and provides a framework for escalating protection based on the nature and scale of the work. The guiding principle is to establish a complete barrier between the researcher and the chemical.[1]

Task / Scale of Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection Causality & Rationale
Pre-weighing & Aliquoting (Solid, <1g) ANSI Z87.1-compliant safety glasses with side shields.[2]Disposable nitrile gloves.[3][10]Long-sleeved lab coat, fully buttoned.[3]All work must be performed within a certified chemical fume hood.[1][10]At this scale, the primary risks are incidental contact and dust inhalation. A fume hood provides primary containment for respiratory protection. Safety glasses and nitrile gloves protect against minor spills and contact.
Solution Preparation & Transfers (Any Scale) Chemical splash goggles.[10][11]Double-layered nitrile or neoprene gloves.[12][13]Chemical-resistant apron over a lab coat.Work must be performed within a certified chemical fume hood.The risk of splashes is significantly higher when handling liquids, necessitating the superior seal of goggles over glasses to prevent serious eye irritation.[4][6] Double-gloving reduces the risk of exposure from a single point of failure.
Large-Scale Synthesis (>10g) or High-Energy Procedures (e.g., Sonication) Chemical splash goggles and a full-face shield.[2][11]Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton) with known breakthrough times.[12][14]Chemical-resistant apron over a lab coat.A certified chemical fume hood is mandatory. Consider a fit-tested N95 respirator if aerosol generation is unavoidable.[1]These operations increase the potential for energetic splashes, spills, and aerosol generation. A face shield provides an additional layer of protection for the entire face.[2] Heavy-duty gloves are required for prolonged or significant chemical contact.

Operational and Disposal Plans

A comprehensive safety strategy extends beyond wearing PPE to include the entire workflow, from preparation to waste disposal.

Step-by-Step PPE Donning & Doffing Protocol
  • Pre-Donning Inspection: Visually inspect all PPE for defects (cracks, tears, discoloration) before use.

  • Donning Sequence (Putting On):

    • Put on lab coat and fasten completely.

    • Put on respiratory protection (if required by your risk assessment).

    • Put on eye and face protection (safety glasses or goggles).

    • Wash hands thoroughly.

    • Put on the first pair of gloves, ensuring cuffs are tucked under the lab coat sleeves.

    • Put on the second pair of gloves (if required), staggering the cuff over the first pair.

  • Doffing Sequence (Taking Off): This sequence is critical to prevent cross-contamination.

    • Remove the outer pair of gloves (if used).

    • Remove the lab coat and apron by rolling them away from the body and storing them in a designated area or disposal bag.

    • Wash hands.

    • Remove eye and face protection, handling only the strap or earpieces.

    • Remove respiratory protection (if used).

    • Remove the inner pair of gloves by peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.

Spill and Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7][15]

Waste Disposal Plan

All materials that come into contact with (3R)-3-Amino-3-(5-bromo-2-hydroxyphenyl)propanoic acid must be treated as hazardous waste.[1]

  • Solid Waste: Dispose of excess solid chemical, contaminated gloves, weigh boats, and wipes in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Dispose of solutions in a designated, labeled hazardous liquid waste container. Do not pour any amount down the drain.[1]

  • Segregation: Do not mix this waste stream with other incompatible chemical wastes. Consult your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_procedure Procedure Evaluation cluster_ppe PPE Configuration cluster_end Final Check start Start: Handling (3R)-3-Amino-3- (5-bromo-2-hydroxyphenyl)propanoic acid procedure_q What is the scale and nature of the procedure? start->procedure_q ppe_low Level 1 PPE: - Fume Hood - Safety Glasses - Lab Coat - Nitrile Gloves procedure_q->ppe_low  Small Scale Solid (<1g)  Weighing / Aliquoting ppe_medium Level 2 PPE: - Fume Hood - Chemical Goggles - Lab Coat + Apron - Double Nitrile Gloves procedure_q->ppe_medium  Solution Prep  Liquid Transfers ppe_high Level 3 PPE: - Fume Hood (+ N95 if needed) - Goggles + Face Shield - Lab Coat + Apron - Heavy-Duty Gloves procedure_q->ppe_high  Large Scale (>10g)  High Energy / Aerosol Risk proceed Proceed with Experiment ppe_low->proceed ppe_medium->proceed ppe_high->proceed

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。